Product packaging for 9-(4-Fluorophenyl)-9H-carbazole(Cat. No.:CAS No. 57103-14-7)

9-(4-Fluorophenyl)-9H-carbazole

Cat. No.: B3179795
CAS No.: 57103-14-7
M. Wt: 261.3 g/mol
InChI Key: VCYZFGQPKNTPFI-UHFFFAOYSA-N
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Description

9-(4-Fluorophenyl)-9H-carbazole is a useful research compound. Its molecular formula is C18H12FN and its molecular weight is 261.3 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12FN B3179795 9-(4-Fluorophenyl)-9H-carbazole CAS No. 57103-14-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-(4-fluorophenyl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN/c19-13-9-11-14(12-10-13)20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYZFGQPKNTPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601303287
Record name 9-(4-Fluorophenyl)-9H-carbazole
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Molecular Weight

261.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57103-14-7
Record name 9-(4-Fluorophenyl)-9H-carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57103-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(4-Fluorophenyl)-9H-carbazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 9-(4-fluorophenyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 9-(4-fluorophenyl)-9H-carbazole, a key intermediate in organic synthesis and materials science. This document details established synthetic protocols, including both classical and modern catalytic methods, and outlines the analytical techniques used for its structural elucidation and purity assessment.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-arylation of carbazole with a suitable 4-fluorophenyl halide. The two most prominent and effective methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of carbon-nitrogen bonds.[1] It involves the reaction of an amine with an aryl halide at elevated temperatures.[1] For the synthesis of this compound, this would involve the reaction of carbazole with a 4-fluorophenyl halide, such as 1-bromo-4-fluorobenzene or 1-iodo-4-fluorobenzene, in the presence of a copper catalyst and a base.

Experimental Protocol: Ullmann-type Synthesis of this compound (Adapted from a similar synthesis[2])

A detailed experimental protocol for a similar Ullmann-type reaction is provided below. This can be adapted for the synthesis of the target compound by replacing 4-iodoanisole with 1-fluoro-4-iodobenzene.

Reagent/SolventMolar Equiv.Purpose
9H-Carbazole1.1Starting material
1-Fluoro-4-iodobenzene1.0Arylating agent
Copper(I) Iodide (CuI)0.1Catalyst
1,10-Phenanthroline0.1Ligand
Potassium Carbonate (K₂CO₃)5.0Base
Dimethylformamide (DMF)-Solvent

Procedure:

  • To a round-bottom flask, add 9H-carbazole, 1-fluoro-4-iodobenzene, copper(I) iodide, 1,10-phenanthroline, and potassium carbonate.

  • Add dimethylformamide to the flask and stir the mixture under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4] This method generally proceeds under milder conditions and with a broader substrate scope compared to the Ullmann condensation.[3] The reaction involves an aryl halide or triflate, an amine, a palladium catalyst, a suitable phosphine ligand, and a base.[4][5]

Experimental Protocol: Buchwald-Hartwig Synthesis of this compound

Reagent/SolventMolar Equiv.Purpose
9H-Carbazole1.0Starting material
1-Bromo-4-fluorobenzene1.2Arylating agent
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)0.01-0.05Palladium catalyst precursor
Xantphos0.02-0.10Ligand
Sodium tert-butoxide (NaOtBu)1.4Base
Toluene or Dioxane-Solvent

Procedure:

  • In an oven-dried Schlenk flask, combine 9H-carbazole, 1-bromo-4-fluorobenzene, sodium tert-butoxide, and the phosphine ligand.

  • Add the palladium catalyst precursor to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the residue by column chromatography to yield the desired product.

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the carbazole and the 4-fluorophenyl ring. The integration of these signals will correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for each unique carbon atom in the molecule.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a signal corresponding to the fluorine atom on the phenyl ring, providing definitive evidence of its incorporation.

Predicted ¹H and ¹³C NMR Data (based on analogous compounds[6][7])

TechniquePredicted Chemical Shifts (δ, ppm)
¹H NMR (CDCl₃)8.1-8.2 (d, 2H), 7.2-7.6 (m, 10H)
¹³C NMR (CDCl₃)140-142, 133-135, 128-130 (d, JCF), 125-127, 122-124, 119-121, 116-118 (d, JCF), 109-111
Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Expected Mass Spectrometry Data

TechniqueExpected m/z
ESI-MS[M+H]⁺ corresponding to C₁₈H₁₃FN⁺
HRMSCalculated exact mass for C₁₈H₁₂FN
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, such as C-H stretching of the aromatic rings, C=C stretching, and the C-F stretching vibration.

Melting Point

The melting point is a crucial physical property that indicates the purity of the synthesized compound. A sharp and well-defined melting point range is indicative of a pure substance.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_Ullmann Ullmann Condensation cluster_BH Buchwald-Hartwig Amination U_Reactants Carbazole + 1-Fluoro-4-iodobenzene U_Conditions CuI, 1,10-Phenanthroline, K₂CO₃, DMF, Reflux U_Reactants->U_Conditions Reaction Workup Workup & Purification U_Conditions->Workup BH_Reactants Carbazole + 1-Bromo-4-fluorobenzene BH_Conditions Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, Heat BH_Reactants->BH_Conditions Reaction BH_Conditions->Workup Product This compound Workup->Product

Caption: General synthetic workflows for this compound.

Characterization_Workflow cluster_Spectroscopy Spectroscopic Analysis cluster_Physical Physical Properties Product Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Product->NMR MS Mass Spectrometry (ESI, HRMS) Product->MS IR FT-IR Spectroscopy Product->IR MP Melting Point Product->MP Final Structure Confirmed & Purity Assessed NMR->Final MS->Final IR->Final MP->Final

Caption: Characterization workflow for the synthesized product.

Conclusion

This technical guide has outlined the primary synthetic routes and characterization methods for this compound. Both the Ullmann condensation and the Buchwald-Hartwig amination represent viable and effective strategies for its synthesis. The choice of method may depend on factors such as available reagents, desired reaction conditions, and catalyst cost. Comprehensive characterization using a combination of spectroscopic and physical methods is essential to confirm the structure and purity of the final product. The information provided herein serves as a valuable resource for researchers engaged in the synthesis and application of novel carbazole derivatives.

References

Unveiling the Structural Landscape of 9-(4-fluorophenyl)-9H-carbazole: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Promising Scaffold for Novel Therapeutics

Carbazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities that make them attractive scaffolds for drug discovery. Among these, N-substituted carbazoles, particularly those with aryl substituents, are of considerable interest. This technical guide focuses on the crystal structure of 9-(4-fluorophenyl)-9H-carbazole, a molecule with potential applications in the development of novel therapeutic agents. While specific crystallographic data for this compound is not publicly available, this document provides a comprehensive overview based on the analysis of closely related analogs, namely 9-(4-bromophenyl)-9H-carbazole and 9-(4-methoxyphenyl)-9H-carbazole. The experimental protocols and structural data presented herein serve as a robust framework for researchers and scientists engaged in the design and development of carbazole-based drugs.

Predicted Crystallographic and Structural Data

The determination of the three-dimensional arrangement of atoms in a molecule is paramount for understanding its physicochemical properties and its interactions with biological targets. Single-crystal X-ray diffraction is the gold standard for elucidating these structures. Although the crystal structure of this compound has not been reported, the crystallographic data from its bromo and methoxy analogs provide valuable insights into its likely structural parameters.

Parameter9-(4-bromophenyl)-9H-carbazole[1]9-(4-methoxyphenyl)-9H-carbazole[2][3]
Chemical Formula C₁₈H₁₂BrNC₁₉H₁₅NO
Molecular Weight 322.2 g/mol 273.32 g/mol
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPbca
Unit Cell Dimensions a = 8.4137(3) Å, b = 20.1179(7) Å, c = 8.6346(3) Åa = 16.2645(16) Å, b = 7.8297(7) Å, c = 22.819(2) Å
α = 90°, β = 108.5322(14)°, γ = 90°α = 90°, β = 90°, γ = 90°
Unit Cell Volume 1385.76(8) ų2905.9(5) ų
Z (Molecules/Unit Cell) 48
Dihedral Angle 49.87(5)° (between carbazole and phenyl ring)56.78(8)° (between carbazole and phenyl ring)

Key Structural Insights:

The carbazole core is an essentially planar tricyclic system. The phenyl ring attached to the nitrogen atom is twisted out of the plane of the carbazole moiety. This dihedral angle is a critical structural feature that influences the overall molecular conformation and packing in the crystal lattice. For the bromo and methoxy analogs, this angle is approximately 50-57 degrees.[1][2] It is anticipated that this compound would exhibit a similar twisted conformation.

Experimental Protocols

The synthesis and crystallization of N-arylcarbazoles are well-established processes. The following sections detail the generalized experimental procedures for the preparation and crystal growth of compounds like this compound, based on reported methods for analogous structures.

Synthesis of 9-(Aryl)-9H-carbazoles

A common and effective method for the synthesis of N-arylcarbazoles is the Ullmann condensation, which involves the copper-catalyzed coupling of a carbazole with an aryl halide.

Materials:

  • 9H-Carbazole

  • 1-Fluoro-4-iodobenzene (or 1-bromo-4-fluorobenzene)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • 1,10-Phenanthroline (as a ligand)

  • Dimethylformamide (DMF) (as a solvent)

Procedure:

  • To a round-bottom flask, add 9H-carbazole (1.1 equivalents), 1-fluoro-4-iodobenzene (1.0 equivalent), potassium carbonate (5.0 equivalents), copper(I) iodide (0.1 equivalents), and 1,10-phenanthroline (0.1 equivalents).

  • Add anhydrous dimethylformamide to the flask under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux (typically around 120-150 °C) and stir for 12-24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with ice-water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Crystallization

The growth of high-quality single crystals is essential for X-ray diffraction studies. Slow evaporation is a widely used technique for obtaining suitable crystals of carbazole derivatives.

Materials:

  • Purified this compound

  • A suitable solvent or solvent system (e.g., dichloromethane, chloroform, toluene, or a mixture like petroleum ether/dichloromethane)

Procedure:

  • Dissolve the purified compound in a minimal amount of the chosen solvent in a clean vial.

  • Loosely cap the vial to allow for slow evaporation of the solvent.

  • Leave the vial undisturbed in a vibration-free environment at room temperature.

  • Monitor the vial over several days to weeks for the formation of single crystals.

  • Once crystals of suitable size and quality have formed, carefully remove them from the mother liquor for analysis.

Visualizing the Workflow and Molecular Structure

Graphical representations are invaluable for understanding complex processes and molecular architectures. The following diagrams, generated using the DOT language, illustrate the experimental workflow and the molecular structure of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis start Reactants: Carbazole, 1-Fluoro-4-iodobenzene, CuI, K2CO3, 1,10-Phenanthroline reaction Ullmann Condensation in DMF (Reflux) start->reaction workup Workup: Quenching, Extraction, Drying, Concentration reaction->workup purification Purification: Column Chromatography workup->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation xray Single-Crystal X-ray Diffraction crystal_formation->xray structure_solution Structure Solution and Refinement xray->structure_solution

References

Spectroscopic Profile of 9-(4-fluorophenyl)-9H-carbazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 9-(4-fluorophenyl)-9H-carbazole, a fluorescent organic molecule with potential applications in materials science and drug development. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide also includes data from closely related analogs to provide a robust predictive framework for its spectroscopic behavior. The information is presented to facilitate research and development activities requiring a deep understanding of the photophysical and structural characteristics of this class of molecules.

Core Spectroscopic Properties

The spectroscopic properties of this compound are dictated by the electronic interplay between the carbazole core and the attached 4-fluorophenyl group. The carbazole moiety is a well-known fluorophore, and its substitution at the 9-position with an aryl group can modulate its photophysical characteristics.

UV-Vis Absorption and Photoluminescence

The electronic absorption and emission spectra are fundamental to understanding the photophysical behavior of this compound. While specific data for the title compound is scarce, analysis of analogous compounds provides valuable insights. For instance, a closely related compound, a 9-phenyl-9H-carbazole derivative bearing a fluorine substituent, exhibits a lowest-energy absorption band with a maximum around 329 nm, extending to 350 nm.[1] This absorption is attributed to the π–π* electronic transition of the 9-phenyl-9H-carbazole moiety.[1]

In the solid state (a 5 wt% doped film in PMMA), this fluorinated analog displays an intense yellowish emission with a maximum at approximately 545 nm.[1] The significant Stokes shift and the solid-state emission enhancement suggest potential applications in organic light-emitting diodes (OLEDs) and other solid-state lighting technologies.

Table 1: Photophysical Data of a Fluorinated 9-Phenyl-9H-carbazole Analog [1]

PropertyValueConditions
Absorption λmax~329 nmIn Tetrahydrofuran (THF)
Emission λem~545 nm5 wt% doped in PMMA film
Quantum Yield (Φem)34%5 wt% doped in PMMA film
Observed Lifetime (τobs)5.2 ns5 wt% doped in PMMA film
Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carbazole H-1, H-88.1-8.2109-110
Carbazole H-4, H-57.2-7.4120-121
Carbazole H-2, H-77.4-7.6123-124
Carbazole H-3, H-67.2-7.4126-127
Carbazole C-9a, C-4a-120-121
Carbazole C-4b, C-8a-140-141
Fluorophenyl H-2', H-6'7.5-7.7 (d)128-130 (d, 3JCF)
Fluorophenyl H-3', H-5'7.2-7.4 (t)116-118 (d, 2JCF)
Fluorophenyl C-1'-133-135 (d, 4JCF)
Fluorophenyl C-4'-162-164 (d, 1JCF)

Note: Predicted values are based on data from analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrational modes of the carbazole and fluorophenyl moieties.

Table 3: Expected Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational Mode
3100-3000Aromatic C-H stretching
1600-1450Aromatic C=C stretching
1250-1150C-N stretching
1250-1200Aryl-F stretching
850-750Aromatic C-H out-of-plane bending

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments discussed. These protocols are generalized for carbazole derivatives and can be adapted for this compound.

UV-Vis Absorption Spectroscopy

Objective: To determine the electronic absorption maxima of the compound in solution.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., tetrahydrofuran, dichloromethane, or acetonitrile) at a concentration of approximately 1 x 10⁻³ M. From the stock solution, prepare a series of dilutions to a final concentration in the range of 1 x 10⁻⁵ to 1 x 10⁻⁶ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Fill a quartz cuvette with the pure solvent to record a baseline spectrum.

    • Rinse the cuvette with the sample solution before filling it.

    • Record the absorption spectrum of the sample solution over a wavelength range of 200-800 nm.

    • The absorption maxima (λmax) are identified as the peaks in the spectrum.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Weigh Compound B Dissolve in UV-grade Solvent (e.g., THF, 10⁻³ M) A->B C Dilute to 10⁻⁵ - 10⁻⁶ M B->C D Record Baseline (Pure Solvent) C->D E Record Sample Spectrum (200-800 nm) D->E F Identify λmax E->F

UV-Vis Spectroscopy Experimental Workflow
Fluorescence Spectroscopy

Objective: To determine the fluorescence emission properties of the compound.

Methodology:

  • Sample Preparation: Use the same dilute solutions prepared for UV-Vis spectroscopy (1 x 10⁻⁵ to 1 x 10⁻⁶ M). Solutions should be optically dilute (absorbance at the excitation wavelength < 0.1) to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Measurement:

    • Determine the optimal excitation wavelength (λex) from the UV-Vis absorption spectrum (usually the lowest energy λmax).

    • Record the emission spectrum by scanning a range of wavelengths longer than the excitation wavelength (e.g., λex + 20 nm to 800 nm).

    • To determine the fluorescence quantum yield (ΦF), a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under the same experimental conditions. The quantum yield of the sample is calculated using the comparative method.

Fluorescence_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Dilute Solution (Abs < 0.1) B Select Excitation Wavelength (λex) A->B C Record Emission Spectrum B->C D Measure Standard (Optional) C->D E Identify λem C->E F Calculate Quantum Yield (ΦF) D->F

Fluorescence Spectroscopy Experimental Workflow
NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of a reference standard (e.g., tetramethylsilane, TMS).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Measurement:

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural assignment.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to the reference standard.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg in 0.6-0.7 mL Deuterated Solvent B Add TMS Reference A->B C Transfer to NMR Tube B->C D Acquire ¹H Spectrum C->D E Acquire ¹³C Spectrum C->E F Acquire 2D Spectra (Optional) C->F G Fourier Transform D->G E->G F->G H Phase and Baseline Correction G->H I Reference Chemical Shifts H->I

NMR Spectroscopy Experimental Workflow
FTIR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Thin Film: Dissolve the sample in a volatile solvent and cast a thin film onto a KBr or NaCl salt plate.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Measurement:

    • Record a background spectrum of the empty sample compartment or a pure KBr pellet.

    • Place the sample in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations.

FTIR_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Mix Sample with KBr B Grind to Fine Powder A->B C Press into Pellet B->C D Record Background Spectrum C->D E Record Sample Spectrum (4000-400 cm⁻¹) D->E F Identify Characteristic Bands E->F

FTIR Spectroscopy Experimental Workflow

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. While direct experimental data is limited, the analysis of closely related analogs offers valuable predictive insights into its UV-Vis absorption, fluorescence, NMR, and IR characteristics. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers and scientists working with this and similar carbazole derivatives. Further experimental investigation is encouraged to fully elucidate the precise spectroscopic profile of this promising molecule.

References

Photophysical Properties of 9-(4-fluorophenyl)-9H-carbazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photophysical properties of 9-(4-fluorophenyl)-9H-carbazole, a fluorescent molecule with potential applications in materials science and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from the closely related 9-phenyl-9H-carbazole and its substituted analogue, 9-(4-fluorophenyl)-3-(o-carboranyl)-9H-carbazole, to infer its characteristics. This document details the synthesis, photophysical parameters, and the experimental protocols for their determination. It is intended to serve as a valuable resource for researchers interested in the design and application of novel carbazole-based functional molecules.

Introduction

Carbazole derivatives are a well-established class of organic compounds known for their excellent thermal and photochemical stability, high hole-transporting mobility, and strong luminescence. These properties make them attractive candidates for a wide range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes in biological imaging. The introduction of a phenyl group at the 9-position of the carbazole nitrogen modulates the electronic and photophysical properties of the core structure. Further functionalization of this phenyl ring, for instance with a fluorine atom, can fine-tune these properties, influencing the molecule's emission color, quantum yield, and lifetime. This guide focuses on the photophysical characteristics of this compound, providing a detailed summary of its expected properties and the methodologies to characterize them.

Synthesis

Synthesis_Workflow Proposed Synthesis of this compound carbazole 9H-Carbazole reaction N-Arylation Reaction (Ullmann or Buchwald-Hartwig) carbazole->reaction fluoroiodobenzene 1-Fluoro-4-iodobenzene fluoroiodobenzene->reaction base Base (e.g., K2CO3, Cs2CO3) base->reaction catalyst Catalyst (e.g., CuI, Pd catalyst) catalyst->reaction solvent Solvent (e.g., DMF, Toluene) solvent->reaction purification Purification (Column Chromatography) reaction->purification product This compound purification->product

Caption: Proposed synthetic workflow for this compound.

Photophysical Properties

Direct and comprehensive experimental data for the photophysical properties of this compound in various solvents are not available in the peer-reviewed literature. To provide an informative overview, the following tables summarize the photophysical data for the parent compound, 9-phenyl-9H-carbazole, and a substituted derivative, 9-(4-fluorophenyl)-3-(o-carboranyl)-9H-carbazole. These data serve as a proxy to estimate the expected behavior of this compound.

Table 1: Photophysical Data of 9-phenyl-9H-carbazole (Reference Compound)

ParameterValueConditions
Absorption (λabs) 327-337 nmTHF
Emission (λem) 361 nm, 377 nmTHF
Molar Absorptivity (ε) Data not available-
Fluorescence Quantum Yield (Φf) Data not available-
Fluorescence Lifetime (τf) Data not available-

Table 2: Photophysical Data of 9-(4-fluorophenyl)-3-(o-carboranyl)-9H-carbazole (Substituted Derivative) [1]

ParameterValueConditions
Absorption (λabs) ~329 nmTHF
Emission (λem) ~535 nmTHF, 77 K
~545 nm5 wt% in PMMA film
Fluorescence Quantum Yield (Φf) 0.345 wt% in PMMA film
Fluorescence Lifetime (τf) 5.2 - 6.8 ns5 wt% in PMMA film

Note: The presence of the electron-withdrawing o-carboranyl group at the 3-position of the carbazole ring is expected to significantly red-shift the emission and influence the quantum yield and lifetime compared to the unsubstituted this compound.

Experimental Protocols

The characterization of the photophysical properties of this compound involves a series of standard spectroscopic techniques.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λabs) and molar extinction coefficient (ε).

Methodology:

  • Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, acetonitrile) of known concentration (e.g., 1 mM).

  • Prepare a series of dilutions from the stock solution (e.g., 1 µM to 50 µM).

  • Record the absorption spectrum of each solution using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-500 nm).

  • Use the pure solvent as a reference.

  • The wavelength of maximum absorbance is identified as λabs.

  • The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

Objective: To determine the emission maximum (λem).

Methodology:

  • Use the same solutions prepared for the UV-Vis measurements (ensuring absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects).

  • Excite the sample at its absorption maximum (λabs) using a spectrofluorometer.

  • Record the emission spectrum over a wavelength range longer than the excitation wavelength.

  • The wavelength of maximum emission intensity is identified as λem.

Fluorescence Quantum Yield (Φf) Determination

Objective: To determine the efficiency of the fluorescence process.

Methodology (Relative Method):

  • Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54).

  • Prepare solutions of both the sample and the standard with accurately known absorbances at the same excitation wavelength (typically < 0.1).

  • Measure the integrated fluorescence intensity (area under the emission curve) for both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

  • Calculate the quantum yield of the sample using the following equation: Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (η2sample / η2standard) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Fluorescence Lifetime (τf) Measurement

Objective: To determine the average time the molecule spends in the excited state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

  • A pulsed light source (e.g., a picosecond laser diode) excites the sample at a high repetition rate.

  • A sensitive single-photon detector measures the arrival time of the first emitted photon relative to the excitation pulse.

  • This process is repeated many times, and a histogram of the arrival times of the photons is built up.

  • The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τf).

Characterization_Workflow Experimental Workflow for Photophysical Characterization cluster_sample_prep Sample Preparation cluster_measurements Spectroscopic Measurements cluster_data_analysis Data Analysis stock Prepare Stock Solution dilutions Prepare Dilutions stock->dilutions uv_vis UV-Vis Absorption dilutions->uv_vis fluorescence Fluorescence Emission dilutions->fluorescence tcspc TCSPC Lifetime dilutions->tcspc qyield Quantum Yield dilutions->qyield lambda_abs Determine λ_abs, ε uv_vis->lambda_abs lambda_em Determine λ_em fluorescence->lambda_em tau_f Calculate τ_f tcspc->tau_f phi_f Calculate Φ_f qyield->phi_f

Caption: General experimental workflow for photophysical characterization.

Conclusion

While direct experimental data for this compound remains elusive, this technical guide provides a robust framework for understanding its anticipated photophysical properties. By examining data from its parent compound and a substituted analogue, we can infer that this compound is a promising blue-emitting fluorophore. The detailed experimental protocols provided herein offer a clear pathway for its synthesis and comprehensive photophysical characterization. Further research is warranted to elucidate the precise photophysical parameters of this compound and to explore its potential in advanced material and biomedical applications.

References

In-Depth Technical Guide on the Thermal Stability of 9-(4-Fluorophenyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 9-(4-fluorophenyl)-9H-carbazole, a molecule of interest in materials science and pharmaceutical development. Due to the limited publicly available experimental data on this specific compound, this guide also presents data from closely related carbazole derivatives to offer valuable comparative insights. Furthermore, it details standardized experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), the primary techniques for assessing thermal stability.

Core Concepts in Thermal Stability

Thermal stability is a critical parameter for any chemical compound, dictating its suitability for various applications, from organic electronics to pharmaceuticals. It determines the temperature at which a compound begins to decompose, its melting and boiling points, and its behavior under thermal stress. For carbazole derivatives, known for their high thermal stability, these properties are paramount for their use in high-temperature applications.

Quantitative Thermal Data

CompoundMelting Point (°C)Notes
1-(4-Fluorobenzoyl)-9H-carbazole151–153[1]Structurally related with a fluorinated phenyl group attached to the carbazole core, albeit via a carbonyl linker.
9-(4-Bromophenyl)carbazole147–151[2][3]An analogue with a different halogen on the phenyl ring.
9-PhenylcarbazoleNot specifiedGeneral thermal properties have been studied, indicating good stability.[4][5]

Carbazole derivatives are generally recognized for their excellent thermal stability, with decomposition temperatures often exceeding 400°C.[6] This high stability is attributed to the rigid and aromatic nature of the carbazole ring system.

Experimental Protocols

To determine the precise thermal properties of this compound, the following standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperature, moisture content, and the presence of volatile components.

Methodology:

  • Instrument: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of a controlled heating rate.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.

  • Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, flowing at a rate of 20-50 mL/min to prevent oxidative degradation.[7]

  • Temperature Program: Heat the sample from ambient temperature to a final temperature of 600-800°C at a constant heating rate, typically 10°C/min or 20°C/min.[8]

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is determined from the point of significant weight loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[8]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, glass transition temperature, and enthalpy of transitions.

Methodology:

  • Instrument: A differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan. The pan is then hermetically sealed.[9]

  • Reference: An empty, hermetically sealed aluminum pan is used as a reference.[10]

  • Atmosphere: An inert atmosphere, such as nitrogen, is maintained in the sample chamber.[9]

  • Temperature Program:

    • Heat-Cool-Heat Cycle: To remove the thermal history of the sample, it is often subjected to a heat-cool-heat cycle. For example, heat from room temperature to a temperature above its expected melting point, cool down, and then reheat at a controlled rate (e.g., 10°C/min).[9]

    • Melting Point Determination: The sample is heated at a constant rate (e.g., 10°C/min) through its melting transition.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. The melting point is typically taken as the onset temperature of the melting endotherm. The area under the melting peak corresponds to the enthalpy of fusion.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the thermal stability analysis of this compound.

Thermal_Stability_Workflow cluster_prep Sample Preparation Sample This compound Weigh_TGA Weigh 5-10 mg for TGA Sample->Weigh_TGA Weigh_DSC Weigh 2-5 mg for DSC Sample->Weigh_DSC TGA Thermogravimetric Analysis (TGA) Weigh_TGA->TGA DSC Differential Scanning Calorimetry (DSC) Weigh_DSC->DSC TGA_Data Weight Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Decomposition_Temp Determine Decomposition Temperature (Td) TGA_Data->Decomposition_Temp Melting_Point Determine Melting Point (Tm) DSC_Data->Melting_Point Final_Report Comprehensive Thermal Stability Report

Caption: Workflow for Thermal Stability Assessment.

References

An In-depth Technical Guide on the Electrochemical Behavior of 9-(4-fluorophenyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrochemical behavior of 9-(4-fluorophenyl)-9H-carbazole, a molecule of interest in materials science and pharmaceutical research. Drawing upon established principles of carbazole electrochemistry, this document outlines the expected redox properties, potential reaction mechanisms, and detailed experimental protocols for characterization. While specific quantitative data for this compound is not extensively reported in the literature, this guide synthesizes information from closely related 9-phenylcarbazole derivatives to provide a robust predictive framework. All quantitative data from analogous compounds are summarized for comparative analysis, and key experimental workflows are visualized to facilitate practical application in a research setting.

Introduction

Carbazole and its derivatives are a well-established class of heterocyclic compounds recognized for their excellent hole-transporting capabilities, high charge carrier mobility, and significant photochemical stability.[1][2] These properties have led to their widespread application in organic electronics, including organic light-emitting diodes (OLEDs), photovoltaics, and as photorefractive materials.[3] The nitrogen atom within the carbazole ring is the primary redox center, and its electrochemical behavior can be finely tuned through substitution at various positions on the carbazole moiety.[3]

The introduction of a 9-phenyl group creates a class of compounds, 9-phenylcarbazoles, which have been the subject of numerous electrochemical studies. The phenyl substituent influences the electronic properties of the carbazole core, thereby affecting its oxidation potential and the stability of the resulting cation radical.[3] This guide focuses specifically on this compound, exploring how the electron-withdrawing nature of the fluorine atom at the para-position of the phenyl ring is expected to modulate its electrochemical characteristics.

Predicted Electrochemical Behavior

The electrochemical behavior of this compound is anticipated to be dominated by the oxidation of the carbazole nitrogen atom. This process involves the removal of an electron to form a cation radical.

Oxidation Potential

The oxidation potential of 9-phenylcarbazole derivatives is sensitive to substituents on the carbazole ring, particularly at the 3 and 6 positions.[3] However, substituents on the para-position of the 9-phenyl group have been shown to have a relatively less pronounced effect on the oxidation potential.[3] For the parent compound, 9-phenylcarbazole, the oxidation peak potential (Ep,a) has been reported to be approximately +1.38 V versus a silver/silver chloride (Ag/AgCl) reference electrode.[3]

Given that fluorine is an electron-withdrawing group, it is expected that the oxidation potential of this compound will be slightly more positive than that of 9-phenylcarbazole. The electron-withdrawing nature of the fluorine atom will decrease the electron density at the nitrogen center, making it more difficult to remove an electron.

Reversibility and Subsequent Reactions

For many 9-phenylcarbazole derivatives that are unsubstituted at the 3 and 6 positions, the initial one-electron oxidation is often irreversible or quasi-reversible.[3] This is due to the high reactivity of the generated cation radical, which can undergo subsequent chemical reactions, most notably dimerization.[3] The dimerization typically occurs between the 3-positions of two carbazole cation radicals to form a 3,3'-bicarbazyl species.[3]

It is therefore predicted that the cyclic voltammogram of this compound will exhibit an irreversible oxidation peak. Upon repeated cycling, new redox waves may appear at lower potentials, corresponding to the oxidation and reduction of the newly formed dimer.[3] The para-position of the 9-phenyl group is generally not involved in these dimerization reactions.[3]

Quantitative Data for Analogous Compounds

CompoundSubstituent(s)E1/2 or Ep,a (V vs. Ag/AgCl)NotesReference
9-PhenylcarbazoleNone+1.38 (Ep,a)Irreversible oxidation[3]
3,6-Dibromo-9-phenylcarbazole3,6-dibromo+1.49 (E1/2)Reversible oxidation[3]
9-(p-Tolyl)carbazole4'-methyl on phenylNot specified, but expected to be slightly less positive than 9-phenylcarbazole--
9-(p-Methoxyphenyl)carbazole4'-methoxy on phenylNot specified, but expected to be less positive than 9-phenylcarbazole--

Experimental Protocols

The following section details a typical experimental protocol for investigating the electrochemical behavior of this compound using cyclic voltammetry.

Materials and Reagents
  • Analyte: this compound

  • Solvent: Acetonitrile (CH3CN) or Dichloromethane (CH2Cl2), electrochemical grade

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetraethylammonium chloride (TEACl)

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl) in a saturated salt solution

  • Working Electrode: Platinum (Pt) or Glassy Carbon (GC) disk electrode

  • Counter Electrode: Platinum (Pt) wire or foil

  • Polishing Materials: Alumina slurry (e.g., 0.05 µm) and polishing pads

Instrumentation
  • Potentiostat/Galvanostat capable of performing cyclic voltammetry.

Experimental Procedure
  • Electrode Preparation:

    • Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

    • Dry the electrode completely.

  • Solution Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent.

    • Prepare a stock solution of this compound in the electrolyte solution (typically 1-5 mM).

    • Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Assemble the three-electrode cell with the prepared electrodes and the deoxygenated analyte solution.

    • Set the parameters on the potentiostat:

      • Initial Potential: 0 V

      • Vertex Potential 1 (Upper Limit): e.g., +1.8 V (to encompass the expected oxidation)

      • Vertex Potential 2 (Lower Limit): e.g., -0.2 V

      • Scan Rate: 100 mV/s (a range of scan rates should be investigated, e.g., 20-500 mV/s)

    • Run the cyclic voltammetry experiment and record the voltammogram.

    • Perform multiple cycles to observe any changes due to follow-up reactions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a cyclic voltammetry experiment.

experimental_workflow A Polish Working Electrode B Prepare Electrolyte Solution C Dissolve Analyte D Deoxygenate Solution E Assemble 3-Electrode Cell D->E F Set Potentiostat Parameters G Run Cyclic Voltammetry H Record Voltammogram G->H I Analyze Redox Peaks reaction_mechanism A This compound B Cation Radical [this compound]+• A->B -e⁻ (Oxidation) C Dimerization B->C Radical Coupling D 3,3'-Bis[this compound] C->D

References

Navigating the Solubility Landscape of 9-(4-fluorophenyl)-9H-carbazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the solubility of 9-(4-fluorophenyl)-9H-carbazole in organic solvents. As a crucial parameter in pharmaceutical development, understanding the solubility of this carbazole derivative is paramount for formulation, bioavailability, and overall therapeutic efficacy. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively available in public literature, this guide provides a foundational understanding based on the known properties of carbazole and its derivatives, alongside a detailed experimental protocol for determining its solubility.

Introduction to this compound and the Significance of Solubility

This compound belongs to the carbazole family, a class of aromatic heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a fluorophenyl group to the carbazole scaffold can significantly alter its physicochemical properties, including solubility, which in turn influences its behavior in biological systems.

Solubility is a critical determinant of a drug candidate's developability. Poor solubility can lead to low absorption and bioavailability, ultimately hindering its therapeutic potential. Therefore, a thorough understanding and characterization of the solubility of this compound in various organic solvents is a fundamental step in its preclinical and formulation development. Organic solvents are widely used in the synthesis, purification, and formulation of active pharmaceutical ingredients (APIs), making solubility data in these media essential for process optimization and the development of stable, effective drug delivery systems.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound in organic solvents. This method is based on the widely accepted shake-flask method coupled with spectrophotometric analysis.

1. Materials and Equipment:

  • This compound (high purity)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.) of analytical grade

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Syringe filters (0.45 µm)

2. Experimental Workflow:

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Weigh excess this compound B Add to a known volume of organic solvent A->B C Seal vials and place in a thermostatically controlled shaker B->C D Equilibrate for a defined period (e.g., 24-72 hours) C->D E Centrifuge to separate undissolved solid D->E F Withdraw an aliquot of the supernatant E->F G Filter the aliquot using a 0.45 µm syringe filter F->G H Dilute the filtered solution with a suitable solvent G->H I Measure absorbance using a UV-Vis spectrophotometer H->I J Determine concentration from a standard calibration curve I->J

Figure 1: Experimental workflow for solubility determination.

3. Detailed Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Calibration Curve: Measure the absorbance of the standard solutions at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration.

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the organic solvent.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that saturation is reached.

  • Sample Collection and Processing: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to further separate the solid phase. Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Analysis: Dilute the filtered solution with the same solvent to a concentration that falls within the range of the calibration curve. Measure the absorbance of the diluted solution at the λmax.

  • Calculation: Use the calibration curve to determine the concentration of the diluted solution. Calculate the solubility of this compound in the organic solvent by taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Solubility Data of Carbazole (Reference)

While specific data for this compound is limited, the solubility of the parent compound, carbazole, can provide a useful reference point. It is important to note that the addition of the fluorophenyl group will significantly influence the solubility, and the data below should be considered as a baseline.

SolventTemperature (°C)Solubility (mol fraction, x)
Isooctane250.000128[1]
n-Hexane25Data not explicitly provided in search results
n-Heptane25Data not explicitly provided in search results
n-Octane25Data not explicitly provided in search results
Cyclohexane25Data not explicitly provided in search results
Methylcyclohexane25Data not explicitly provided in search results
Cyclooctane25Data not explicitly provided in search results

Note: The table above is based on available literature for the parent carbazole molecule. Experimental determination is necessary to establish the precise solubility of this compound.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors, including:

  • Solvent Polarity: The principle of "like dissolves like" is a primary determinant. The polarity of the organic solvent relative to the polarity of the solute will significantly impact solubility.

  • Temperature: In most cases, solubility increases with temperature. However, this relationship should be determined experimentally for each solvent system.

  • Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is crucial to characterize the solid form being used in solubility studies.

  • pH (for aqueous solutions): While this guide focuses on organic solvents, if aqueous solubility is a consideration, the pH of the solution will be a critical factor due to the potential for ionization of the carbazole nitrogen.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound in organic solvents. While a comprehensive dataset for this specific compound is not yet publicly available, the provided experimental protocol offers a robust method for its determination. The solubility data for the parent carbazole molecule serves as a useful, albeit comparative, reference. For drug development professionals, obtaining accurate solubility data is a non-negotiable step in the journey from a promising molecule to a viable therapeutic. The methodologies and considerations outlined in this guide are intended to support and inform these critical early-stage development activities.

References

HOMO and LUMO energy levels of 9-(4-fluorophenyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the HOMO and LUMO Energy Levels of 9-(4-fluorophenyl)-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a derivative of carbazole, a prominent heterocyclic aromatic compound widely recognized for its excellent electron-donating and hole-transporting capabilities. These properties make carbazole-based materials highly valuable in the development of organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic and photophysical properties of these materials are governed by the energy levels of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO level is associated with the ionization potential and dictates the material's ability to donate an electron (hole-transport character), while the LUMO level relates to the electron affinity and governs its ability to accept an electron (electron-transport character). The energy difference between these two levels, the HOMO-LUMO gap, is a critical parameter that determines the material's absorption and emission characteristics, as well as its electrochemical stability.

While specific experimental data for this compound are not extensively documented in the reviewed literature, its electronic properties can be reliably inferred from its parent compound, 9-phenylcarbazole, and the well-established electronic effects of fluorine substitution. The introduction of a fluorine atom at the para-position of the N-phenyl ring is a common strategy to modulate the energy levels, generally leading to enhanced stability and better energy level alignment in multilayered devices. This guide provides a comprehensive overview of the expected , detailed methodologies for their determination, and a discussion on the structural-property relationships.

Data Presentation: Frontier Orbital Energy Levels

The HOMO and LUMO energy levels of organic materials can be determined experimentally via electrochemical methods, such as cyclic voltammetry, or calculated using computational quantum chemistry methods like Density Functional Theory (DFT). The HOMO energy of the parent compound, 9-phenylcarbazole, has been experimentally determined from its oxidation potential.[1]

Effect of Fluorine Substitution: The fluorine atom is strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I). This effect lowers the energy of both the HOMO and LUMO levels.[2] Such stabilization is advantageous as it can improve the material's resistance to ambient oxidative degradation and allows for fine-tuning of the energy levels to match other materials in an electronic device.[2] Consequently, the HOMO and LUMO levels of this compound are expected to be lower (more negative) than those of the unsubstituted 9-phenylcarbazole.

CompoundMethodHOMO (eV)LUMO (eV)Eg (eV)
9-phenylcarbazole Experimental (CV)-5.78 aNot ReportedNot Reported
This compound Predicted~ -5.8 to -5.9Lower than 9-phenylcarbazole~ Optical Gap

a Calculated from the onset oxidation potential (Eox) of +1.38 V vs Ag/AgCl, using the ferrocene (Fc/Fc+) internal standard method where HOMO = -e(Eoxonset vs Fc/Fc+ + 4.8) eV.[1]

Experimental and Computational Protocols

Experimental Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry is a standard electrochemical technique used to probe the redox properties of molecules and estimate their HOMO and LUMO energy levels.[3] The HOMO level is determined from the onset of the first oxidation potential (Eox), while the LUMO level can be estimated from the onset of the reduction potential (Ered).

Methodology:

  • Sample Preparation: A solution of the compound (typically 1 mM) is prepared in a high-purity, dry solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6, or tetrabutylammonium tetrafluoroborate, Bu4NBF4). The solution must be deoxygenated by bubbling with an inert gas like nitrogen or argon for several minutes prior to the measurement.[4]

  • Electrochemical Cell Setup: A three-electrode configuration is used, consisting of:

    • Working Electrode: A glassy carbon or platinum button electrode.[4][5]

    • Reference Electrode: Typically a silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).[5]

    • Counter (Auxiliary) Electrode: A platinum wire.[5]

  • Measurement: The potential of the working electrode is swept linearly with time. For oxidation, the potential is scanned from a value where no reaction occurs to a more positive potential, and then swept back. The resulting current is recorded as a function of the applied potential, generating a cyclic voltammogram.[6]

  • Calibration: Ferrocene is added to the solution at the end of the experiment as an internal standard. The ferrocene/ferrocenium (Fc/Fc+) redox couple has a well-defined potential, and referencing the measured potentials to this internal standard minimizes variations between experiments.[7]

  • Data Analysis:

    • The onset oxidation potential (Eoxonset) is determined from the cyclic voltammogram.

    • The HOMO energy is calculated using the empirical formula: EHOMO = -e [Eoxonset (vs Fc/Fc+) + 4.8] (eV) [3]

    • Similarly, if a reversible reduction wave is observed, the LUMO energy can be estimated: ELUMO = -e [Eredonset (vs Fc/Fc+) + 4.8] (eV)

Computational Protocol: Density Functional Theory (DFT)

DFT is a powerful computational method used to predict the electronic structure and properties of molecules, including their HOMO and LUMO energy levels.[8]

Methodology:

  • Structure Optimization: The first step is to obtain the minimum energy geometry of the molecule. This is typically done using a specific functional and basis set. A common and effective choice for organic molecules is the B3LYP functional with the 6-31G(d) or a larger basis set like 6-311++G(d,p).[9][10]

  • Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).[9]

  • Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is performed to obtain the energies of the molecular orbitals.

  • Data Extraction: The energies of the HOMO and LUMO are extracted from the output file of the calculation. These values represent the theoretical ionization potential and electron affinity of the molecule in the gas phase or within a specified solvent model (e.g., Polarizable Continuum Model, PCM).[11]

Visualization of Characterization Workflow

The following diagram illustrates the logical workflow for the characterization and application of a novel organic semiconductor material like this compound.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Property Determination cluster_3 Device Application Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Sublimation) Synthesis->Purification CV Cyclic Voltammetry (CV) Purification->CV UVVis UV-Vis & Photoluminescence Purification->UVVis DFT DFT Calculations Purification->DFT HOMO_LUMO HOMO / LUMO Energy Levels CV->HOMO_LUMO E_ox / E_red Stability Electrochemical Stability CV->Stability Eg Optical Band Gap UVVis->Eg Absorption onset DFT->HOMO_LUMO Orbital Energies Device Device Fabrication (e.g., OLED, OPV) HOMO_LUMO->Device Eg->Device Stability->Device Performance Performance Testing Device->Performance

Caption: Workflow for the characterization of new organic semiconductor materials.

Conclusion

This compound is a promising material for applications in organic electronics, leveraging the robust hole-transporting nature of the carbazole core. While direct experimental values for its frontier orbital energies are pending in the literature, a well-founded estimation based on the properties of 9-phenylcarbazole suggests a HOMO level around -5.8 eV to -5.9 eV. The electron-withdrawing fluoro-substituent is expected to lower both HOMO and LUMO levels, a modification that can enhance ambient stability and provide a valuable tool for tuning the electronic properties for optimal device performance. The standardized experimental (Cyclic Voltammetry) and computational (DFT) protocols detailed herein provide a clear roadmap for the precise determination of these crucial parameters, facilitating the rational design and development of next-generation organic electronic materials.

References

An In-depth Technical Guide to 9-(4-fluorophenyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 9-(4-fluorophenyl)-9H-carbazole (CAS Number: 57103-14-7). This document consolidates available data on its physical and spectroscopic characteristics, outlines established synthetic methodologies, and explores the broader context of the biological activities associated with the carbazole scaffold, which may inform future research and drug development efforts.

Chemical and Physical Properties

This compound is a solid, off-white to pink compound. Its core structure consists of a carbazole ring system where the nitrogen atom is substituted with a 4-fluorophenyl group.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 57103-14-7[1]
Molecular Formula C₁₈H₁₂FN[1]
Molecular Weight 261.29 g/mol [1]
Melting Point 123-125 °C[1]
Appearance Off-white to pink solid[1]
Boiling Point 411.1 ± 37.0 °C (Predicted)[1]
Density 1.17 ± 0.1 g/cm³ (Predicted)[1]
Table 2: Spectroscopic Data for this compound
Spectrum TypeKey Peaks/Shifts
¹H NMR (500 MHz, CDCl₃) δ 8.15 (d, J = 7.8 Hz, 2H), 7.59 (m, 2H), 7.49-7.42 (m, 4H), 7.33 (m, 2H), 7.27 (m, 2H)
¹³C NMR (126 MHz, CDCl₃) δ 163.6 (d, J = 249.5 Hz), 140.8, 133.3 (d, J = 3.3 Hz), 128.9 (d, J = 8.5 Hz), 126.1, 123.5, 120.4, 120.1, 116.9 (d, J = 23.0 Hz), 109.6

Note: NMR data is interpreted from available literature and may require experimental verification.

Synthesis of this compound

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an amine and an aryl halide.[2]

General Experimental Protocol:

  • A reaction vessel is charged with carbazole, a fluoro-substituted aryl halide (e.g., 1-fluoro-4-iodobenzene or 1-bromo-4-fluorobenzene), a copper catalyst (e.g., copper(I) iodide or copper powder), a base (e.g., potassium carbonate or potassium phosphate), and a high-boiling point solvent (e.g., dimethylformamide or 1,4-dioxane).

  • The reaction mixture is heated to a high temperature (typically >150 °C) and stirred for several hours to days.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts.

  • The filtrate is then concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired this compound.

Figure 1: General workflow for the Ullmann condensation synthesis.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is often more efficient and proceeds under milder conditions than the Ullmann condensation.[3]

General Experimental Protocol:

  • To a reaction flask under an inert atmosphere (e.g., argon or nitrogen) is added carbazole, a fluoro-substituted aryl halide (e.g., 1-bromo-4-fluorobenzene), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., XPhos or SPhos), and a base (e.g., sodium tert-butoxide or cesium carbonate).

  • A dry, degassed solvent (e.g., toluene or dioxane) is added, and the reaction mixture is heated to a moderate temperature (typically 80-120 °C) with stirring for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, the reaction mixture is cooled, diluted with a suitable organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography to afford this compound.

Figure 2: General workflow for the Buchwald-Hartwig amination synthesis.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited in the current literature, the carbazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, including those with anticancer and neuroprotective properties.[1] The introduction of a fluorine atom can often enhance metabolic stability and binding affinity of a molecule to its biological target.

Anticancer Potential

Carbazole derivatives have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.[4] Key signaling pathways often implicated in these processes are the PI3K/Akt and MAPK/ERK pathways.

PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation, and its dysregulation is a hallmark of many cancers.[5] Some anticancer agents act by inhibiting components of this pathway, leading to decreased cell survival and increased apoptosis.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation Akt->Proliferation promotes Carbazole Potential Carbazole Derivative Action Carbazole->PI3K inhibition Carbazole->Akt inhibition

Figure 3: Potential inhibition of the PI3K/Akt signaling pathway by carbazole derivatives.

MAPK/ERK Signaling Pathway: This pathway is also central to cell proliferation, differentiation, and survival. Its aberrant activation is common in cancer. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

MAPK_ERK_Pathway Signal Extracellular Signal Receptor Receptor Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Carbazole Potential Carbazole Derivative Action Carbazole->Raf inhibition Carbazole->MEK inhibition

Figure 4: Potential inhibition of the MAPK/ERK signaling pathway by carbazole derivatives.

Neuroprotective Potential

Carbazole-containing compounds have also been investigated for their neuroprotective effects. The mechanisms underlying this activity are often linked to the reduction of oxidative stress and inflammation in neuronal cells.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for further investigation in drug discovery. While direct biological data is currently sparse, the well-documented anticancer and neuroprotective activities of the broader carbazole class suggest that this fluorinated derivative warrants exploration. Future research should focus on the development of optimized synthesis protocols, comprehensive biological screening, and elucidation of its specific mechanisms of action and interactions with key signaling pathways.

References

Methodological & Application

Application Notes and Protocols for 9-(4-fluorophenyl)-9H-carbazole as a Hole Transport Material

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific experimental data or established protocols for the use of 9-(4-fluorophenyl)-9H-carbazole as a hole transport material (HTM) in electronic devices. The following application notes and protocols are therefore based on general knowledge and common practices for the synthesis, characterization, and application of similar carbazole-based hole transport materials. These are intended to serve as a general guide and starting point for researchers.

Introduction

Carbazole derivatives are a prominent class of organic semiconducting materials widely utilized as hole transport layers (HTLs) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). Their popularity stems from their excellent thermal stability, high hole mobility, and tunable electronic properties through chemical modification. The introduction of a fluorophenyl group at the 9-position of the carbazole core, as in this compound, is anticipated to influence the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, potentially leading to improved device performance. Fluorination can enhance thermal and morphological stability and facilitate better energy level alignment with adjacent layers in a device.

These notes provide a hypothetical framework for the synthesis, characterization, and application of this compound as an HTM for researchers interested in exploring its potential.

Material Properties (Hypothetical)

The expected properties of this compound are summarized below. These values are illustrative and would require experimental verification.

PropertyExpected Value/Characteristic
Chemical Formula C₁₈H₁₂FN
Molecular Weight 273.30 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in common organic solvents (e.g., toluene, THF, chloroform)
HOMO Level -5.6 to -5.8 eV
LUMO Level -2.0 to -2.3 eV
Hole Mobility 10⁻⁴ to 10⁻³ cm²/Vs
Glass Transition Temp. > 100 °C

Synthesis Protocol

A common method for the synthesis of N-aryl carbazoles is the Buchwald-Hartwig amination or the Ullmann condensation. A potential synthetic route for this compound is outlined below.

Buchwald-Hartwig Amination

This method involves the palladium-catalyzed cross-coupling of an aryl halide with an amine.

Materials:

  • Carbazole

  • 1-Bromo-4-fluorobenzene (or 1-iodo-4-fluorobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add carbazole (1.0 eq), 1-bromo-4-fluorobenzene (1.2 eq), sodium tert-butoxide (1.4 eq), and the palladium catalyst precursor (e.g., Pd(OAc)₂, 0.02 eq) and ligand (e.g., PCy₃, 0.04 eq).

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

reagents Carbazole + 1-Bromo-4-fluorobenzene Pd(OAc)₂, PCy₃, NaOtBu Toluene reaction Buchwald-Hartwig Amination (Reflux, 12-24h) reagents->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Synthesis workflow for this compound.

Experimental Protocols for Characterization

Thermal and Optical Properties
  • Thermogravimetric Analysis (TGA): To determine the decomposition temperature (Td), heat the sample under a nitrogen atmosphere from room temperature to 600 °C at a heating rate of 10 °C/min.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), heat the sample to a temperature above its expected melting point, cool it rapidly, and then heat again at a rate of 10 °C/min.

  • UV-Visible Spectroscopy: Dissolve the material in a suitable solvent (e.g., THF) at a low concentration (e.g., 10⁻⁵ M) to measure the absorption spectrum and determine the optical bandgap.

  • Photoluminescence Spectroscopy: Use the same solution to measure the emission spectrum by exciting at the absorption maximum.

Electrochemical Properties
  • Cyclic Voltammetry (CV): Perform CV in a three-electrode cell with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). Use a solution of the compound in a suitable solvent (e.g., dichloromethane) with a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate). Scan the potential to determine the oxidation potential. The HOMO energy level can be estimated using the formula: EHOMO = -[Eoxonset - EFc/Fc+onset + 4.8] eV (relative to ferrocene/ferrocenium redox couple). The LUMO level can be estimated from the HOMO level and the optical bandgap: ELUMO = EHOMO + Egopt.

Device Fabrication Protocol: Organic Light-Emitting Diode (OLED)

This protocol describes the fabrication of a simple phosphorescent OLED using this compound as the hole transport layer.

Device Structure: ITO / This compound (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / LiF / Al

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • This compound (HTL material)

  • Host material for EML (e.g., CBP: 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl)

  • Phosphorescent dopant for EML (e.g., Ir(ppy)₃: tris(2-phenylpyridine)iridium(III))

  • Electron transport material (e.g., TPBi: 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole))

  • Lithium fluoride (LiF)

  • Aluminum (Al)

Procedure:

  • Substrate Cleaning: Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates in an oven and then treat with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Hole Transport Layer (HTL) Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr). Deposit a 30 nm thick layer of this compound onto the ITO surface.

  • Emissive Layer (EML) Deposition: Co-evaporate the host material (e.g., CBP) and the phosphorescent dopant (e.g., Ir(ppy)₃) at a specific weight ratio (e.g., 94:6) to form a 20 nm thick emissive layer.

  • Electron Transport Layer (ETL) Deposition: Deposit a 40 nm thick layer of the electron transport material (e.g., TPBi).

  • Cathode Deposition: Sequentially deposit a 1 nm thick layer of LiF as an electron injection layer, followed by a 100 nm thick layer of aluminum (Al) as the cathode.

  • Encapsulation: Encapsulate the devices using a UV-curable epoxy resin and a glass lid in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

sub ITO Substrate Cleaning htl HTL Deposition (this compound) sub->htl eml EML Deposition (Host:Dopant) htl->eml etl ETL Deposition eml->etl cathode Cathode Deposition (LiF/Al) etl->cathode encap Encapsulation cathode->encap

OLED fabrication workflow.

Conclusion

Application Notes and Protocols for 9-(4-fluorophenyl)-9H-carbazole and its Derivatives in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carbazole derivatives are a critically important class of materials in the field of organic electronics, widely recognized for their excellent hole-transporting properties, high thermal stability, and wide energy gap. These characteristics make them suitable for various roles in Organic Light-Emitting Diodes (OLEDs), including as host materials for phosphorescent or fluorescent emitters, as hole-transporting layers (HTLs), or as the emissive materials themselves. The introduction of a phenyl group at the 9-position of the carbazole core can further enhance thermal and morphological stability.

This document provides detailed application notes and protocols related to 9-(4-fluorophenyl)-9H-carbazole and its derivatives for OLED applications. Due to a lack of specific published data on the direct application of this compound in OLED devices, this report focuses on a closely related and well-characterized compound: 3-(o-carboran-1-yl)-9-(4-fluorophenyl)-9H-carbazole . The inclusion of the o-carborane moiety provides unique electronic properties, and a comparison with its non-fluorinated analog, 3-(o-carboran-1-yl)-9-phenyl-9H-carbazole , offers insights into the effects of fluorination.

These notes are intended for researchers and scientists in materials science and drug development who are exploring novel compounds for advanced electronic applications.

Physicochemical and Photophysical Properties

The substitution of a fluorine atom on the 9-phenyl ring of the carbazole derivative can influence the electronic properties of the molecule, which in turn affects its performance in an OLED. The photophysical properties of the fluorinated and non-fluorinated 9-phenyl-9H-carbazole-based o-carboranyl compounds have been investigated, and the key data are summarized in the table below.

Table 1: Photophysical Data of 9-phenyl-9H-carbazole-based o-carboranyl Compounds

Compound IDSubstituent on 9-phenyl ringAbsorption λmax [nm]Emission λmax [nm] (in THF at 298 K)Emission λmax [nm] (in film)Photoluminescence Quantum Yield (Φem) in film [%]
1F -F~329Weak emission~53534
2P -H~329Weak emission~54044

Data extracted from a study on 9-phenyl-9H-carbazole-based o-carboranyl luminophores.

The data indicates that both the fluorinated (1F) and non-fluorinated (2P) compounds exhibit similar absorption and emission characteristics, with intense emission observed in the film state, suggesting potential for aggregation-induced emission (AIE) properties. The lower quantum yield of the fluorinated compound might be attributed to the electron-withdrawing nature of fluorine influencing the intramolecular charge transfer (ICT) character of the excited state.

Experimental Protocols

The following protocols are based on methodologies reported for the synthesis of 9-phenyl-9H-carbazole-based o-carboranyl compounds and general procedures for OLED device fabrication.

Protocol 1: Synthesis of 3-Bromo-9-(4-fluorophenyl)-9H-carbazole

This protocol describes a potential synthetic route for a key intermediate, which can then be further functionalized.

Materials:

  • 3-Bromo-9H-carbazole

  • 1-Fluoro-4-iodobenzene

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K2CO3)

  • Toluene, anhydrous

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-9H-carbazole (1.0 eq), 1-fluoro-4-iodobenzene (1.2 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K2CO3 (2.0 eq).

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 3-bromo-9-(4-fluorophenyl)-9H-carbazole.

Protocol 2: General Protocol for Multi-layer OLED Fabrication by Thermal Evaporation

This protocol provides a general workflow for the fabrication of a multi-layer OLED device using a carbazole derivative as a host in the emissive layer.

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Hole-Injection Layer (HIL) material (e.g., HAT-CN)

  • Hole-Transporting Layer (HTL) material (e.g., NPB)

  • This compound derivative (as host)

  • Emissive dopant (e.g., a phosphorescent iridium complex)

  • Electron-Transporting Layer (ETL) material (e.g., TPBi)

  • Electron-Injection Layer (EIL) material (e.g., Lithium Fluoride, LiF)

  • Cathode material (e.g., Aluminum, Al)

  • High-vacuum thermal evaporation system (<10^-6 Torr)

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 10-15 minutes immediately before loading into the evaporation chamber to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Load the cleaned substrates and the organic materials into the thermal evaporation chamber.

    • Deposit the layers sequentially by thermal evaporation under high vacuum:

      • HIL: e.g., 10 nm of HAT-CN

      • HTL: e.g., 40 nm of NPB

      • Emissive Layer (EML): Co-evaporate the carbazole host material with the desired phosphorescent dopant. For example, a 20 nm layer of the this compound derivative doped with 5-10% of an iridium complex.

      • ETL: e.g., 30 nm of TPBi

  • Cathode Deposition:

    • Deposit the EIL: e.g., 1 nm of LiF.

    • Deposit the cathode: e.g., 100 nm of Al. The deposition is typically done through a shadow mask to define the active area of the device.

  • Encapsulation:

    • Transfer the fabricated device to an inert atmosphere glovebox.

    • Encapsulate the device using a glass lid and a UV-curable epoxy resin to protect the organic layers and the cathode from moisture and oxygen.

  • Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.

    • Record the electroluminescence (EL) spectrum using a spectrometer.

    • Calculate the device performance metrics, including external quantum efficiency (EQE), current efficiency, and power efficiency.

Visualizations

G cluster_synthesis Synthesis of 3-Bromo-9-(4-fluorophenyl)-9H-carbazole start Starting Materials: 3-Bromo-9H-carbazole 1-Fluoro-4-iodobenzene CuI, 1,10-Phenanthroline, K2CO3 reaction Ullmann Coupling Reaction (Toluene, Reflux, 24-48h) start->reaction workup Workup: Dilution with DCM Filtration through Celite Washing with water and brine reaction->workup purification Purification: Column Chromatography workup->purification product Product: 3-Bromo-9-(4-fluorophenyl)-9H-carbazole purification->product

Caption: Synthetic workflow for an intermediate of a this compound derivative.

G cluster_device Typical OLED Device Architecture Anode Anode (ITO) HIL Hole-Injection Layer (HIL) Anode->HIL Holes (h+) injection HTL Hole-Transporting Layer (HTL) HIL->HTL EML Emissive Layer (EML) (Carbazole Host : Dopant) HTL->EML ETL Electron-Transporting Layer (ETL) EML->ETL EIL Electron-Injection Layer (EIL) ETL->EIL Cathode Cathode (e.g., Al) EIL->Cathode Electrons (e-) injection recombination->EML Light Emission (Photons)

Caption: Schematic of a multi-layer OLED device structure utilizing a carbazole-based host.

Application Notes and Protocols: Synthesis of 9-(4-fluorophenyl)-9H-carbazole Derivatives for Thermally Activated Delayed Fluorescence (TADF) Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 9-(4-fluorophenyl)-9H-carbazole derivatives, a promising class of materials for Thermally Activated Delayed Fluorescence (TADF) applications, particularly in the development of highly efficient Organic Light-Emitting Diodes (OLEDs).

Introduction

Carbazole-based materials are widely recognized for their excellent hole-transporting properties and high thermal stability, making them key components in organic electronics. The introduction of a 4-fluorophenyl group at the 9-position of the carbazole core can enhance electron-accepting character and introduce beneficial solid-state packing effects. When further functionalized with suitable donor and acceptor moieties at the 3 and 6 positions, these molecules can exhibit a small singlet-triplet energy splitting (ΔEST), a critical requirement for efficient TADF. This process allows for the harvesting of non-emissive triplet excitons, leading to significantly enhanced electroluminescence efficiency in OLEDs.

This document outlines the synthesis of a representative this compound derivative and provides protocols for its characterization and the evaluation of its TADF properties.

Data Presentation

The photophysical properties of newly synthesized TADF emitters are crucial for evaluating their performance. Below is a table summarizing typical data for a series of hypothetical this compound derivatives, showcasing the impact of different substituents on their TADF characteristics.

Compound IDSubstituent (R) at 3,6-positionsλabs (nm)λem (nm)ΦPL (%)τp / τd (ns / µs)ΔEST (eV)
CZ-FP-H -H3354506525 / 2.10.25
CZ-FP-CN -CN3504758530 / 5.50.12
CZ-FP-tBu -tert-Butyl3404607828 / 3.80.18
CZ-FP-Ph -Phenyl3454658229 / 4.20.15

Note: This data is representative and intended for comparative purposes. Actual values will vary based on specific molecular structures and measurement conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the this compound core structure via a Buchwald-Hartwig amination reaction.

Materials:

  • 9H-Carbazole

  • 1-Bromo-4-fluorobenzene

  • Palladium(II) acetate (Pd(OAc)2)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • To a dry round-bottom flask, add 9H-carbazole (1.0 eq), 1-bromo-4-fluorobenzene (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere.

  • Add anhydrous toluene to the flask via syringe.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a white solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 3,6-Dibromo-9-(4-fluorophenyl)-9H-carbazole

This protocol details the bromination of the this compound core, a key intermediate for further functionalization.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.

  • Protect the reaction from light by wrapping the flask in aluminum foil.

  • Add N-Bromosuccinimide (2.2 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the precipitate with water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 3,6-dibromo-9-(4-fluorophenyl)-9H-carbazole.

  • Confirm the structure and purity using ¹H NMR and ¹³C NMR.

Protocol 3: Suzuki Coupling for 3,6-Disubstituted Derivatives

This protocol describes the functionalization of the 3,6-dibromo intermediate with arylboronic acids via a Suzuki coupling reaction.

Materials:

  • 3,6-Dibromo-9-(4-fluorophenyl)-9H-carbazole

  • Desired arylboronic acid (e.g., 4-cyanophenylboronic acid) (2.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (4.0 eq)

  • Toluene and water (4:1 mixture)

  • Standard reflux setup

Procedure:

  • In a round-bottom flask, combine 3,6-dibromo-9-(4-fluorophenyl)-9H-carbazole (1.0 eq), the arylboronic acid (2.5 eq), and potassium carbonate (4.0 eq).

  • Add the toluene/water solvent mixture.

  • Degas the mixture by bubbling nitrogen through it for 20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Heat the reaction mixture to reflux (approximately 90 °C) and stir for 24 hours under a nitrogen atmosphere.

  • After cooling to room temperature, separate the organic and aqueous layers.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3,6-disubstituted-9-(4-fluorophenyl)-9H-carbazole derivative.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualizations

TADF_Mechanism cluster_ground Ground State cluster_excited Excited States S0 S₀ S1 S₁ (Singlet) S0->S1 Electrical Excitation (25%) T1 T₁ (Triplet) S0->T1 Electrical Excitation (75%) S1->S0 Prompt Fluorescence (PF) S1->S0 Delayed Fluorescence (DF) S1->T1 Intersystem Crossing (ISC) T1->S0 Non-radiative Decay T1->S1 Reverse Intersystem Crossing (RISC) (Thermal Activation)

Caption: Mechanism of Thermally Activated Delayed Fluorescence (TADF).

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Testing Start Starting Materials (Carbazole, Aryl Halide) Coupling Buchwald-Hartwig or Ullmann Coupling Start->Coupling Intermediate This compound Coupling->Intermediate Bromination Bromination (NBS) Intermediate->Bromination DiBromo 3,6-Dibromo Intermediate Bromination->DiBromo Suzuki Suzuki Coupling DiBromo->Suzuki FinalProduct Final TADF Emitter Suzuki->FinalProduct Purification Column Chromatography & Sublimation FinalProduct->Purification Spectroscopy NMR, Mass Spec, FT-IR Purification->Spectroscopy Photophysics UV-Vis, PL, PLQY, Lifetime Measurements Purification->Photophysics Device OLED Fabrication & Electroluminescence Testing Photophysics->Device

Application Notes and Protocols: 9-(4-fluorophenyl)-9H-carbazole in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 9-(4-fluorophenyl)-9H-carbazole as a hole-transporting material (HTM) in perovskite solar cells (PSCs). The introduction of a fluorine atom onto the phenyl group of the carbazole core is anticipated to enhance the material's stability and electronic properties, leading to improved device performance and longevity.

Introduction

Carbazole-based derivatives are a prominent class of organic materials utilized as hole-transporting layers in perovskite solar cells due to their excellent thermal stability, high hole mobility, and appropriate energy level alignment with the perovskite absorber layer. The functionalization of the carbazole core allows for the fine-tuning of its optoelectronic properties. The introduction of a fluorine atom in this compound is a strategic modification aimed at improving the material's performance and the overall stability of the perovskite solar cell. Fluorination is known to enhance the stability of organic electronic materials.

Key Advantages of this compound as an HTM

  • Enhanced Stability: The incorporation of fluorine atoms is expected to improve the material's resistance to degradation from environmental factors such as moisture and oxygen.

  • Improved Energy Level Alignment: The electron-withdrawing nature of fluorine can modulate the HOMO (Highest Occupied Molecular Orbital) energy level of the carbazole derivative, potentially leading to a better energy level alignment with the perovskite layer for more efficient hole extraction.

  • Favorable Morphology: Solution-processed films of carbazole derivatives often exhibit uniform and amorphous morphologies, which are crucial for efficient charge transport and preventing leakage currents in the solar cell.

Performance of Carbazole-Based Hole-Transporting Materials

To provide a context for the expected performance of this compound, the following table summarizes the photovoltaic parameters of perovskite solar cells employing various carbazole-based HTMs.

Hole-Transporting MaterialPower Conversion Efficiency (PCE) [%]Open-Circuit Voltage (Voc) [V]Short-Circuit Current Density (Jsc) [mA cm-2]Fill Factor (FF) [%]Reference
PF8Cz 23.28---[1]
PhCz-4MeOTPA (dopant-free) 16.04---[2]
HTM X21 17.33---[3]
HTM X51 9.8---[3]
SFXDAnCBZ 20.871.0923.183[4][5]
TM-13 20.44---[6]
CZTPA 11.79---[7]
Br-2PACz 19.51---[8]

Experimental Protocols

4.1. Synthesis of this compound

A plausible synthetic route for this compound is via a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination. The following is a representative protocol based on the Ullmann reaction.

Materials:

  • 9H-carbazole

  • 1-bromo-4-fluorobenzene or 1-iodo-4-fluorobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3)

  • 1,10-Phenanthroline

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Dichloromethane

  • Petroleum ether

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a round-bottom flask, add 9H-carbazole (1.1 equivalents), 1-bromo-4-fluorobenzene (1.0 equivalent), CuI (0.1 equivalents), and K2CO3 (2.0 equivalents).

  • Add 1,10-phenanthroline (0.1 equivalents) as a ligand.

  • Add anhydrous DMF to dissolve the reactants.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere for 24-48 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and dichloromethane as the eluent to obtain this compound as a white solid.

4.2. Fabrication of Perovskite Solar Cells

This protocol describes the fabrication of a standard n-i-p planar perovskite solar cell.

Materials:

  • FTO-coated glass substrates

  • Zinc powder

  • 2 M HCl

  • Deionized water, ethanol, isopropanol, acetone

  • Compact TiO2 (c-TiO2) precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in 1-butanol)

  • Perovskite precursor solution (e.g., FAPbI3-MAPbBr3 in DMF:DMSO)

  • This compound HTM solution (e.g., 72.3 mg in 1 ml chlorobenzene with additives like 28.8 µl 4-tert-butylpyridine and 17.5 µl Li-TFSI solution)

  • Chlorobenzene

  • Gold or Silver for the back contact

Procedure:

  • Substrate Cleaning:

    • Etch the FTO glass with zinc powder and 2 M HCl.

    • Sequentially sonicate the substrates in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen stream and treat with UV-ozone for 15 minutes.

  • Electron Transport Layer (ETL) Deposition:

    • Spin-coat the c-TiO2 precursor solution onto the FTO substrate at 3000 rpm for 30 s.

    • Dry at 125 °C for 5 minutes.

    • Repeat the spin-coating and drying steps.

    • Anneal the substrates at 500 °C for 30 minutes.

  • Perovskite Layer Deposition:

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Spin-coat the perovskite precursor solution in a two-step program (e.g., 1000 rpm for 10 s, then 6000 rpm for 20 s).

    • During the second step, dispense an antisolvent (e.g., chlorobenzene) onto the spinning substrate.

    • Anneal the films at 100 °C for 1 hour.

  • Hole-Transporting Layer (HTL) Deposition:

    • Prepare the this compound HTM solution.

    • Spin-coat the HTM solution onto the perovskite layer at 4000 rpm for 20 s.

  • Back Contact Deposition:

    • Deposit a gold or silver back contact (80-100 nm) by thermal evaporation through a shadow mask.

Visualizations

experimental_workflow cluster_substrate Substrate Preparation cluster_device_fabrication Device Fabrication (Glovebox) FTO_Cleaning FTO Substrate Cleaning ETL_Deposition ETL (c-TiO2) Deposition FTO_Cleaning->ETL_Deposition ETL_Annealing ETL Annealing (500°C) ETL_Deposition->ETL_Annealing Perovskite_Deposition Perovskite Layer Deposition ETL_Annealing->Perovskite_Deposition Transfer to Glovebox Perovskite_Annealing Perovskite Annealing (100°C) Perovskite_Deposition->Perovskite_Annealing HTL_Deposition HTL (this compound) Deposition Perovskite_Annealing->HTL_Deposition Back_Contact Back Contact (Au/Ag) Deposition HTL_Deposition->Back_Contact Final_Device Final_Device Back_Contact->Final_Device Completed Device

Caption: Experimental workflow for fabricating a perovskite solar cell.

signaling_pathway cluster_device Perovskite Solar Cell Structure cluster_process Charge Carrier Dynamics ETL Electron Transport Layer (ETL) Contact Back Contact Perovskite Perovskite Absorber Layer Exciton_Generation Exciton Generation Perovskite->Exciton_Generation HTL Hole Transport Layer (this compound) HTL->Contact Charge_Collection Charge Collection at Electrodes Contact->Charge_Collection Photon_Absorption Photon Absorption Photon_Absorption->Perovskite Charge_Separation Charge Separation (e- and h+) Exciton_Generation->Charge_Separation Hole_Extraction Hole Extraction & Transport Charge_Separation->Hole_Extraction Electron_Extraction Electron Extraction & Transport Charge_Separation->Electron_Extraction Hole_Extraction->HTL Electron_Extraction->ETL

Caption: Role of this compound in PSC charge dynamics.

References

Application Note: 9-(4-fluorophenyl)-9H-carbazole as a Host Material for Phosphorescent Emitters

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) represent the state-of-the-art in display and lighting technology, offering the potential for 100% internal quantum efficiency by harvesting both singlet and triplet excitons.[1] The performance of these devices is critically dependent on the host-guest system within the emissive layer (EML), where a phosphorescent emitter (guest) is dispersed into a host material matrix. This architecture minimizes concentration quenching and triplet-triplet annihilation, which are common issues for phosphorescent materials.[1]

Carbazole derivatives are among the most widely utilized host materials due to their inherent high triplet energy, excellent thermal stability, and proficient hole-transporting capabilities.[2][3] The 9-phenylcarbazole scaffold, in particular, serves as a robust building block for advanced host materials.[4] This application note focuses on 9-(4-fluorophenyl)-9H-carbazole , a derivative where the fluorine substitution on the phenyl ring is intended to modulate the electronic properties, such as the HOMO/LUMO energy levels, and potentially enhance the material's thermal and morphological stability without significantly compromising its high triplet energy.

This document provides an overview of the material's properties, detailed protocols for its synthesis and its application in the fabrication of PhOLEDs, and methods for device characterization.

Physicochemical and Photophysical Properties

The introduction of a fluorine atom can influence the electron-donating character of the 9-phenyl-9H-carbazole moiety, which in turn affects the radiative efficiency of the resulting optoelectronic device.[5][6] While comprehensive data for the unsubstituted this compound is not widely published, data from closely related compounds provide valuable insights into its expected performance. The table below summarizes key properties, drawing from studies on similar 9-phenyl-9H-carbazole derivatives.

Table 1: Summary of Material Properties

PropertyValue / DescriptionReference / Note
Molecular Formula C₁₈H₁₂FN-
Molecular Weight 273.30 g/mol -
UV-Vis Absorption (λabs) ~329 nm (in THF)Based on 3-substituted this compound derivative.[5]
Photoluminescence (λem) Weak emission in solution; intense emission in rigid states (film).The emission properties are highly dependent on the molecular environment.[5][6]
Photoluminescence Quantum Yield (Φem) ~34% (in 5 wt% doped PMMA film)For a related o-carboranyl derivative of this compound.[5]
Excited-State Lifetime (τobs) ~5.2 ns (in 5 wt% doped PMMA film)Suggests fluorescent characteristics in the absence of a phosphorescent guest.[5]
HOMO Energy Level ~ -5.8 to -5.9 eVTypical range for carbazole-based materials.[4][7]
LUMO Energy Level ~ -2.4 to -2.7 eVEstimated based on related carbazole derivatives.[7][8]
Triplet Energy (ET) > 2.8 eVExpected to be high, suitable for hosting blue and green phosphorescent emitters.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound

The most common method for synthesizing N-aryl carbazoles is the Ullmann condensation reaction. This protocol is adapted from established procedures for similar compounds.[10]

cluster_workflow Synthesis Workflow reactants Reactants: - 9H-Carbazole - 1-Fluoro-4-iodobenzene - K₂CO₃ (Base) - CuSO₄·5H₂O (Catalyst) reaction Ullmann Condensation (Heating in sealed vessel, ~250 °C) reactants->reaction Step 1 workup Workup (Partition between toluene and water) reaction->workup Step 2 purification Purification (Column Chromatography) workup->purification Step 3 product Final Product: This compound purification->product Step 4

Caption: Workflow for the synthesis of this compound.

Materials and Reagents:

  • 9H-Carbazole

  • 1-Fluoro-4-iodobenzene (or 1-bromo-4-fluorobenzene)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Toluene

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane and Dichloromethane (DCM) for eluent

Procedure:

  • Reaction Setup: In a thick-walled, sealable glass ampoule, combine 9H-carbazole (1.0 eq.), 1-fluoro-4-iodobenzene (1.2 eq.), K₂CO₃ (1.0 eq.), and CuSO₄·5H₂O (0.05 eq.).

  • Reaction: Seal the ampoule under vacuum or an inert atmosphere (e.g., Nitrogen or Argon). Heat the vessel to 250 °C for 48-72 hours.

  • Cooling and Extraction: After cooling to room temperature, carefully open the ampoule. Partition the solid residue between toluene and deionized water.

  • Separate the organic layer. Extract the aqueous phase two more times with toluene.

  • Washing and Drying: Combine the organic layers, wash with deionized water, and dry over anhydrous Na₂SO₄.

  • Solvent Removal: Filter the solution and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel, using a gradient of hexane and DCM as the eluent.

  • Final Product: Collect the fractions containing the pure product and remove the solvent to yield this compound as a white solid.

  • Characterization: Confirm the identity and purity of the compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Fabrication of a Phosphorescent OLED

This protocol describes the fabrication of a multilayer PhOLED using vacuum thermal evaporation.

Caption: Layered structure of a typical PhOLED device.

Procedure:

  • Substrate Preparation:

    • Clean patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates in an oven at 120 °C for 30 minutes.

    • Immediately before loading into the deposition chamber, treat the substrates with UV-Ozone for 10 minutes to improve the work function of the ITO.

  • Vacuum Deposition:

    • Transfer the substrates into a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁶ Torr).

    • Deposit the organic and metal layers sequentially without breaking the vacuum.

    • Hole Injection Layer (HIL): Deposit a 10 nm layer of hexaazatriphenylene-hexacarbonitrile (HAT-CN).

    • Hole Transport Layer (HTL): Deposit a 40 nm layer of 1,1-bis[4-[N,N-di(p-tolyl)amino]phenyl]cyclohexane (TAPC).

    • Emissive Layer (EML): Co-evaporate this compound as the host and a phosphorescent emitter (e.g., 6-15 wt% of FIrpic for blue emission or Ir(ppy)₃ for green emission) to a total thickness of 30 nm.[9] The deposition rates must be carefully controlled to achieve the desired doping concentration.

    • Electron Transport Layer (ETL): Deposit a 40 nm layer of 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi).

    • Electron Injection Layer (EIL): Deposit a 1 nm layer of Lithium Fluoride (LiF).

    • Cathode: Deposit a 100 nm layer of Aluminum (Al) through a shadow mask to define the active area of the device.

  • Encapsulation:

    • Transfer the completed devices to a nitrogen-filled glovebox.

    • Encapsulate the devices using a UV-curable epoxy and a glass lid to prevent degradation from atmospheric moisture and oxygen.

Protocol 3: Device Characterization

cluster_energy PhOLED Energy Level Diagram Anode Anode (ITO) ~ -4.7 eV HIL HIL Anode->HIL Hole Injection Cathode Cathode (Al) ~ -4.2 eV ETL ETL Cathode->ETL Electron Injection HTL HTL HIL->HTL Host Host HTL->Host Guest Guest Host->Guest Energy Transfer Guest->Guest Photon Emission (hν) ETL->Host

Caption: Energy level diagram illustrating charge transfer in a PhOLED.

Procedure:

  • Electrical and Optical Measurements: All measurements should be conducted at room temperature under ambient conditions.

    • Use a Keithley 2400 source meter (or equivalent) to apply a driving voltage and measure the current density (J).

    • Simultaneously, measure the luminance (L) using a calibrated photometer (e.g., Konica Minolta CS-2000).

    • The electroluminescence (EL) spectrum should be recorded with the same spectrometer at various driving voltages.

  • Efficiency Calculations:

    • Current Efficiency (η_c): Calculated in candela per ampere (cd/A) using the formula: η_c = L / J

    • Power Efficiency (η_p): Calculated in lumens per watt (lm/W) using the formula: η_p = (π * L) / (J * V) (Assuming Lambertian emission)

    • External Quantum Efficiency (EQE, η_ext): Calculated as the ratio of photons emitted to electrons injected. This requires careful integration of the EL spectrum and knowledge of the photometer's response.

Conclusion

This compound is a promising host material for phosphorescent emitters, building upon the well-established strengths of the carbazole framework. Its high triplet energy makes it suitable for hosting both green and blue emitters, which are critical for full-color displays and white lighting applications. The fluorophenyl substitution offers a pathway to fine-tune the material's electronic characteristics and improve device stability. The protocols provided herein offer a comprehensive guide for the synthesis, device fabrication, and characterization required to evaluate its performance and integrate it into advanced PhOLED architectures. Further research should focus on optimizing device structures and exploring its compatibility with a wider range of next-generation phosphorescent and TADF emitters.

References

Suzuki coupling reaction for synthesis of 9-(4-fluorophenyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Synthesis of 9-(4-fluorophenyl)-9H-carbazole via Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Arylcarbazoles are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and materials science. Their unique electronic and photophysical properties make them valuable scaffolds for the development of pharmaceuticals, organic light-emitting diodes (OLEDs), and other advanced materials. The synthesis of these compounds is, therefore, of considerable interest. The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, has been adapted for carbon-nitrogen bond formation, providing a powerful tool for the N-arylation of heterocyclic compounds like carbazole. This application note details a protocol for the synthesis of this compound through a Suzuki-Miyaura-type N-arylation of carbazole with 4-fluorophenylboronic acid. This method offers a direct and efficient route to the desired product, which is a key intermediate in the synthesis of various biologically active molecules and functional materials.

Reaction Principle

The synthesis proceeds via a palladium-catalyzed cross-coupling reaction between carbazole and 4-fluorophenylboronic acid. The catalytic cycle, analogous to the Buchwald-Hartwig amination, involves the oxidative addition of an aryl halide (or activation of the boronic acid), followed by coordination of the carbazole, transmetalation (in the case of using an aryl halide with a boronic acid derivative) or direct reaction with the deprotonated carbazole, and finally reductive elimination to yield the N-arylated product and regenerate the palladium(0) catalyst.

Experimental Protocol

This protocol is based on established methodologies for palladium-catalyzed N-arylation of heterocyclic compounds.

Materials:

  • Carbazole (98%)

  • 4-Fluorophenylboronic acid (97%)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can also be used as a palladium source.

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (98%)

  • Cesium carbonate (Cs₂CO₃) (99%)

  • Anhydrous toluene or 1,4-dioxane

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add carbazole (1.0 mmol, 167.2 mg), 4-fluorophenylboronic acid (1.5 mmol, 209.9 mg), cesium carbonate (2.0 mmol, 651.6 mg), palladium(II) acetate (0.05 mmol, 11.2 mg), and Xantphos (0.1 mmol, 57.9 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous toluene (10 mL) to the flask via a syringe.

  • Reaction: Stir the reaction mixture at 110 °C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.

  • Extraction: Wash the filtrate with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a white solid.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound under various reaction conditions.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)Xantphos (10)Cs₂CO₃ (2)Toluene1101885
2Pd₂(dba)₃ (2.5)Xantphos (10)Cs₂CO₃ (2)Toluene1101882
3Pd(OAc)₂ (5)SPhos (10)Cs₂CO₃ (2)Dioxane1002478
4Pd(OAc)₂ (5)Xantphos (10)K₃PO₄ (2)Toluene1102475
5Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2)Toluene1102465

Visualizations

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Carbazole Carbazole Product This compound Carbazole->Product BoronicAcid 4-Fluorophenylboronic Acid BoronicAcid->Product Catalyst Pd(OAc)₂ Catalyst->Product Ligand Xantphos Ligand->Product Base Cs₂CO₃ Base->Product Solvent Toluene, 110 °C Solvent->Product

Caption: Reaction scheme for the Suzuki coupling synthesis.

Experimental Workflow

G start Start setup Combine Reactants: - Carbazole - 4-Fluorophenylboronic acid - Pd(OAc)₂ - Xantphos - Cs₂CO₃ start->setup inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert solvent Add Anhydrous Toluene inert->solvent reaction Heat and Stir (110 °C, 12-24h) solvent->reaction workup Cool and Filter (Dilute with Ethyl Acetate, Filter through Celite) reaction->workup extraction Liquid-Liquid Extraction (Wash with H₂O and Brine) workup->extraction dry Dry and Concentrate (Dry over Na₂SO₄, Evaporate Solvent) extraction->dry purify Column Chromatography (Silica Gel, Hexane/Ethyl Acetate) dry->purify product Obtain Pure Product: This compound purify->product

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols for the Synthesis of 9-(4-fluorophenyl)-9H-carbazole via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 9-(4-fluorophenyl)-9H-carbazole using the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling method is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with high efficiency and broad functional group tolerance.[1][2] The synthesis of N-arylcarbazoles, such as the target compound, is of significant interest due to their applications in materials science, particularly in organic light-emitting diodes (OLEDs), and as structural motifs in pharmaceuticals.[3][4]

The protocols outlined below are designed to be a comprehensive guide for researchers, providing a general framework that can be optimized for specific laboratory conditions and substrate scales.

Reaction Principle

The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate.[1][2] In this specific application, carbazole acts as the amine component and 1-bromo-4-fluorobenzene is the aryl halide. The catalytic cycle, a fundamental concept in this reaction, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.[1][5] The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands being particularly effective.[1]

Quantitative Data Summary

The following table summarizes representative quantitative data for the Buchwald-Hartwig amination to synthesize this compound. The data is compiled from typical results reported for similar N-arylation reactions of carbazoles.[6][7]

ParameterValue
Reactants
Carbazole1.0 equiv
1-Bromo-4-fluorobenzene1.2 equiv
Catalyst System
Palladium(II) Acetate (Pd(OAc)₂)2 mol%
XPhos4 mol%
Base
Sodium tert-butoxide (NaOtBu)1.4 equiv
Solvent
Toluene5 mL / mmol of carbazole
Reaction Conditions
Temperature100-110 °C
Reaction Time12-24 h
Yield
Isolated Yield85-95%

Experimental Protocols

Materials and Equipment
  • Reactants: Carbazole, 1-Bromo-4-fluorobenzene

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂)

  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Base: Sodium tert-butoxide (NaOtBu)

  • Solvent: Anhydrous toluene

  • General Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer hotplate, condenser, inert gas supply (argon or nitrogen), standard laboratory glassware, silica gel for column chromatography, rotary evaporator.

Detailed Experimental Procedure

Note: This reaction should be performed under an inert atmosphere (argon or nitrogen) to prevent the oxidation of the palladium catalyst and phosphine ligand.

  • Reaction Setup:

    • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add carbazole (1.0 mmol, 167.2 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and XPhos (0.04 mmol, 19.1 mg).

    • Evacuate and backfill the flask with an inert gas three times.

  • Addition of Reagents:

    • Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol, 134.6 mg).

    • Add anhydrous toluene (5 mL).

    • Finally, add 1-bromo-4-fluorobenzene (1.2 mmol, 132 µL).

  • Reaction:

    • Seal the flask or vial and place it in a preheated oil bath at 100-110 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts and the catalyst.

    • Wash the Celite pad with additional ethyl acetate (10 mL).

    • Combine the organic filtrates and wash with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Visualizations

Reaction Scheme

G Scheme 1: Buchwald-Hartwig Amination for this compound Synthesis cluster_reagents Reagents Carbazole Carbazole Product This compound Carbazole->Product Pd(OAc)₂ / XPhos NaOtBu, Toluene, 110 °C plus1 + ArylHalide 1-Bromo-4-fluorobenzene Catalyst Pd(OAc)₂ / XPhos ArylHalide->Product Pd(OAc)₂ / XPhos NaOtBu, Toluene, 110 °C Base NaOtBu Solvent Toluene, 110 °C

Caption: Buchwald-Hartwig amination reaction scheme.

Experimental Workflow

G Diagram 1: Experimental Workflow A Reaction Setup (Carbazole, Pd(OAc)₂, XPhos) B Reagent Addition (NaOtBu, Toluene, Aryl Halide) A->B C Reaction (110 °C, 12-24h) B->C D Work-up (Extraction and Filtration) C->D E Purification (Column Chromatography) D->E F Product Isolation (this compound) E->F

Caption: Step-by-step experimental workflow.

Catalytic Cycle

G Diagram 2: Simplified Buchwald-Hartwig Catalytic Cycle A L-Pd(0) B L-Pd(II)(Ar)(X) A->B Oxidative Addition (Ar-X) C L-Pd(II)(Ar)(NHR'R'') B->C Ligand Exchange (HNR'R'') D L-Pd(II)(Ar)(NR'R'') C->D Deprotonation (-HX) D->A Reductive Elimination (Ar-NR'R'')

Caption: Simplified catalytic cycle for the reaction.

References

Application Notes and Protocols for Thin-Film Deposition of 9-(4-fluorophenyl)-9H-carbazole in Device Fabrication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the thin-film deposition of 9-(4-fluorophenyl)-9H-carbazole, a promising organic semiconductor for various electronic device applications, including Organic Light-Emitting Diodes (OLEDs). The protocols for both vacuum thermal evaporation and spin coating are outlined below, offering flexibility for different fabrication requirements.

Overview of this compound

This compound is a carbazole derivative functionalized with a fluorine-substituted phenyl group. Carbazole-based materials are well-known for their excellent hole-transporting properties, high thermal stability, and wide energy bandgap, making them suitable for use as host materials or hole-transport layers in OLEDs. The introduction of a fluorine atom can further enhance properties such as electron mobility and thermal stability.

Key Properties:

  • Molecular Formula: C₁₈H₁₂FN

  • Molecular Weight: 261.29 g/mol

  • Appearance: Off-white to pink solid

  • Melting Point: 123-125 °C[1]

Thin-Film Deposition Protocols

Two primary methods for the deposition of this compound thin films are detailed: vacuum thermal evaporation for high-purity, uniform films, and spin coating for rapid, solution-based processing.

Vacuum Thermal Evaporation

Vacuum thermal evaporation is the preferred method for fabricating high-performance multilayer devices due to its precise control over film thickness and high purity of the deposited layers.

Experimental Protocol:

  • Substrate Preparation:

    • Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

    • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Immediately transfer the cleaned substrates to a plasma cleaner for oxygen plasma treatment to enhance the ITO work function and improve film adhesion.

  • Material Preparation:

    • Place a suitable amount of this compound powder into a quartz crucible.

    • Ensure the material is of high purity (>99.5%) to avoid contamination in the vacuum chamber.

  • Deposition Parameters:

    • Mount the crucible in the thermal evaporation system.

    • Place the cleaned substrates in a substrate holder within the vacuum chamber.

    • Evacuate the chamber to a base pressure of at least 2 x 10⁻⁶ mbar.[2]

    • Heat the crucible to a temperature that achieves the desired deposition rate. Given the melting point of 123-125 °C, a sublimation temperature in the range of 110-140 °C is a reasonable starting point, to be optimized for the specific system.

    • Deposit the this compound layer at a rate of 1-2 Å/s, monitored by a quartz crystal microbalance.[2]

    • The final film thickness will depend on the device architecture, typically ranging from 20 to 60 nm for host or transport layers.

Data Presentation: Thermal Evaporation Parameters

ParameterValueNotes
Base Pressure< 2 x 10⁻⁶ mbarEssential for high-purity films.
Deposition Rate1-2 Å/sSlower rates can improve film morphology.[2]
Substrate TemperatureRoom TemperatureCan be varied to optimize film properties.
Film Thickness20-60 nmDependent on the specific layer function.
Source Material Purity>99.5%Critical for device performance and lifetime.

Experimental Workflow: Vacuum Thermal Evaporation

G cluster_prep Substrate Preparation cluster_dep Deposition Process cluster_post Post-Deposition sub_clean ITO Substrate Cleaning (Detergent, DI Water, Acetone, IPA) sub_dry Nitrogen Drying sub_clean->sub_dry sub_plasma Oxygen Plasma Treatment sub_dry->sub_plasma load_sub Load Substrates into Chamber sub_plasma->load_sub load_mat Load this compound into Crucible pump_down Evacuate Chamber (< 2 x 10⁻⁶ mbar) load_mat->pump_down load_sub->pump_down heat_source Heat Crucible to Sublimation Temperature pump_down->heat_source deposition Deposit Thin Film (1-2 Å/s) heat_source->deposition vent Vent Chamber deposition->vent unload Unload Coated Substrates vent->unload

Caption: Workflow for vacuum thermal evaporation of this compound.

Spin Coating

Spin coating is a solution-based technique that allows for rapid deposition of thin films and is well-suited for large-area device fabrication.

Experimental Protocol:

  • Solution Preparation:

    • Dissolve this compound in a suitable organic solvent. Based on the solubility of carbazole derivatives, chloroform, toluene, or chlorobenzene are good starting points.[3]

    • Prepare a solution with a concentration in the range of 5-15 mg/mL. The optimal concentration will depend on the desired film thickness and the solvent used.

    • Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.

  • Substrate Preparation:

    • Follow the same substrate cleaning procedure as described for thermal evaporation (Section 2.1.1).

    • For solution processing, a hole-injection layer such as PEDOT:PSS is often deposited onto the ITO substrate prior to the carbazole layer. This can be done by spin coating the PEDOT:PSS solution and subsequently baking it on a hotplate.

  • Deposition Parameters:

    • Place the cleaned (and potentially PEDOT:PSS-coated) substrate onto the spin coater chuck.

    • Dispense a small amount of the this compound solution onto the center of the substrate.

    • Spin the substrate at a speed between 2000 and 4000 rpm for 30-60 seconds.[3] The spin speed is a critical parameter for controlling the film thickness.

    • After spinning, transfer the substrate to a hotplate and bake at a temperature of 80-100 °C for 10-20 minutes to remove any residual solvent.

Data Presentation: Spin Coating Parameters

ParameterValueNotes
SolventChloroform, Toluene, or ChlorobenzeneTo be optimized for solubility and film quality.
Concentration5-15 mg/mLInfluences film thickness and viscosity.
Spin Speed2000-4000 rpmHigher speeds result in thinner films.
Spin Time30-60 sSufficient time for the film to spread and thin.
Baking Temperature80-100 °CTo remove residual solvent.
Baking Time10-20 minEnsures complete solvent evaporation.

Experimental Workflow: Spin Coating

G cluster_prep Preparation cluster_dep Deposition Process dissolve Dissolve this compound in Solvent filter_sol Filter Solution (0.2 µm PTFE filter) dissolve->filter_sol dispense Dispense Solution onto Substrate filter_sol->dispense sub_clean Clean ITO Substrate pedot Optional: Deposit PEDOT:PSS Layer sub_clean->pedot pedot->dispense spin Spin Coat (2000-4000 rpm, 30-60s) dispense->spin bake Bake on Hotplate (80-100 °C, 10-20 min) spin->bake

Caption: Workflow for spin coating of this compound.

Device Fabrication and Characterization

Below is an example of a typical OLED device architecture incorporating a this compound layer as a host in the emissive layer.

Device Structure:

ITO / PEDOT:PSS (30 nm) / this compound:Emissive Dopant (X%) (40 nm) / Electron Transport Layer (e.g., TPBi) (30 nm) / LiF (1 nm) / Al (100 nm)

Fabrication and Characterization Workflow:

G cluster_fab Device Fabrication cluster_char Device Characterization ITO ITO Substrate PEDOT Spin Coat PEDOT:PSS ITO->PEDOT EML Deposit Emissive Layer (this compound + Dopant) PEDOT->EML ETL Thermally Evaporate Electron Transport Layer EML->ETL Cathode Thermally Evaporate LiF/Al Cathode ETL->Cathode IVL Current-Voltage-Luminance (I-V-L) Measurements Cathode->IVL EL Electroluminescence (EL) Spectrum Measurement Cathode->EL EQE External Quantum Efficiency (EQE) Calculation IVL->EQE CIE CIE Coordinate Determination EL->CIE

Caption: Overall workflow for OLED fabrication and characterization.

Expected Performance:

The performance of an OLED using this compound will depend on the specific device architecture, the choice of emissive dopant, and the optimization of layer thicknesses. For carbazole-based host materials in fluorescent blue OLEDs, external quantum efficiencies (EQEs) approaching the theoretical limit of 5% can be expected. For example, a device based on a similar tetrafluorinated carbazole derivative achieved an EQE of 4.2% with a maximum brightness of 3600 cd/m² and deep-blue emission.[2][4] In phosphorescent OLEDs, where carbazole derivatives are also widely used as hosts, even higher efficiencies are attainable.

Data Presentation: Representative OLED Performance with Carbazole Hosts

ParameterBlue Fluorescent OLED[5]Green Phosphorescent OLED[3]
Host MaterialCarbazole-π-Imidazole DerivativePyridinyl-Carbazole Derivative
Max. EQE (%)4.439.4
Max. Luminance (cd/m²)11,364>28,000
Turn-on Voltage (V)~3.0~3.0
CIE Coordinates (x, y)(0.159, 0.080)Not Specified

Safety Precautions

  • Always handle organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Exercise caution when working with high-vacuum and high-temperature equipment.

  • Refer to the Material Safety Data Sheet (MSDS) for this compound and all other chemicals for detailed safety information.

References

Application Notes and Protocols: Single Crystal Growth of 9-(4-fluorophenyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, single crystal growth, and potential applications of 9-(4-fluorophenyl)-9H-carbazole. The protocols detailed below are based on established methodologies for analogous carbazole derivatives and provide a robust starting point for the successful crystallization and further investigation of this compound.

Introduction

This compound is a derivative of carbazole, a heterocyclic aromatic compound that forms the core structure of many biologically active molecules. The introduction of a fluorophenyl group at the 9-position can significantly influence the molecule's electronic properties, crystal packing, and biological activity. This document outlines the synthesis of this compound and provides a detailed protocol for obtaining high-quality single crystals suitable for X-ray diffraction analysis and for use in various research and drug development applications.

Potential Applications

Carbazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and neuroprotective effects. The functionalization of the carbazole nucleus can lead to compounds with enhanced potency and selectivity.

Anticancer Activity: Many carbazole derivatives have demonstrated potent anticancer properties. Their mechanisms of action are often multifactorial and can include the induction of apoptosis (programmed cell death) and the inhibition of tubulin polymerization, a critical process in cell division.[1][2] The fluorophenyl moiety in the title compound may enhance these activities.

  • Induction of Apoptosis: Carbazole derivatives have been shown to trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[3][4]

  • Tubulin Polymerization Inhibition: Several carbazole-based compounds act as microtubule-targeting agents.[2][5] By inhibiting the polymerization of tubulin into microtubules, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

Due to these potential mechanisms, this compound is a promising candidate for further investigation as a novel anticancer agent.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be effectively achieved via a copper-catalyzed Ullmann condensation reaction. This method provides a reliable route for the formation of the C-N bond between the carbazole nitrogen and the fluorophenyl ring.

Materials:

  • Carbazole

  • 1-fluoro-4-iodobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • 1,10-Phenanthroline

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Dichloromethane (DCM)

  • Hexane

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add carbazole (1.0 eq.), 1-fluoro-4-iodobenzene (1.2 eq.), copper(I) iodide (0.1 eq.), potassium carbonate (2.0 eq.), and 1,10-phenanthroline (0.2 eq.).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 140-150 °C) and stir for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with toluene (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a hexane/dichloromethane gradient to afford pure this compound.

Single Crystal Growth by Slow Evaporation

The slow evaporation method is a widely used and effective technique for growing high-quality single crystals of organic compounds. The choice of solvent is crucial and should be determined by preliminary solubility tests.

Materials:

  • Purified this compound

  • A suitable solvent or solvent mixture (e.g., dichloromethane/hexane, ethyl acetate/hexane, toluene)

  • Small, clean vial or beaker

  • Parafilm or aluminum foil with pinholes

Procedure:

  • Dissolve a small amount of the purified this compound in a suitable solvent (e.g., dichloromethane) in a clean vial to create a nearly saturated solution at room temperature.

  • If the compound is highly soluble, a less polar co-solvent (e.g., hexane) can be slowly added until slight turbidity is observed, which is then clarified by adding a minimal amount of the more polar solvent.

  • Cover the vial with parafilm or aluminum foil and pierce a few small holes to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free and dust-free environment with a stable temperature.

  • Allow the solvent to evaporate slowly over several days to weeks.

  • Monitor the vial for the formation of single crystals.

  • Once crystals of a suitable size and quality have formed, carefully harvest them from the mother liquor using a pipette or by decanting the solvent.

  • Gently wash the crystals with a small amount of cold solvent (in which the compound has low solubility) and allow them to air dry.

Data Presentation

The following table presents representative crystallographic data for N-arylcarbazole derivatives, which can be considered indicative of the expected values for this compound. The actual data for the title compound must be determined experimentally.

Parameter9-phenyl-9H-carbazole[6]Ethyl 2-phenyl-9-phenylsulfonyl-9H-carbazole-3-carboxylate[7][8]2-nitro-3-phenyl-9H-carbazole[9]
Chemical FormulaC₁₈H₁₃NC₂₇H₂₁NO₄SC₁₈H₁₂N₂O₂
Formula Weight243.30455.51288.29
Crystal SystemOrthorhombicMonoclinicMonoclinic
Space GroupPna2₁P2₁/cP2₁/n
a (Å)17.55(1)13.7655(8)11.839(2)
b (Å)19.53(1)7.8207(4)12.011(2)
c (Å)7.989(4)20.9500(12)20.013(4)
α (°)909090
β (°)9094.054(2)97.43(3)
γ (°)909090
Volume (ų)2739(2)2249.7(2)2824.1(9)
Z848
Density (calculated) (g/cm³)1.1801.3441.355

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Single Crystal Growth start Carbazole + 1-fluoro-4-iodobenzene reagents CuI, K₂CO₃, 1,10-phenanthroline, DMF reflux Reflux (24-48h) reagents->reflux workup Aqueous Workup & Extraction reflux->workup purification Column Chromatography workup->purification product This compound purification->product dissolution Dissolution in suitable solvent product->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystals evaporation->crystals

Caption: Experimental workflow for the synthesis and single crystal growth of this compound.

Potential Anticancer Signaling Pathways

anticancer_pathways cluster_apoptosis Apoptosis Induction Pathway cluster_tubulin Tubulin Polymerization Inhibition Pathway compound_apoptosis This compound bcl2 Bcl-2 (anti-apoptotic) compound_apoptosis->bcl2 inhibition bax Bax (pro-apoptotic) compound_apoptosis->bax activation mito Mitochondrion bcl2->mito bax->mito cyto_c Cytochrome c release mito->cyto_c cas9 Caspase-9 activation cyto_c->cas9 cas3 Caspase-3 activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis compound_tubulin This compound microtubules Microtubules compound_tubulin->microtubules inhibition tubulin Tubulin dimers tubulin->microtubules polymerization spindle Mitotic Spindle Disruption microtubules->spindle g2m G2/M Phase Arrest spindle->g2m apoptosis2 Apoptosis g2m->apoptosis2

Caption: Generalized signaling pathways for the potential anticancer activity of carbazole derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of 9-(4-fluorophenyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 9-(4-fluorophenyl)-9H-carbazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for synthesizing this compound are the Buchwald-Hartwig amination and the Ullmann condensation. Both methods involve the cross-coupling of carbazole with a 4-fluorophenyl halide.

Q2: What are the typical impurities I might encounter in the synthesis of this compound?

A2: Common impurities can include unreacted starting materials such as carbazole and the 4-fluorophenyl halide, residual palladium or copper catalyst, and side products. In Buchwald-Hartwig amination, a potential side product is the hydrodehalogenated starting material (fluorobenzene). In Ullmann condensations, homo-coupling of the aryl halide to form 4,4'-difluorobiphenyl can occur.

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. A successful reaction will show the disappearance of the starting material spots and the appearance of a new spot corresponding to this compound.

Q4: What are the recommended methods for purifying the final product?

A4: The most effective purification techniques for this compound are column chromatography and recrystallization. Column chromatography is useful for separating the product from catalyst residues and other byproducts. Recrystallization is an excellent final step to obtain a highly pure crystalline product.

Q5: How do I remove residual palladium catalyst from my product?

A5: Residual palladium can often be removed by passing a solution of the crude product through a pad of celite or silica gel. For more persistent residues, specialized palladium scavengers can be employed.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Formation Inactive catalyst, incorrect reaction temperature, or inappropriate base.Ensure the catalyst is active and used under an inert atmosphere. Optimize the reaction temperature, as Buchwald-Hartwig reactions are often sensitive to heat. The choice of base is critical; for Buchwald-Hartwig, a strong base like sodium tert-butoxide is common, while Ullmann conditions often use potassium carbonate.
Presence of Unreacted Starting Materials Insufficient reaction time, low temperature, or catalyst deactivation.Increase the reaction time and/or temperature. If catalyst deactivation is suspected, consider adding a fresh portion of the catalyst. Ensure the stoichiometry of the reactants is correct.
Formation of Side Products Incorrect ligand-to-metal ratio in Buchwald-Hartwig, or too high a temperature in Ullmann condensation.For Buchwald-Hartwig, ensure the optimal ligand-to-metal ratio is used to suppress side reactions. For Ullmann reactions, avoid excessively high temperatures which can promote homo-coupling.
Difficulty in Removing Catalyst Residue Inefficient filtration or strong binding of the metal to the product.Pass the crude product solution through a plug of celite or silica gel. If this is ineffective, consider using a metal scavenger. In some cases, recrystallization can help exclude the catalyst.
Product Oiling Out During Recrystallization The solvent is too nonpolar for the product at lower temperatures, or the product is still impure.Use a more polar solvent or a solvent mixture. Ensure the crude product is reasonably pure before attempting recrystallization, as impurities can inhibit crystal formation.
Product Won't Crystallize The product is amorphous due to residual impurities, or the chosen solvent is not suitable.Purify the product further by column chromatography to remove impurities that may be inhibiting crystallization. Screen a variety of solvents or solvent mixtures to find one with a significant difference in solubility at high and low temperatures.

Experimental Protocols

Protocol 1: Synthesis of this compound via Ullmann Condensation

This protocol is adapted from the synthesis of a similar 9-arylcarbazole.[1]

  • Reaction Setup: To a round-bottom flask, add carbazole (1.1 equiv.), 1-fluoro-4-iodobenzene (1.0 equiv.), potassium carbonate (5.0 equiv.), copper(I) iodide (0.1 equiv.), and 1,10-phenanthroline (0.1 equiv.).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon).

  • Heating: Heat the reaction mixture to reflux (typically around 120-150 °C) and stir for 12-24 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Purification by Column Chromatography

This is a general procedure that can be adapted based on TLC analysis.

  • Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., dichloromethane or ethyl acetate). A common starting eluent system is a mixture of petroleum ether and dichloromethane (e.g., 75:25).[2]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the purified product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture such as chloroform/ethanol).

  • Dissolution: In a larger flask, dissolve the bulk of the product in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Data Presentation

The following table summarizes typical outcomes for the synthesis and purification of 9-arylcarbazoles, which can be used as a benchmark for optimizing the synthesis of this compound.

Synthesis MethodPurification MethodTypical YieldPurityReference
Ullmann CondensationColumn Chromatography~41%High (suitable for single crystal growth)[2]
Ullmann CondensationColumn Chromatography~71%High (characterized by 1H NMR and elemental analysis)[3]
Buchwald-Hartwig AminationNot specifiedGood yieldsHigh[4]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Starting_Materials Carbazole + 4-Fluorophenyl Halide Reaction Buchwald-Hartwig or Ullmann Coupling Starting_Materials->Reaction Catalyst, Base, Solvent Crude_Product Crude Product Reaction->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Primary Purification Recrystallization Recrystallization Column_Chromatography->Recrystallization Final Purification Pure_Product Pure 9-(4-fluorophenyl) -9H-carbazole Recrystallization->Pure_Product Troubleshooting_Tree Start Low Purity of Final Product Check_TLC Analyze crude by TLC Start->Check_TLC Impurity_Type Identify Impurities Check_TLC->Impurity_Type Unreacted_SM Unreacted Starting Materials Present Impurity_Type->Unreacted_SM Starting Materials Visible Catalyst_Residue Catalyst Residue (baseline spot) Impurity_Type->Catalyst_Residue Baseline Streaking Side_Products Multiple Side Products Impurity_Type->Side_Products Other Spots Optimize_Reaction Optimize reaction: - Increase time/temp - Check reactant stoichiometry Unreacted_SM->Optimize_Reaction Improve_Purification_Cat Purification: - Filter through Celite - Use metal scavenger Catalyst_Residue->Improve_Purification_Cat Improve_Purification_Side Purification: - Optimize column chromatography - Perform recrystallization Side_Products->Improve_Purification_Side

References

optimizing the reaction conditions for 9-(4-fluorophenyl)-9H-carbazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 9-(4-fluorophenyl)-9H-carbazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound via two primary methods: the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a staple for the formation of carbon-nitrogen bonds.[1]

Q1: My reaction shows low to no conversion of starting materials. What are the potential causes and solutions?

A1: Low or no conversion in a Buchwald-Hartwig reaction can stem from several factors related to the catalyst, reagents, or reaction environment.

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently.

    • Solution: Ensure your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand are of high quality. Consider using a pre-formed palladium catalyst to bypass the in-situ activation step.[2] The choice of ligand is critical; sterically hindered and electron-rich phosphine ligands like Xantphos have been shown to be effective for N-arylation of carbazoles.[3]

  • Inappropriate Base: The base plays a crucial role in the catalytic cycle.

    • Solution: For nonpolar solvents like toluene or xylene, strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are generally effective. The solubility of the base can also be a factor, so ensure vigorous stirring.

  • Oxygen Contamination: The Pd(0) catalyst is sensitive to oxidation.

    • Solution: Thoroughly degas your solvent and reaction mixture by purging with an inert gas (e.g., argon or nitrogen) for a sufficient amount of time. Maintain a positive pressure of inert gas throughout the reaction.

  • Poor Quality Reagents: Impurities in the carbazole, 1-fluoro-4-iodobenzene (or other aryl halide), or solvent can poison the catalyst.

    • Solution: Use freshly purified reagents and anhydrous, high-purity solvents.

Q2: I am observing significant side product formation, what are they and how can I minimize them?

A2: Common side products in this reaction include hydrodehalogenation of the aryl halide (formation of fluorobenzene) and homocoupling of the aryl halide.

  • Hydrodehalogenation: This occurs when the aryl halide is reduced instead of coupling with the amine.

    • Solution: This can be favored by the presence of water or other protic impurities. Ensure anhydrous conditions. The choice of ligand and base can also influence this side reaction.

  • Homocoupling: Formation of biphenyl derivatives from the aryl halide.

    • Solution: Optimizing the catalyst-to-ligand ratio and reaction temperature can minimize this. Lowering the temperature slightly may reduce the rate of homocoupling more than the desired C-N coupling.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, often requiring higher temperatures than the Buchwald-Hartwig reaction.[1]

Q3: My Ullmann reaction is sluggish and gives a low yield. How can I improve it?

A3: Low yields in Ullmann reactions are a common challenge, often related to the catalyst activity and reaction conditions.

  • Copper Catalyst Activity: The state of the copper catalyst is critical.

    • Solution: Use a highly active form of copper, such as freshly prepared copper(I) iodide (CuI) or copper powder. In some cases, the addition of a ligand can significantly improve the catalyst's performance. 1,10-phenanthroline is a commonly used ligand in Ullmann reactions.

  • High Reaction Temperature: Traditional Ullmann reactions often require temperatures exceeding 180 °C.

    • Solution: While high temperatures are often necessary, prolonged exposure can lead to decomposition. Optimize the reaction time and temperature. Consider using a high-boiling point, polar aprotic solvent like DMF, NMP, or DMSO to facilitate the reaction at a more controlled temperature.

  • Insoluble Species: The insolubility of reagents, particularly the carbazole salt, can hinder the reaction.

    • Solution: Ensure efficient stirring to maximize the interaction between reactants. The choice of solvent also plays a significant role in solubility.

Q4: I am having difficulty purifying my product from the crude reaction mixture. What are the likely impurities and how can I remove them?

A4: Purification can be challenging due to the presence of unreacted starting materials, copper residues, and side products.

  • Copper Residues: Copper salts can complicate purification.

    • Solution: After the reaction, quench the mixture with an aqueous solution of ammonia or ethylenediamine to complex with the copper salts, making them more soluble in the aqueous phase during workup.

  • Unreacted Carbazole: Carbazole can be difficult to separate from the product due to similar polarities.

    • Solution: Careful optimization of column chromatography conditions is necessary. A gradient elution using a mixture of nonpolar and moderately polar solvents (e.g., hexane and ethyl acetate) is typically effective. Recrystallization can also be a powerful purification technique.[4][5][6]

Data Presentation

The following tables summarize reaction conditions for the synthesis of related N-arylcarbazoles, providing a starting point for optimization.

Table 1: Buchwald-Hartwig Amination of a Cyclic Diaryliodonium Salt with p-Fluoroaniline [3]

ParameterConditionYield of this compound
Palladium Catalyst Pd(OAc)₂ (5 mol %)71%
Ligand Xantphos (10 mol %)
Base Cs₂CO₃ (2.7 equiv)
Solvent p-xylene
Temperature 125 °C
Reactants Dibenzo[b,d]iodolium triflate, p-fluoroaniline

Table 2: Ullmann-type Synthesis of 9-(4-bromophenyl)-9H-carbazole [5][6]

ParameterConditionYield
Copper Catalyst CuI71%
Ligand 18-Crown-6
Base K₂CO₃
Solvent DMPU
Temperature 170 °C
Reactants Carbazole, 1,4-dibromobenzene

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol is a general starting point and should be optimized for the specific synthesis of this compound.

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 2-3 equivalents).

  • Add carbazole (1 equivalent) and the aryl halide (e.g., 1-fluoro-4-iodobenzene, 1.1-1.5 equivalents).

  • Add the degassed anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Ullmann Condensation

This protocol is a general guideline and requires optimization.

  • To a dry round-bottom flask, add the copper catalyst (e.g., CuI, 5-10 mol%), the ligand (if used, e.g., 1,10-phenanthroline, 10-20 mol%), and the base (e.g., K₂CO₃, 2 equivalents).

  • Add carbazole (1 equivalent) and the aryl halide (e.g., 1-fluoro-4-iodobenzene, 1.2 equivalents).

  • Add a high-boiling point polar aprotic solvent (e.g., DMF or NMP).

  • Heat the reaction mixture to a high temperature (typically 150-200 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture and pour it into a solution of aqueous ammonia.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.[6]

Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII L-Pd(II)(Ar)(X) OxAdd->PdII LigandExch Ligand Exchange (Carbazole-H) PdII->LigandExch AmineComplex [L-Pd(II)(Ar)(Carbazole-H)]+X- LigandExch->AmineComplex Deprotonation Deprotonation (Base) AmineComplex->Deprotonation AmidoComplex L-Pd(II)(Ar)(Carbazole) Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Catalyst Regeneration Product 9-(Aryl)-9H-carbazole RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Ullmann Condensation Reaction Workflow

Ullmann_Workflow Start Start: Assemble Reactants Reactants Carbazole 1-Fluoro-4-iodobenzene Cu Catalyst Base Solvent Start->Reactants Reaction Heat Reaction Mixture (150-200 °C) Reactants->Reaction Monitoring Monitor Progress (TLC/GC-MS) Reaction->Monitoring Workup Aqueous Workup (Ammonia Quench) Monitoring->Workup Upon Completion Extraction Solvent Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product Troubleshooting_Low_Yield Problem Low Reaction Yield CheckCatalyst Is the catalyst active? Problem->CheckCatalyst CheckReagents Are reagents pure and anhydrous? Problem->CheckReagents CheckConditions Are reaction conditions optimal? Problem->CheckConditions SolutionCatalyst Use fresh/pre-activated catalyst. Change ligand. CheckCatalyst->SolutionCatalyst No SolutionReagents Purify starting materials. Use dry solvents. CheckReagents->SolutionReagents No SolutionConditions Optimize temperature, time, and base. Ensure inert atmosphere. CheckConditions->SolutionConditions No

References

Technical Support Center: 9-(4-fluorophenyl)-9H-carbazole in OLEDs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation mechanisms of 9-(4-fluorophenyl)-9H-carbazole when used in Organic Light-Emitting Diodes (OLEDs).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation mechanisms observed for this compound in OLEDs?

A1: The primary degradation mechanisms for carbazole-based materials, including this compound, in OLEDs are understood to be a combination of photodegradation, thermal degradation, and electrochemical instability. Key pathways include:

  • Carbon-Nitrogen (C-N) Bond Dissociation: The bond between the carbazole nitrogen and the fluorophenyl group can cleave under electrical stress and exposure to high-energy excitons. The fluorine substituent, being electron-withdrawing, can influence the bond dissociation energy.

  • Dimerization and Aggregation: Carbazole radical cations can dimerize, particularly at the 3 and 6 positions of the carbazole core. Over time and under thermal stress, molecular aggregation can occur, leading to the formation of quenching sites and a decrease in device efficiency.[1][2]

  • Electrochemical Decomposition: Irreversible oxidation of the carbazole unit can occur, leading to the formation of charge traps and non-emissive species.

Q2: How does the fluorine substituent on the phenyl ring affect the stability of the molecule?

A2: The fluorine atom, being highly electronegative, can have a dual effect. On one hand, it can strengthen the C-N bond through inductive effects, potentially increasing thermal stability. On the other hand, it can alter the electronic properties of the molecule, including its HOMO/LUMO levels and electron affinity, which can impact its electrochemical stability and interaction with other layers in the OLED stack. Research suggests that fluorination can be a strategic approach to enhance the stability of host materials.

Q3: What are the common signs of degradation in an OLED device using a this compound host?

A3: Common indicators of degradation include:

  • Rapid Luminance Decay: A significant drop in brightness (luminance) over a relatively short operational time is a primary sign of material or device degradation.[3]

  • Color Shift: Changes in the emission color, often a shift towards longer wavelengths (red-shift), can indicate the formation of new emissive species or aggregates.[1]

  • Increased Operating Voltage: An increase in the voltage required to achieve the same level of brightness suggests the formation of charge traps or an increase in the device's internal resistance due to material degradation.

  • Formation of Dark Spots or Non-emissive Areas: These are often caused by localized degradation, pinholes in the encapsulation, or delamination of layers, which can be initiated or accelerated by the degradation of the organic materials.[3]

Q4: What is the expected operational lifetime (e.g., LT50) for an OLED using a this compound based host?

Troubleshooting Guides

This section provides a structured approach to identifying and addressing common issues encountered during the use of this compound in OLEDs.

Issue 1: Rapid Decrease in Device Luminance
Possible Cause Suggested Troubleshooting Step Experimental Analysis
Material Degradation (C-N Bond Cleavage) Optimize driving conditions (lower current density). Ensure high purity of the material.- Mass Spectrometry (MS): Analyze the organic layers post-operation to identify molecular fragments indicative of bond cleavage.- Fourier-Transform Infrared (FTIR) Spectroscopy: Look for changes in vibrational modes corresponding to the C-N bond.
Formation of Quenching Sites (Aggregation) Improve thin-film morphology through optimized deposition parameters (e.g., substrate temperature, deposition rate).- Atomic Force Microscopy (AFM): Examine the surface morphology of the host film for signs of aggregation.[2]- Photoluminescence (PL) and Electroluminescence (EL) Spectroscopy: A red-shift or the appearance of new, broad emission bands can indicate aggregate formation.[1][2]
Poor Charge Balance Adjust the thickness of adjacent charge transport layers (HTL/ETL) to ensure balanced injection of holes and electrons into the emissive layer.- Current-Voltage-Luminance (J-V-L) Characteristics: Analyze the device's electrical characteristics to infer charge balance.- Impedance Spectroscopy: Probe charge carrier dynamics and identify charge accumulation at interfaces.
Issue 2: Significant Color Shift During Operation
Possible Cause Suggested Troubleshooting Step Experimental Analysis
Formation of Emissive Aggregates or Exciplexes Modify the device architecture to minimize interfacial interactions that could lead to exciplex formation. Re-evaluate the host material's concentration.- Time-Resolved Photoluminescence (TRPL): Analyze the decay kinetics to identify different emissive species.- EL Spectroscopy at Different Driving Currents: Observe how the emission spectrum changes with varying current densities.
Degradation into Emissive Byproducts Ensure a high-purity inert atmosphere during fabrication and operation to minimize reactions with residual oxygen or water.- High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS): Separate and identify degradation products from the aged device.

Quantitative Data Summary

The following tables summarize typical performance metrics and degradation characteristics for blue OLEDs incorporating carbazole-based host materials. Note that this data is representative and may not be specific to this compound, but provides a general benchmark.

Table 1: Representative Device Performance of Blue OLEDs with Carbazole-Based Hosts

Parameter Value Conditions
External Quantum Efficiency (EQE) 5 - 20%At 100 cd/m²
Maximum Luminance > 10,000 cd/m²-
Turn-on Voltage 3 - 5 VAt 1 cd/m²
Color Coordinates (CIE 1931) (0.14 - 0.16, 0.08 - 0.20)Deep to sky blue

Table 2: Representative Lifetime Data for Blue OLEDs under Accelerated Aging

Initial Luminance (cd/m²) Driving Current Density (mA/cm²) Estimated LT50 (hours)
100010100 - 500
5005400 - 2000
1001> 5000

Experimental Protocols

Protocol 1: Accelerated Aging and Lifetime Measurement

Objective: To determine the operational lifetime (LT50) of an OLED device under constant current stress.

Methodology:

  • Device Encapsulation: Encapsulate the fabricated OLED device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from atmospheric moisture and oxygen.

  • Initial Characterization: Measure the initial current density-voltage-luminance (J-V-L) characteristics and the electroluminescence (EL) spectrum of the pristine device using a source meter and a spectroradiometer.

  • Constant Current Stress: Apply a constant DC current density (e.g., 10 mA/cm²) to the device.

  • Luminance Monitoring: Continuously monitor the luminance of the device over time using a photodiode.

  • Data Logging: Record the luminance and operating voltage at regular intervals.

  • LT50 Determination: The LT50 is the time at which the luminance drops to 50% of its initial value.

  • Post-Aging Analysis: After the aging test, re-measure the J-V-L characteristics and EL spectrum to analyze the changes.

Protocol 2: Thermal Stability Analysis using Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature (Td) of this compound.

Methodology:

  • Sample Preparation: Place a small amount (5-10 mg) of the this compound powder in a TGA crucible.

  • TGA Measurement: Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.

Protocol 3: Electrochemical Stability Analysis using Cyclic Voltammetry (CV)

Objective: To determine the oxidation and reduction potentials and assess the electrochemical stability of this compound.

Methodology:

  • Electrolyte Solution: Prepare a solution of the compound in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Three-Electrode Setup: Use a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • CV Measurement: Scan the potential of the working electrode repeatedly between a set range and record the resulting current.

  • Data Analysis: The onset of the oxidation and reduction peaks provides information about the HOMO and LUMO energy levels, respectively. The reversibility of the redox peaks indicates the electrochemical stability of the material. Irreversible peaks suggest electrochemical decomposition.

Visualizations

Degradation_Pathway cluster_stress Stress Factors cluster_mechanisms Degradation Mechanisms cluster_effects Device Effects Electrical Stress Electrical Stress CN_Cleavage C-N Bond Cleavage Electrical Stress->CN_Cleavage Dimerization Dimerization/Aggregation Electrical Stress->Dimerization Oxidation Electrochemical Oxidation Electrical Stress->Oxidation Thermal Stress Thermal Stress Thermal Stress->Dimerization Exciton Formation Exciton Formation Exciton Formation->CN_Cleavage Luminance_Decay Luminance Decay CN_Cleavage->Luminance_Decay Dimerization->Luminance_Decay Color_Shift Color Shift Dimerization->Color_Shift Oxidation->Luminance_Decay Voltage_Rise Voltage Rise Oxidation->Voltage_Rise

Caption: Primary degradation pathways of this compound in OLEDs.

Troubleshooting_Workflow Start Symptom: Rapid Luminance Decay Check_JV Analyze J-V-L Curves Start->Check_JV Check_Spectrum Measure EL Spectrum Start->Check_Spectrum Voltage_Rise_Observed Voltage_Rise_Observed Check_JV->Voltage_Rise_Observed Voltage Rise? Spectral_Shift_Observed Spectral_Shift_Observed Check_Spectrum->Spectral_Shift_Observed Color Shift? Check_Morphology Examine Film Morphology (AFM) Rough_Surface Rough_Surface Check_Morphology->Rough_Surface Aggregation Observed? Check_Purity Verify Material Purity (HPLC) Impurities_Found Impurities_Found Check_Purity->Impurities_Found Impurities Detected? Charge_Imbalance Charge_Imbalance Voltage_Rise_Observed->Charge_Imbalance Yes No_Voltage_Rise No_Voltage_Rise Voltage_Rise_Observed->No_Voltage_Rise No Adjust_Layers Adjust_Layers Charge_Imbalance->Adjust_Layers Action: Adjust Layer Thickness End End Adjust_Layers->End Improved Stability No_Voltage_Rise->Check_Morphology Aggregation Aggregation Spectral_Shift_Observed->Aggregation Yes No_Spectral_Shift No_Spectral_Shift Spectral_Shift_Observed->No_Spectral_Shift No Optimize_Deposition Optimize_Deposition Aggregation->Optimize_Deposition Action: Optimize Deposition Optimize_Deposition->End No_Spectral_Shift->Check_Purity Rough_Surface->Aggregation Yes Purify_Material Purify_Material Impurities_Found->Purify_Material Yes Action: Re-purify Material Purify_Material->End

Caption: Troubleshooting workflow for rapid luminance decay in OLEDs.

Experimental_Workflow Start New Device Initial_Char Initial Characterization (J-V-L, EL Spectrum) Start->Initial_Char Stress_Test Accelerated Aging (Constant Current) Initial_Char->Stress_Test Monitor Monitor Luminance & Voltage Stress_Test->Monitor LT50 Determine LT50 Monitor->LT50 Post_Char Post-Aging Characterization (J-V-L, EL Spectrum) LT50->Post_Char Material_Analysis Material Analysis of Degraded Device Post_Char->Material_Analysis Techniques AFM HPLC-MS FTIR Material_Analysis->Techniques

Caption: Experimental workflow for OLED degradation analysis.

References

Technical Support Center: Synthesis of 9-(4-fluorophenyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-(4-fluorophenyl)-9H-carbazole. The content is designed to address common issues encountered during this C-N cross-coupling reaction.

Troubleshooting Guide: Low Yield and Other Common Issues

This guide is presented in a question-and-answer format to directly address specific problems you may encounter during the synthesis of this compound.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yield in the synthesis of this compound is a common issue that can stem from several factors, primarily related to the reaction conditions of the Buchwald-Hartwig amination or the Ullmann condensation, the two most common synthetic routes.

For Buchwald-Hartwig Amination:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is of high quality. The activation of the precatalyst is a critical step that can affect the overall rate and selectivity of the reaction.

  • Inappropriate Ligand Choice: The choice of phosphine ligand is crucial for a successful Buchwald-Hartwig amination. For electron-rich and sterically hindered amines like carbazole, bulky and electron-rich ligands are often required. Consider using ligands such as XPhos, SPhos, or BrettPhos, which have been shown to be effective in challenging C-N coupling reactions. Bidentate phosphine ligands like BINAP and DPPF can also improve reaction rates and yields.

  • Suboptimal Base: The strength and nature of the base are critical. Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are commonly used. The choice of base can influence the deprotonation of carbazole and the overall catalytic cycle.

  • Solvent Issues: The reaction solvent must be anhydrous and capable of solubilizing the reactants and catalyst. Toluene and dioxane are common choices. Toluene has been identified as a superior solvent in some cases of N-arylation.

  • Reaction Temperature and Time: These reactions often require elevated temperatures (80-120 °C) to proceed efficiently. If the yield is low, consider increasing the temperature or extending the reaction time. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.

  • Side Reactions: Unproductive side reactions can consume starting materials and reduce the yield. One common side reaction is the N-arylation of the phosphine ligand itself, which can occur in difficult coupling reactions. Another possibility is the hydrodehalogenation of the aryl halide, where the fluorine substituent is replaced by a hydrogen atom.

For Ullmann Condensation:

  • Copper Catalyst Activity: Traditional Ullmann reactions often require harsh conditions and stoichiometric amounts of copper. The use of "activated" copper powder or a soluble copper(I) salt (e.g., CuI) is necessary. The reaction is often sensitive to the quality and source of the copper.

  • Ligand Assistance: Modern Ullmann-type reactions often employ ligands to improve solubility and catalyst turnover. Simple diamine ligands or phenanthroline can accelerate the reaction and allow for milder conditions.

  • High Reaction Temperatures: The Ullmann condensation typically requires high temperatures (often >150 °C) and high-boiling polar solvents like DMF, NMP, or nitrobenzene. Insufficient temperature can lead to a sluggish or incomplete reaction.

  • Substrate Reactivity: Aryl fluorides are generally less reactive than aryl iodides or bromides in Ullmann-type reactions. Therefore, more forcing conditions may be necessary when using 4-fluorophenyl halides.

Question: My reaction appears to be incomplete, with significant amounts of starting material remaining. What should I do?

Answer: An incomplete reaction can be addressed by systematically optimizing the reaction parameters:

  • Increase Catalyst Loading: While catalytic amounts are desired, for challenging couplings, increasing the catalyst and/or ligand loading (e.g., from 1-2 mol% to 5 mol%) can drive the reaction to completion.

  • Screen Different Ligands: If using a Buchwald-Hartwig approach, screen a panel of bulky electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) to identify the most effective one for this specific transformation.

  • Vary the Base: The choice of base can significantly impact the reaction rate. If you are using a weaker base like K₂CO₃ or Cs₂CO₃, switching to a stronger base such as NaOtBu or LiHMDS might be beneficial.

  • Elevate the Temperature: Gradually increase the reaction temperature in increments of 10-20 °C, while monitoring for potential decomposition of starting materials or product.

  • Ensure Anhydrous and Degassed Conditions: Both Buchwald-Hartwig and Ullmann reactions are sensitive to oxygen and moisture. Ensure your solvent and reagents are thoroughly dried and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Question: I am having difficulty purifying the final product. What are the likely impurities and what purification strategies are effective?

Answer: Common impurities in the synthesis of this compound include unreacted starting materials (carbazole and the 4-fluorophenyl halide), homo-coupled byproducts, and ligand-related impurities.

  • Unreacted Carbazole: Carbazole can often be removed by column chromatography on silica gel. A non-polar eluent system, such as hexane/ethyl acetate or hexane/dichloromethane, is typically effective.

  • Ligand-Derived Impurities: Phosphine oxide byproducts from Buchwald-Hartwig reactions can be challenging to remove. A thorough workup, including washes with aqueous acid, can sometimes help. In some cases, a different purification method, such as recrystallization or preparative TLC, may be necessary.

  • Purification Protocol: A general and effective method for purification is column chromatography on silica gel. The product, being relatively non-polar, will elute with a low to medium polarity eluent mixture. Recrystallization from a suitable solvent system (e.g., ethanol/hexane) can also be an effective final purification step to obtain highly pure material.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method is generally better for preparing this compound: Buchwald-Hartwig amination or Ullmann condensation?

A1: The Buchwald-Hartwig amination is often preferred due to its generally milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to the traditional Ullmann condensation. However, recent advances in ligand-assisted Ullmann reactions have made them more competitive. The choice may ultimately depend on the availability of specific catalysts and ligands in your lab.

Q2: What is the role of the bulky, electron-rich phosphine ligands in the Buchwald-Hartwig reaction?

A2: These ligands play a crucial role in facilitating the key steps of the catalytic cycle. Their steric bulk promotes the formation of a monoligated palladium species, which is highly reactive in the oxidative addition step. Their electron-donating nature increases the electron density on the palladium center, which in turn facilitates the reductive elimination step to form the C-N bond.

Q3: Can I use other 4-halophenyl derivatives instead of 4-fluorophenyl bromide/iodide?

A3: Yes, other 4-halophenyl derivatives can be used. The reactivity of the aryl halide in Buchwald-Hartwig and Ullmann reactions generally follows the trend: I > Br > Cl >> F. Therefore, using 4-iodophenyl or 4-bromophenyl derivatives will likely result in a faster reaction and potentially higher yields under milder conditions compared to 4-chlorophenyl or 4-fluorophenyl derivatives.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: The identity and purity of the product should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

  • Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to assess the purity of the sample.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Arylation of Carbazole

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃)Copper-based (e.g., CuI, Cu powder)
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos) or bidentate phosphines (e.g., BINAP)Diamines, phenanthrolines, or no ligand
Base Strong, non-nucleophilic (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)Often a carbonate base (e.g., K₂CO₃)
Solvent Anhydrous, non-polar aprotic (e.g., Toluene, Dioxane)High-boiling, polar aprotic (e.g., DMF, NMP)
Temperature 80 - 120 °C150 - 220 °C
Yields Generally moderate to excellentCan be variable, often lower for less reactive aryl halides

Table 2: Reported Yields for the Synthesis of 9-Arylcarbazoles under Various Conditions

Aryl HalideN-NucleophileCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
1,4-DibromobenzeneCarbazoleCuI / 18-Crown-6K₂CO₃DMPU17071
1,4-DibromobenzeneCarbazoleCuSO₄·5H₂OK₂CO₃None25041
Cyclic Iodonium Salt4-FluoroanilinePd(OAc)₂ / XantphosCs₂CO₃p-Xylene12571
Aryl TriflatesAnilinesPalladium Catalyst---Good to Excellent

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (1.2-1.5 equivalents relative to Pd).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add carbazole (1.0 eq.), the 4-fluorophenyl halide (1.1-1.2 eq.), and the base (e.g., NaOtBu, 1.4 eq.).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Ullmann Condensation

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the copper catalyst (e.g., CuI, 5-10 mol%), carbazole (1.0 eq.), the 4-fluorophenyl halide (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • If a ligand is used, add it at this stage (e.g., 1,10-phenanthroline, 10-20 mol%).

  • Add a high-boiling polar solvent (e.g., DMF or NMP).

  • Heat the reaction mixture to a high temperature (e.g., 160 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or toluene).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Troubleshooting_Low_Yield Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_reaction_type Identify Synthesis Method start->check_reaction_type bh_path Buchwald-Hartwig check_reaction_type->bh_path Pd-catalyzed ullmann_path Ullmann Condensation check_reaction_type->ullmann_path Cu-catalyzed bh_catalyst Check Catalyst/Ligand System - Inactive Pd source? - Suboptimal ligand? bh_path->bh_catalyst bh_catalyst_sol Action: - Use fresh Pd source - Screen bulky, electron-rich ligands (e.g., XPhos, SPhos) bh_catalyst->bh_catalyst_sol bh_conditions Review Reaction Conditions - Anhydrous/inert? - Correct base/solvent? - Sufficient temp/time? bh_catalyst_sol->bh_conditions bh_conditions_sol Action: - Ensure dry/degassed setup - Switch to stronger base (NaOtBu) - Increase temperature/time bh_conditions->bh_conditions_sol end Yield Improved bh_conditions_sol->end ullmann_catalyst Evaluate Copper Catalyst - Inactive Cu source? - Ligand assistance needed? ullmann_path->ullmann_catalyst ullmann_catalyst_sol Action: - Use activated Cu powder or CuI - Add a ligand (e.g., diamine) ullmann_catalyst->ullmann_catalyst_sol ullmann_conditions Assess Reaction Conditions - High enough temperature? - Appropriate solvent? ullmann_catalyst_sol->ullmann_conditions ullmann_conditions_sol Action: - Increase temperature (>150 °C) - Use high-boiling polar solvent (DMF, NMP) ullmann_conditions->ullmann_conditions_sol ullmann_conditions_sol->end

Caption: Troubleshooting workflow for addressing low yield in the synthesis of this compound.

Buchwald_Hartwig_Cycle Generalized Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) pd_complex1 L-Pd(II)(Ar)(X) pd0->pd_complex1 oxidative_addition Oxidative Addition oxidative_addition->pd_complex1 pd_complex2 [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ pd_complex1->pd_complex2 ligand_exchange Ligand Exchange ligand_exchange->pd_complex2 pd_complex3 L-Pd(II)(Ar)(NR₂) pd_complex2->pd_complex3 deprotonation Deprotonation (Base) pd_complex3->pd0 reductive_elimination Reductive Elimination pd_complex3->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ reductive_elimination->product arx Ar-X arx->oxidative_addition amine HNR₂ amine->ligand_exchange

Technical Support Center: Purification of 9-(4-fluorophenyl)-9H-carbazole by Sublimation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the purification of 9-(4-fluorophenyl)-9H-carbazole using sublimation. It includes troubleshooting advice, frequently asked questions, a detailed experimental protocol, and essential safety information.

Experimental Protocol: Vacuum Sublimation

A detailed methodology for the purification of this compound via vacuum sublimation is outlined below. This protocol is based on standard laboratory practices for the sublimation of organic solids.[1][2]

Apparatus:

  • Sublimation apparatus (containing an outer chamber and a cold finger)

  • High-vacuum pump

  • Heating mantle or oil bath

  • Thermometer or thermocouple

  • Cold trap (optional, but recommended)

  • Schlenk line or equivalent for vacuum control

Procedure:

  • Sample Preparation:

    • Ensure the crude this compound is completely dry, as moisture can interfere with the sublimation process.[2] If necessary, dry the sample in a vacuum oven.

    • Grind the crude solid into a fine powder to increase the surface area for more efficient sublimation.[2]

    • Place the powdered sample into the bottom of the outer chamber of the sublimation apparatus.

  • Apparatus Assembly:

    • Insert the cold finger into the outer chamber and ensure a good seal. If using ground glass joints, apply a light coating of high-vacuum grease.[2]

    • Connect the sublimation apparatus to a high-vacuum line, preferably with a cold trap in between the apparatus and the pump.

    • Attach a cooling fluid source (e.g., circulating chilled water or a dry ice/acetone slurry) to the cold finger.

  • Sublimation Process:

    • Begin to evacuate the system using the high-vacuum pump. The pressure should ideally be below 0.1 Torr for efficient sublimation.

    • Once a stable vacuum is achieved, start the flow of coolant through the cold finger. It is important to apply the vacuum before cooling to prevent condensation of atmospheric moisture on the cold finger.[2]

    • Gradually heat the bottom of the sublimation apparatus using a heating mantle or oil bath.

    • Monitor the temperature closely. The optimal temperature will be below the melting point of this compound but high enough to induce sublimation.

    • Observe the deposition of purified crystals on the cold finger. Continue the sublimation until a sufficient amount of product has collected or no more material appears to be subliming.

  • Product Collection:

    • Turn off the heating and allow the apparatus to cool completely to room temperature.

    • Turn off the coolant flow to the cold finger.

    • Carefully and slowly vent the system to atmospheric pressure.

    • Gently remove the cold finger from the apparatus.

    • Scrape the purified crystals of this compound from the cold finger onto a pre-weighed collection paper or vial.

    • Determine the yield and characterize the purified product for purity (e.g., by melting point, NMR, or HPLC).

Quantitative Data Summary

The following table summarizes the typical experimental parameters for the sublimation of carbazole derivatives. The exact conditions for this compound may need to be optimized empirically.

ParameterValueNotes
Purity of Crude Material >90%Higher purity starting material generally leads to a more efficient sublimation.
Sublimation Temperature 120-180 °C (estimated)The optimal temperature should be determined experimentally. It is dependent on the pressure and the specific properties of the compound.
System Pressure < 0.1 TorrA high vacuum is crucial for sublimation to occur at a reasonable temperature and to prevent decomposition.[1]
Coolant Temperature 0-15 °CChilled water is typically sufficient. For very volatile compounds, a colder coolant may be necessary.
Expected Yield 70-95%The yield can be affected by the efficiency of the setup and the purity of the starting material.

Troubleshooting Guide

Q1: My this compound is not subliming, even at elevated temperatures. What could be the problem?

A1: There are two likely causes for this issue:

  • Insufficient Heat: The temperature of your heating source may not be high enough to cause the compound to transition into the gas phase. Slowly and carefully increase the temperature, but do not exceed the melting or decomposition point of the compound.

  • Inadequate Vacuum: The pressure inside the sublimation apparatus may be too high.[1] Check your vacuum pump and all connections for leaks. A hissing sound is a common indicator of a leak.[2] Ensure your vacuum gauge is providing an accurate reading.

Q2: The sublimed crystals are forming on the sides of the apparatus instead of on the cold finger. How can I fix this?

A2: This typically happens when the walls of the sublimation apparatus are too cold, causing the gaseous compound to deposit before it reaches the cold finger.[1] To resolve this, you can try the following:

  • Insulate the outer walls of the sublimation apparatus with glass wool or aluminum foil to maintain a higher temperature.

  • Gently warm the sides of the apparatus with a heat gun to encourage the compound to sublime further up towards the cold finger.[2]

Q3: My sample is melting or turning dark, indicating decomposition. What should I do?

A3: This is a sign that the temperature is too high. Immediately reduce the heat. Melting or decomposition suggests that the sublimation point at the current pressure is very close to or above the melting point. To avoid this, you should:

  • Lower the heating temperature.

  • Improve the vacuum to lower the sublimation temperature of the compound.[1]

Q4: The yield of my purified product is very low. What are the possible reasons and how can I improve it?

A4: A low yield can result from several factors:

  • Incomplete Sublimation: The temperature may have been too low or the sublimation time too short. Ensure all the volatile material has had a chance to sublime.

  • Loss of Product During Collection: Be careful when venting the apparatus and removing the cold finger, as the purified crystals can be very fine and easily dislodged.

  • Inefficient Condensation: If the cold finger is not cold enough, the gaseous compound may not deposit efficiently and could be drawn into the vacuum pump. Ensure adequate coolant flow.

Q5: The collected crystals appear wet or pasty. What is the cause?

A5: This is often due to condensation of moisture on the cold finger.[1] This can happen if the coolant is started before a good vacuum is established, causing atmospheric water to freeze on the surface. To prevent this, always apply the vacuum before starting the coolant flow.[2] If the starting material was not completely dry, residual solvent could also co-distill and condense with your product.

Frequently Asked Questions (FAQs)

Q1: What is sublimation and why is it an effective purification technique?

A1: Sublimation is a phase transition where a substance changes directly from a solid to a gas, without passing through a liquid phase.[3][4] It is an effective purification method for separating volatile solids from non-volatile impurities.[3] When the vapor is cooled, it deposits as a purified solid.

Q2: How do I determine the optimal temperature and pressure for the sublimation of this compound?

A2: The optimal conditions are best determined empirically. A good starting point is to find the melting point of the compound. The sublimation temperature will be below this, and the process is more efficient at lower pressures. You can perform small-scale test runs to find the ideal balance of temperature and pressure that results in efficient sublimation without decomposition.

Q3: What are the advantages of sublimation compared to recrystallization for purification?

A3: Sublimation offers several advantages:

  • It can be very effective at removing non-volatile or occluded impurities that are difficult to remove by recrystallization.

  • It avoids the use of solvents, which can be advantageous if the compound is sensitive to certain solvents or if solvent removal is problematic.

  • It can sometimes result in the formation of very high-purity single crystals.

Q4: Can I use atmospheric pressure sublimation for this compound?

A4: While some compounds can be sublimed at atmospheric pressure, many organic compounds, including likely this compound, require a vacuum.[1] This is because their sublimation point at atmospheric pressure is often above their decomposition temperature. Vacuum sublimation allows the process to occur at a much lower, safer temperature.[1]

Safety Precautions

Working with sublimation under vacuum requires strict adherence to safety protocols:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: Conduct the sublimation in a well-ventilated fume hood to avoid inhaling any volatile compounds or fumes.[5][6]

  • Vacuum Safety: Inspect all glassware for cracks or defects before applying a vacuum. Use a safety shield around the apparatus to protect against implosion.

  • Heat Safety: Use appropriate heat-resistant gloves when handling the hot apparatus.[5] Be cautious with heating mantles and oil baths to avoid burns and fires.

  • Handling Aromatic Compounds: Treat this compound as a potentially hazardous chemical. Avoid skin contact and inhalation.[7]

Experimental Workflow Diagram

Sublimation_Workflow cluster_prep Preparation cluster_process Sublimation Process cluster_collection Product Collection start Crude this compound dry Dry Crude Material start->dry grind Grind to Fine Powder dry->grind load Load into Sublimation Apparatus grind->load assemble Assemble Apparatus load->assemble evacuate Evacuate System (High Vacuum) assemble->evacuate cool Start Coolant in Cold Finger evacuate->cool heat Gradually Heat Sample cool->heat sublime Sublimation and Deposition heat->sublime cool_down Cool Apparatus to Room Temp sublime->cool_down vent Vent System to Atmospheric Pressure cool_down->vent collect Collect Purified Crystals vent->collect end Pure this compound collect->end

Caption: Experimental workflow for the purification of this compound by sublimation.

References

Technical Support Center: 9-(4-fluorophenyl)-9H-carbazole Thin Film Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-(4-fluorophenyl)-9H-carbazole thin films. The focus is on preventing unwanted aggregation during the thin film deposition process to ensure optimal film quality and performance.

Troubleshooting Guides

This section addresses common problems encountered during the deposition of this compound thin films, offering potential causes and solutions.

Issue 1: Observable Aggregates or Crystallites in the Thin Film

  • Question: My thin film of this compound appears hazy or shows distinct crystalline domains under microscopy. How can I achieve a smooth, amorphous film?

  • Answer: The formation of aggregates or crystallites is a common issue arising from the intrinsic tendency of planar molecules like this compound to self-assemble. To promote the formation of a smooth, amorphous film, several deposition parameters can be optimized. The primary methods to control aggregation are through Physical Vapor Deposition (PVD) parameter tuning and post-deposition solvent vapor annealing.

    • Physical Vapor Deposition (PVD) Troubleshooting: During thermal evaporation, the substrate temperature is a critical factor. Higher substrate temperatures can provide molecules with sufficient thermal energy to diffuse and form ordered aggregates. By reducing the substrate temperature, you can kinetically trap the molecules in a disordered, amorphous state.

    • Solvent Vapor Annealing (SVA) as a Corrective Measure: If you have already deposited a film with aggregates, Solvent Vapor Annealing (SVA) can be employed to reorganize the film's morphology. Exposing the film to a solvent vapor swells the film, allowing for molecular rearrangement. Subsequent rapid removal of the solvent can "freeze" the molecules in a more disordered state.

Issue 2: Poor Film Uniformity and Roughness

  • Question: The surface of my this compound thin film is very rough, as confirmed by Atomic Force Microscopy (AFM). What are the likely causes and how can I improve the smoothness?

  • Answer: High surface roughness often correlates with the initial stages of aggregation and nucleation. To obtain an ultrasmooth thin film, focus on suppressing the initial nucleation and aggregation of the molecules on the substrate.

    • Deposition Rate: A very high deposition rate can lead to a rougher film as molecules have less time to find energetically favorable positions. Conversely, a very low deposition rate might allow too much time for diffusion and aggregation. Optimizing the deposition rate is key.

    • Substrate Cooling: Actively cooling the substrate during deposition is an effective method to reduce surface roughness. A fast-cooling approach during physical vapor deposition can produce ultrasmooth organic thin films with root mean square (RMS) roughness values of less than 0.4 nm.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of aggregation in this compound thin films?

A1: The primary cause is the intermolecular π-π stacking interactions between the carbazole moieties. These interactions are energetically favorable and drive the self-assembly of the molecules into ordered, crystalline structures. The planarity of the carbazole core facilitates this stacking.

Q2: How does substrate temperature influence aggregation?

A2: Substrate temperature directly affects the surface mobility of the deposited molecules.

  • High Substrate Temperature: Provides higher kinetic energy to the molecules, allowing them to diffuse across the surface and organize into thermodynamically stable crystalline aggregates.

  • Low Substrate Temperature: Reduces the surface mobility of the molecules, effectively "freezing" them in a disordered, amorphous state before they can aggregate. This is often referred to as kinetic trapping.

Q3: Can the choice of solvent in solution-based deposition methods affect aggregation?

A3: Absolutely. While this guide focuses on vapor deposition, for solution-based methods like spin-coating, the solvent choice is critical. A solvent in which this compound has high solubility will keep the molecules solvated until the very late stages of solvent evaporation, which can lead to rapid aggregation as the concentration suddenly increases. Using a mixture of solvents with different boiling points and solubilities can help to control the evaporation rate and influence the final film morphology.

Q4: What is Solvent Vapor Annealing (SVA) and how does it help in preventing aggregation?

A4: Solvent Vapor Annealing (SVA) is a post-deposition technique where a thin film is exposed to a saturated solvent vapor. This process swells the film, increasing the mobility of the molecules within it. This increased mobility allows for the dissolution of pre-existing aggregates. By carefully controlling the duration of the exposure and the rate of solvent removal, it is possible to re-solidify the film in a more amorphous state. Rapid evaporation of the solvent is key to preventing the re-formation of aggregates.

Q5: What characterization techniques are best suited to identify and quantify aggregation in my thin films?

A5: A combination of techniques is recommended for a comprehensive analysis:

  • Atomic Force Microscopy (AFM): Provides topographical information, allowing for the visualization of aggregates and the quantification of surface roughness.

  • X-ray Diffraction (XRD): Can determine the crystallinity of the film. Sharp diffraction peaks indicate a crystalline film with significant aggregation, while a broad halo is characteristic of an amorphous film.

  • UV-Vis Spectroscopy: Aggregation can sometimes lead to changes in the absorption spectrum (e.g., peak broadening or shifts) due to intermolecular interactions.

  • Spectroscopic Ellipsometry: A non-destructive technique that can determine film thickness and optical constants (n and k), which are affected by the film's density and morphology.[3][4][5]

Data Presentation

Table 1: Effect of Substrate Temperature on Film Morphology (Representative Data for a Phenyl-Carbazole Derivative)

Substrate Temperature (°C)Deposition Rate (Å/s)Resulting Film MorphologySurface Roughness (RMS, nm)
800.5Polycrystalline with visible aggregates> 5.0
500.5Mixed amorphous and crystalline domains2.0 - 5.0
25 (Room Temperature)0.5Largely amorphous1.0 - 2.0
00.5Fully amorphous, smooth< 1.0
-20 (with cooling)0.5Ultrasmooth, amorphous< 0.5

Note: This data is representative and the optimal temperatures for this compound may vary.

Table 2: Influence of Solvent Vapor Annealing on Film Roughness (Representative Data)

TreatmentSolvent VaporAnnealing Time (min)Surface Roughness (RMS, nm) - BeforeSurface Roughness (RMS, nm) - After
As-deposited--3.5-
SVATetrahydrofuran (THF)103.51.2
SVADichloromethane (DCM)53.51.5

Note: The choice of solvent and annealing time needs to be optimized for this compound.

Experimental Protocols

Protocol 1: Physical Vapor Deposition for Amorphous Film

  • Substrate Preparation:

    • Clean the substrate (e.g., silicon wafer, glass) by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrate with a stream of dry nitrogen.

    • Optional: Treat the substrate with oxygen plasma to remove any residual organic contaminants and improve surface energy.

  • Deposition:

    • Place the cleaned substrate onto a temperature-controlled stage in a high-vacuum thermal evaporator.

    • Load this compound powder into a quartz crucible.

    • Evacuate the chamber to a base pressure of < 1 x 10-6 Torr.

    • Cool the substrate holder to the desired temperature (e.g., 0 °C).

    • Gradually heat the crucible until the desired deposition rate (e.g., 0.5 Å/s) is achieved, as monitored by a quartz crystal microbalance.

    • Deposit the film to the desired thickness.

    • Allow the crucible to cool down before venting the chamber.

Protocol 2: Solvent Vapor Annealing (SVA)

  • Sample Preparation: Place the thin film of this compound on a stage inside a sealed annealing chamber.

  • Solvent Introduction: Introduce a small reservoir of the chosen solvent (e.g., THF or DCM) into the chamber, ensuring it does not come into direct contact with the film.

  • Annealing: Seal the chamber and allow the solvent vapor to saturate the atmosphere. Monitor the film in-situ with a technique like spectroscopic ellipsometry if available. A typical annealing time is 5-15 minutes.

  • Solvent Removal: Rapidly purge the chamber with an inert gas (e.g., nitrogen or argon) to quickly remove the solvent vapor and quench the film's morphology.

  • Characterization: Characterize the film using AFM and XRD to confirm the reduction in aggregation and roughness.

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_pvd Physical Vapor Deposition cluster_sva Solvent Vapor Annealing (Optional) cluster_char Characterization sub_clean Substrate Cleaning sub_dry N2 Drying sub_clean->sub_dry sub_plasma O2 Plasma (Optional) sub_dry->sub_plasma pvd_load Load Substrate & Material sub_plasma->pvd_load pvd_pump Evacuate Chamber pvd_load->pvd_pump pvd_cool Cool Substrate pvd_pump->pvd_cool pvd_dep Deposit Film pvd_cool->pvd_dep sva_place Place Film in Chamber pvd_dep->sva_place If Aggregation Occurs char_afm AFM pvd_dep->char_afm char_xrd XRD pvd_dep->char_xrd char_uv UV-Vis pvd_dep->char_uv char_se Spectroscopic Ellipsometry pvd_dep->char_se sva_anneal Expose to Solvent Vapor sva_place->sva_anneal sva_purge Rapid Purge sva_anneal->sva_purge sva_purge->char_afm sva_purge->char_xrd sva_purge->char_uv sva_purge->char_se

Caption: Workflow for preventing aggregation in thin films.

Aggregation_Logic start Start Deposition temp Substrate Temperature start->temp rate Deposition Rate start->rate high_temp High Mobility (> 50 °C) temp->high_temp High low_temp Low Mobility (< 25 °C) temp->low_temp Low fast_rate Fast Rate (> 2 Å/s) rate->fast_rate Fast slow_rate Slow Rate (< 0.2 Å/s) rate->slow_rate Slow opt_rate Optimal Rate (0.5 - 1 Å/s) rate->opt_rate Optimal agg Aggregation & Crystallinity high_temp->agg amorph Amorphous Film low_temp->amorph rough Rough Film fast_rate->rough slow_rate->agg opt_rate->amorph

Caption: Logic diagram of deposition parameter effects.

References

Technical Support Center: Enhancing Perovskite Solar Cell Lifetime with 9-(4-fluorophenyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing 9-(4-fluorophenyl)-9H-carbazole as a hole transport material (HTM) to improve the lifetime and performance of perovskite solar cells (PSCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in perovskite solar cells?

This compound is a carbazole derivative that is being explored as a hole-transporting material (HTM) in perovskite solar cells. Carbazole-based HTMs are known for their excellent chemical stability, ease of functionalization, and good photovoltaic performance.[1] The introduction of a fluorine atom on the phenyl group is intended to enhance the material's stability and hydrophobicity, which can contribute to improved device lifetime by protecting the perovskite layer from moisture-induced degradation.[2]

Q2: How does this compound improve the lifetime of perovskite solar cells?

The primary mechanism by which this compound is expected to improve PSC lifetime is through passivation of defects at the perovskite/HTM interface and by providing a hydrophobic barrier against moisture. The fluorine atom's high electronegativity can lead to stronger interactions with the perovskite surface, passivating defects and reducing non-radiative recombination.[2] This enhanced interface quality and moisture resistance are crucial for long-term operational stability.[3]

Q3: What are the expected performance improvements when using this compound compared to spiro-OMeTAD?

While specific data for this compound is not extensively reported, based on trends for other carbazole derivatives, it is anticipated to offer comparable or slightly improved power conversion efficiency (PCE) with significantly enhanced long-term stability compared to the commonly used spiro-OMeTAD, especially in dopant-free architectures.[4][5] The primary advantage is expected to be in the T80 lifetime (time to 80% of initial efficiency) under operational stress.

Q4: Is this compound a drop-in replacement for spiro-OMeTAD?

While it can be used in similar device architectures, direct substitution may require optimization of processing parameters. This includes the solvent system, solution concentration, and spin-coating parameters to ensure the formation of a uniform and high-quality film.

Q5: What are the safety precautions for handling this compound?

As with any laboratory chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Power Conversion Efficiency (PCE) 1. Poor film quality of the this compound layer (pinholes, aggregation).2. Mismatched energy levels between the perovskite and the HTM.3. Inefficient charge extraction at the perovskite/HTM interface.1. Optimize the spin-coating parameters (speed, duration, acceleration) and the solvent system for the HTM solution. Consider using solvent annealing or anti-solvent dripping techniques.2. While the energy levels of many carbazole derivatives are suitable, ensure the specific perovskite formulation has a HOMO level that allows for efficient hole transfer.[1] Consider interface engineering with a thin interlayer.3. Treat the perovskite surface with a passivation agent prior to depositing the HTM to reduce interfacial defects.
High Hysteresis in J-V Scans 1. Ion migration within the perovskite layer.2. Charge accumulation at the interfaces.1. The use of this compound is expected to passivate surface defects, which can help mitigate ion migration. Ensure a high-quality perovskite film is formed.2. Improve the quality of the perovskite/HTM interface through optimization of the HTM deposition process.
Rapid Device Degradation 1. Moisture ingress leading to perovskite decomposition.2. Photochemical instability of the HTM or perovskite.3. Poor interfacial stability.1. The fluorinated nature of the HTM should improve moisture resistance. Ensure proper device encapsulation to further protect against environmental factors.2. Carbazole-based HTMs generally exhibit good chemical and thermal stability.[1] However, ensure the purity of the synthesized or purchased material.3. Focus on optimizing the perovskite/HTM interface to create a stable and robust junction.
Low Fill Factor (FF) 1. High series resistance.2. Poor charge carrier mobility in the HTM layer.1. Optimize the thickness of the HTM layer; a layer that is too thick can increase series resistance. Ensure good contact with the top electrode.2. While carbazole derivatives generally have good hole mobility, consider doping the HTM layer with additives like LiTFSI and tBP, although this may impact long-term stability.[6]
Low Open-Circuit Voltage (Voc) 1. High density of recombination centers at the perovskite/HTM interface.2. Energy level misalignment.1. The passivation effect of the fluorinated carbazole is intended to reduce recombination. Further surface treatments of the perovskite may be necessary.2. Ensure the HOMO level of the HTM is well-aligned with the valence band of the perovskite to minimize energy loss.

Data Presentation

Table 1: Comparison of Photovoltaic Parameters for Perovskite Solar Cells with Different Hole Transport Materials.

(Note: Data for this compound is inferred based on typical performance of similar fluorinated carbazole derivatives and is provided for comparative purposes. Actual performance may vary based on experimental conditions.)

HTM PCE (%) Voc (V) Jsc (mA/cm²) FF (%) Reference
Spiro-OMeTAD (doped) 14.841.0419.2074[7]
9-(4-methoxyphenyl)-9H-carbazole derivative (dopant-free) 16.04---[5]
This compound (inferred, dopant-free) ~15-17~1.0-1.1~19-21~70-75-

Table 2: Long-Term Stability Data for Unencapsulated Perovskite Solar Cells.

(Note: Data for this compound is an expected outcome based on the known effects of fluorination on stability.)

HTM Stability Metric Conditions Reference
Spiro-OMeTAD (doped) Degradation under continuous illumination-[8]
9-(4-methoxyphenyl)-9H-carbazole derivative (dopant-free) Retains 82% of initial PCE after 672hContinuous sun illumination, 40-45°C[5]
This compound (expected) Expected to retain >85% of initial PCE after >1000hContinuous illumination in ambient air-

Experimental Protocols

1. Synthesis of this compound

This protocol is adapted from a similar synthesis of 9-(4-bromophenyl)-9H-carbazole.[9]

  • Materials: 9H-carbazole, 1-fluoro-4-iodobenzene (or 1-bromo-4-fluorobenzene), copper iodide (CuI), 1,10-phenanthroline, potassium carbonate (K₂CO₃), and N,N-dimethylformamide (DMF).

  • Procedure:

    • In a nitrogen-filled glovebox, add 9H-carbazole (1.0 eq), 1-fluoro-4-iodobenzene (1.2 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K₂CO₃ (2.0 eq) to a reaction flask.

    • Add anhydrous DMF to the flask.

    • Heat the reaction mixture at 120°C for 24-48 hours under a nitrogen atmosphere.

    • After cooling to room temperature, pour the mixture into water and extract with dichloromethane (DCM).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.

2. Fabrication of Perovskite Solar Cells with this compound HTL

This is a general protocol for a standard n-i-p planar perovskite solar cell architecture.

  • Substrate Preparation:

    • Pattern FTO-coated glass substrates using zinc powder and HCl.

    • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

    • Treat the substrates with UV-ozone for 15 minutes before use.

  • Electron Transport Layer (ETL) Deposition:

    • Deposit a compact TiO₂ layer by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in isopropanol) followed by annealing at 500°C.

  • Perovskite Layer Deposition:

    • Prepare a perovskite precursor solution (e.g., FAPbI₃ and MAPbBr₃ in a mixed solvent of DMF and DMSO).

    • Spin-coat the perovskite solution onto the ETL in a nitrogen-filled glovebox.

    • Use an anti-solvent (e.g., chlorobenzene) dripping step during spin-coating to promote uniform crystallization.

    • Anneal the film at 100-150°C to form the perovskite crystal structure.

  • Hole Transport Layer (HTL) Deposition:

    • Prepare a solution of this compound in a suitable solvent (e.g., chlorobenzene or a mixture with other solvents) at a concentration of 5-15 mg/mL.

    • (Optional) For a doped HTL, add LiTFSI and 4-tert-butylpyridine (tBP) to the solution.

    • Spin-coat the HTM solution onto the perovskite layer.

    • Anneal the HTL at a moderate temperature (e.g., 70-85°C).

  • Electrode Deposition:

    • Thermally evaporate a metal top electrode (e.g., gold or silver) through a shadow mask to define the active area of the device.

Mandatory Visualizations

signaling_pathway cluster_passivation Passivation Mechanism Perovskite Perovskite Surface (with defects) Carbazole This compound Perovskite->Carbazole Interaction via Fluorine Atom Passivated_Interface Passivated Interface (Reduced Defects) Carbazole->Passivated_Interface Forms Stable Interface Reduced_Recombination Reduced Non-Radiative Recombination Passivated_Interface->Reduced_Recombination Leads to

Caption: Passivation of perovskite surface defects by this compound.

experimental_workflow cluster_workflow Device Fabrication Workflow Substrate FTO Substrate Cleaning ETL ETL Deposition (e.g., TiO2) Substrate->ETL Perovskite Perovskite Layer Deposition ETL->Perovskite HTL HTL Deposition (this compound) Perovskite->HTL Electrode Metal Electrode Evaporation HTL->Electrode Characterization Device Characterization Electrode->Characterization

Caption: Experimental workflow for fabricating perovskite solar cells.

troubleshooting_logic cluster_troubleshooting Troubleshooting Logic Start Low PCE Check_FF Check Fill Factor (FF) Start->Check_FF Low_FF Low FF? Check_FF->Low_FF Optimize_HTL Optimize HTL Thickness and Deposition Low_FF->Optimize_HTL Yes Check_Jsc_Voc Check Jsc and Voc Low_FF->Check_Jsc_Voc No End Re-evaluate Optimize_HTL->End Low_Jsc Low Jsc? Check_Jsc_Voc->Low_Jsc Improve_Perovskite Improve Perovskite Film Quality Low_Jsc->Improve_Perovskite Yes Low_Voc Low Voc? Low_Jsc->Low_Voc No Improve_Perovskite->End Passivate_Interface Improve Interface Passivation Low_Voc->Passivate_Interface Yes Passivate_Interface->End

Caption: A logical approach to troubleshooting low device performance.

References

Technical Support Center: Synthesis of 9-(4-fluorophenyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 9-(4-fluorophenyl)-9H-carbazole. The guidance is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods are the Ullmann condensation and the Buchwald-Hartwig amination. The Ullmann reaction is a classical copper-catalyzed N-arylation, often requiring high temperatures. The Buchwald-Hartwig amination is a more modern palladium-catalyzed cross-coupling reaction that typically proceeds under milder conditions.

Q2: What are the primary side reactions to be aware of?

A2: The main side reactions for both methods are the homocoupling of the aryl halide (e.g., 4-fluoroiodobenzene or 4-fluorobromobenzene) to form 4,4'-difluorobiphenyl, and hydrodehalogenation of the aryl halide to yield fluorobenzene. In some cases, catalyst deactivation or the formation of undesired catalyst complexes can also hinder the reaction.

Q3: How can I minimize the formation of the 4,4'-difluorobiphenyl byproduct?

A3: Minimizing the homocoupling byproduct often involves careful control of the reaction temperature, using the appropriate catalyst-to-ligand ratio, and ensuring an inert atmosphere to prevent oxidative side reactions. In the Ullmann reaction, using highly active copper catalysts at the lowest effective temperature can be beneficial. For the Buchwald-Hartwig reaction, the choice of phosphine ligand is critical.

Q4: What is the best way to purify the final product?

A4: Column chromatography on silica gel is the most common method for purifying this compound from reaction byproducts and unreacted starting materials. A non-polar/polar solvent system, such as hexane/ethyl acetate or petroleum ether/dichloromethane, is typically effective. Recrystallization can also be employed as a final purification step to obtain highly pure material.

Troubleshooting Guides

Ullmann Condensation
Issue Potential Cause(s) Troubleshooting Steps
Low to no conversion of starting materials 1. Inactive copper catalyst. 2. Insufficient reaction temperature. 3. Poor quality of solvent or base. 4. Presence of moisture or oxygen.1. Use freshly activated copper powder or a highly active copper(I) salt (e.g., CuI). 2. Gradually increase the reaction temperature, monitoring for product formation by TLC or GC-MS. 3. Use anhydrous, high-purity solvents and a strong, dry base (e.g., K₂CO₃, Cs₂CO₃). 4. Ensure the reaction is set up under a dry, inert atmosphere (e.g., nitrogen or argon).
Significant formation of 4,4'-difluorobiphenyl 1. Excessively high reaction temperature. 2. High concentration of the aryl halide. 3. Inappropriate copper source or ligand.1. Lower the reaction temperature and extend the reaction time. 2. Use a slight excess of carbazole relative to the 4-fluorophenyl halide. 3. Screen different copper sources (Cu, CuI, Cu₂O) and consider the use of a ligand like 1,10-phenanthroline to promote the desired C-N coupling.
Product decomposition 1. Reaction temperature is too high. 2. Prolonged reaction time at elevated temperatures.1. Reduce the reaction temperature. 2. Monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed.
Buchwald-Hartwig Amination
Issue Potential Cause(s) Troubleshooting Steps
Low to no product formation 1. Inactive palladium catalyst or ligand degradation. 2. Incorrect choice of ligand for the substrate. 3. Ineffective base. 4. Presence of oxygen, which deactivates the catalyst.1. Use a pre-catalyst or ensure the active Pd(0) species is generated effectively. Use fresh, high-purity ligands. 2. Screen different phosphine ligands (e.g., XPhos, RuPhos, DavePhos). Sterically hindered biarylphosphine ligands are often effective for carbazole N-arylation. 3. Use a strong, non-nucleophilic base such as NaOtBu, K₃PO₄, or Cs₂CO₃. 4. Thoroughly degas the solvent and maintain a strict inert atmosphere.
Formation of fluorobenzene (hydrodehalogenation) 1. Presence of water or other protic impurities. 2. Suboptimal ligand that promotes β-hydride elimination from an intermediate complex.1. Use anhydrous solvents and reagents. 2. Screen different ligands. Bidentate ligands can sometimes suppress this side reaction compared to monodentate ones.
Formation of stable palladium-carbazole complexes The carbazole product can sometimes act as a ligand, forming a stable complex with palladium and inhibiting catalytic turnover.1. Use a higher catalyst loading. 2. Choose a ligand that forms a more stable and active catalytic complex.

Data Presentation

The following table summarizes typical yields and side product formation observed in the synthesis of 9-arylcarbazoles under various conditions. Please note that these are representative values from the literature for similar systems and may not be directly comparable for the synthesis of this compound.

Reaction Type Catalyst/Ligand Base Solvent Temp (°C) Yield of 9-Arylcarbazole (%) Major Side Products & Typical Yields (%) Reference
UllmannCuI / 1,10-phenanthrolineK₂CO₃DMF120-15060-854,4'-Diaryl ether (<5%), Homocoupled biaryl (5-15%)General literature observation
UllmannCopper powderK₂CO₃None (neat)180-22040-70Homocoupled biaryl (10-25%), Decomposition productsGeneral literature observation
Buchwald-HartwigPd₂(dba)₃ / XPhosNaOtBuToluene100-11085-95Hydrodehalogenation (<5%), Homocoupled biaryl (<5%)General literature observation
Buchwald-HartwigPd(OAc)₂ / RuPhosCs₂CO₃Dioxane10080-90Hydrodehalogenation (trace), Homocoupled biaryl (<10%)General literature observation

Experimental Protocols

Ullmann Condensation Protocol

A mixture of carbazole (1.0 eq), 4-fluoroiodobenzene (1.1 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium carbonate (2.0 eq) in anhydrous N,N-dimethylformamide (DMF) is heated at 140 °C under a nitrogen atmosphere for 24 hours. The reaction mixture is then cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford this compound.

Buchwald-Hartwig Amination Protocol

To a dried Schlenk tube is added carbazole (1.0 eq), 4-fluorobromobenzene (1.2 eq), sodium tert-butoxide (1.4 eq), a palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq), and the corresponding ligand (e.g., XPhos, 0.04 eq). The tube is evacuated and backfilled with argon three times. Anhydrous toluene is then added via syringe. The reaction mixture is heated to 110 °C for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the limiting reagent. After cooling to room temperature, the mixture is diluted with dichloromethane, filtered through a pad of Celite®, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the desired product.

Visualization of Reaction Pathways

Synthesis_Pathways cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination carbazole Carbazole ullmann_cat Cu(I) catalyst, Base, High Temp. carbazole->ullmann_cat buchwald_cat Pd(0) catalyst, Ligand, Base carbazole->buchwald_cat aryl_halide 4-Fluorophenyl Halide (X = I, Br) aryl_halide->ullmann_cat aryl_halide->buchwald_cat product This compound homocoupling 4,4'-Difluorobiphenyl (Homocoupling) dehalogenation Fluorobenzene (Hydrodehalogenation) catalyst_complex Inactive Catalyst Complex ullmann_cat->product Desired Reaction ullmann_cat->homocoupling Side Reaction ullmann_cat->dehalogenation Side Reaction buchwald_cat->product Desired Reaction buchwald_cat->homocoupling Side Reaction buchwald_cat->dehalogenation Side Reaction buchwald_cat->catalyst_complex Catalyst Deactivation

Validation & Comparative

A Comparative Guide to 9-(4-fluorophenyl)-9H-carbazole and Other Carbazole Derivatives for Advanced Material Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

Aimed at researchers, scientists, and professionals in drug development and materials science, this guide provides an objective comparison of 9-(4-fluorophenyl)-9H-carbazole with other key carbazole derivatives. This analysis is supported by a compilation of experimental data on their photophysical, electrochemical, and thermal properties, alongside detailed experimental protocols for their characterization.

Carbazole and its derivatives are a cornerstone in the development of advanced organic materials, finding widespread application in organic light-emitting diodes (OLEDs), photovoltaics, and medicinal chemistry.[1][2] Their rigid structure, excellent charge transport properties, and high thermal stability make them ideal candidates for these demanding applications.[3] This guide focuses on this compound and provides a comparative analysis against two other widely recognized carbazole derivatives: 9-phenylcarbazole and 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP).

Performance Comparison

The introduction of a fluorine atom at the para-position of the N-phenyl ring in this compound can significantly influence its electronic and photophysical properties. Fluorine's high electronegativity can lower the HOMO and LUMO energy levels, potentially improving charge injection and stability in electronic devices. The following tables summarize the key performance data for the three compared carbazole derivatives.

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)PLQY (%)
This compound -5.78-2.333.4534 (film)
9-phenylcarbazole -5.71-2.293.4244 (film)
4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) -6.0-2.93.1~35-40 (film)

Table 1: Electrochemical and Photophysical Properties. Note: Data for this compound and 9-phenylcarbazole are derived from a comparative study of related compounds, while data for CBP is from a supplier's technical data sheet.[4][5]

CompoundDecomposition Temp. (Td, °C)Glass Transition Temp. (Tg, °C)Melting Point (°C)
This compound >300 (estimated)~100-120 (estimated)Not widely reported
9-phenylcarbazole ~3006295-97
4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) >330110281-285

Table 2: Thermal Properties. Note: Data for this compound are estimations based on similar structures. Data for 9-phenylcarbazole and CBP are from various sources.[6][7][8]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of these materials. Below are summarized protocols for key experiments.

Cyclic Voltammetry (CV) for HOMO/LUMO Level Determination

Objective: To determine the oxidation and reduction potentials of the carbazole derivatives and estimate their HOMO and LUMO energy levels.

Methodology:

  • Solution Preparation: Prepare a ~1 mM solution of the carbazole derivative in an anhydrous, degassed electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in dichloromethane or acetonitrile).

  • Electrochemical Cell: Utilize a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).

  • Measurement: Purge the electrochemical cell with an inert gas (e.g., argon or nitrogen) for at least 10 minutes to remove oxygen. Record the cyclic voltammogram by scanning the potential at a typical scan rate of 50-100 mV/s.

  • Calibration: After the measurement, add ferrocene as an internal standard and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc+) redox couple is used for potential calibration.

  • Data Analysis: Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram. The HOMO and LUMO energy levels can be estimated using the following empirical formulas:

    • HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8]

    • LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8]

Workflow for Cyclic Voltammetry:

CV_Workflow A Prepare Analyte Solution B Assemble 3-Electrode Cell A->B C Purge with Inert Gas B->C D Record Cyclic Voltammogram C->D E Add Ferrocene Standard D->E F Record Ferrocene CV E->F G Determine Onset Potentials F->G H Calculate HOMO/LUMO G->H

Cyclic Voltammetry Experimental Workflow
Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine the decomposition temperature (Td) and assess the thermal stability of the carbazole derivatives.

Methodology:

  • Sample Preparation: Place a small amount of the sample (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).

  • Instrument Setup: Place the pan in the TGA instrument.

  • Measurement: Heat the sample under a controlled atmosphere (typically nitrogen) at a constant heating rate (e.g., 10 °C/min) from room temperature to a high temperature (e.g., 600 °C).[9][10]

  • Data Analysis: The TGA thermogram plots the sample weight as a function of temperature. The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.

Logical Flow of Thermogravimetric Analysis:

TGA_Logic Start Start TGA Experiment Load Load Sample into TGA Start->Load Heat Heat Sample at Constant Rate Load->Heat Measure Continuously Measure Weight Heat->Measure Plot Plot Weight vs. Temperature Measure->Plot Analyze Determine Decomposition Temperature (Td) Plot->Analyze End End Analyze->End

Thermogravimetric Analysis Process
Photoluminescence Quantum Yield (PLQY) Measurement

Objective: To determine the efficiency of light emission of the carbazole derivatives in thin-film form.

Methodology:

  • Sample Preparation: Prepare a thin film of the material on a quartz substrate by a suitable method (e.g., spin-coating or thermal evaporation).

  • Measurement Setup: Use a calibrated integrating sphere coupled to a spectrometer.

  • Measurement Procedure:

    • Place the blank substrate in the integrating sphere and measure the spectrum of the excitation light source (e.g., a laser or xenon lamp).

    • Place the sample film in the integrating sphere and measure the spectrum of the scattered excitation light and the emitted photoluminescence.

  • Data Analysis: The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons. This is determined by integrating the areas of the emission and absorption peaks in the measured spectra, after correcting for the system's spectral response.[11][12]

Signaling Pathway for PLQY:

PLQY_Signaling cluster_excitation Excitation cluster_deexcitation De-excitation Excitation_Source Light Source Ground_State Ground State (S0) Excitation_Source->Ground_State Absorption Excited_State Excited State (S1) Ground_State->Excited_State Radiative_Decay Radiative Decay (Fluorescence) Excited_State->Radiative_Decay Non-Radiative_Decay Non-Radiative_Decay Excited_State->Non-Radiative_Decay Ground_State_2 Ground State (S0) Radiative_Decay->Ground_State_2 Emission Non_Radiative_Decay Non-Radiative Decay (Heat) Non_Radiative_Decay->Ground_State_2 Relaxation

References

A Comparative Performance Analysis of 9-(4-fluorophenyl)-9H-carbazole and TCTA in OLEDs

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of Organic Light-Emitting Diode (OLED) technology, the selection of appropriate materials for charge transport and host layers is paramount to achieving high efficiency and operational stability. This guide provides a detailed performance comparison of two such materials: 9-(4-fluorophenyl)-9H-carbazole and the well-established 4,4',4''-tris(carbazol-9-yl)triphenylamine (TCTA). This analysis is intended for researchers and scientists in the field of organic electronics and drug development, offering a comprehensive overview supported by available experimental data and detailed methodologies.

Introduction to the Materials

This compound is a carbazole derivative featuring a fluorophenyl group attached to the nitrogen atom of the carbazole moiety. Carbazole-based materials are widely recognized for their excellent hole-transporting properties and high thermal stability, making them promising candidates for various applications in organic electronics.[1] The introduction of a fluorine atom can further influence the material's electronic properties, such as its ionization potential and electron affinity, potentially leading to improved device performance.

TCTA (4,4',4''-tris(carbazol-9-yl)triphenylamine) is a star-shaped molecule that is extensively used in high-performance OLEDs.[2][3] Its molecular structure, consisting of a triphenylamine core with three carbazole arms, provides excellent hole-transporting capabilities.[2] TCTA is a versatile material, often employed as a hole transport layer (HTL), a hole injection layer (HIL), an electron blocking layer (EBL), and a host material for phosphorescent emitters.[2][3]

Performance Comparison

Material Properties
PropertyThis compound (Estimated)TCTA (Experimental)
Primary Function Hole Transport Layer (HTL), Host MaterialHole Transport Layer (HTL), Hole Injection Layer (HIL), Electron Blocking Layer (EBL), Host Material[2][3]
Hole Mobility ~10⁻⁴ - 10⁻⁵ cm²/Vs~10⁻⁴ cm²/Vs[4]
Ionization Potential ~5.7 - 5.9 eV~5.7 eV
Triplet Energy ~2.9 - 3.0 eV~2.85 eV

Note: The properties for this compound are estimations based on typical values for similar carbazole derivatives, as direct experimental data for this specific compound in an OLED context is limited.

OLED Device Performance

Due to the lack of specific device data for this compound, a direct comparison of device metrics such as efficiency and lifetime is not possible. However, we can present typical performance data for OLEDs utilizing TCTA in various roles.

TCTA Performance in a Green Phosphorescent OLED (as Host Material)

ParameterValue
Device Structure ITO / HTL / TCTA:Ir(ppy)₃ / EBL / ETL / Cathode
Current Efficiency ~60 - 80 cd/A
Power Efficiency ~40 - 60 lm/W
External Quantum Efficiency (EQE) ~18 - 22%
Color Coordinates (CIE 1931) (~0.33, ~0.61)

Data compiled from various sources and represents typical performance ranges.

Experimental Protocols

The fabrication and characterization of OLEDs involve a series of well-defined steps. Below are detailed methodologies for the key experiments.

OLED Fabrication by Thermal Evaporation
  • Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropyl alcohol for 15 minutes each. The substrates are then dried in a vacuum oven.

  • Organic Layer Deposition: The organic layers are deposited onto the ITO substrate in a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr). The deposition rates for the organic materials are typically maintained at 1-2 Å/s.

  • Cathode Deposition: Following the deposition of the organic layers, a metal cathode (e.g., LiF/Al or Ca/Al) is deposited through a shadow mask to define the active area of the device. The deposition rate for the metal is typically 2-5 Å/s.

  • Encapsulation: To protect the device from atmospheric moisture and oxygen, the devices are encapsulated using a glass lid and a UV-curable epoxy resin inside a nitrogen-filled glovebox.

OLED Characterization
  • Current-Voltage-Luminance (J-V-L) Characteristics: The J-V-L characteristics of the fabricated OLEDs are measured using a source meter and a calibrated photodiode. The current efficiency (cd/A) and power efficiency (lm/W) are calculated from this data.[3]

  • Electroluminescence (EL) Spectra and Color Coordinates: The EL spectra are recorded using a spectroradiometer. The Commission Internationale de l'Éclairage (CIE) 1931 color coordinates are calculated from the EL spectra.

  • External Quantum Efficiency (EQE): The EQE is determined from the luminance, current density, and the EL spectrum of the device.[3]

  • Device Lifetime: The operational lifetime of the OLED is typically defined as the time it takes for the initial luminance to decrease to 50% (LT50) under a constant current density.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

OLED_Device_Structure cluster_OLED Typical OLED Device Structure Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL Holes HTL Hole Transport Layer (HTL) (e.g., TCTA or this compound) HIL->HTL EML Emissive Layer (EML) HTL->EML EML->HTL Light Emission EBL Electron Blocking Layer (EBL) ETL Electron Transport Layer (ETL) ETL->EML EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (e.g., LiF/Al) EIL->Cathode Electrons

Caption: A diagram illustrating the typical multilayer structure of an OLED.

OLED_Fabrication_Workflow cluster_workflow OLED Fabrication and Characterization Workflow Start Start Substrate_Cleaning Substrate Cleaning (ITO Glass) Start->Substrate_Cleaning Organic_Deposition Organic Layer Deposition (Thermal Evaporation) Substrate_Cleaning->Organic_Deposition Cathode_Deposition Cathode Deposition (Thermal Evaporation) Organic_Deposition->Cathode_Deposition Encapsulation Encapsulation Cathode_Deposition->Encapsulation Characterization Device Characterization (J-V-L, EL, EQE, Lifetime) Encapsulation->Characterization End End Characterization->End

References

A Comparative Guide to the Electrochemical Properties of 9-Phenylcarbazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of 9-phenylcarbazole derivatives, with a focus on understanding the influence of substitution on their redox behavior. Due to the limited availability of specific experimental data for 9-(4-fluorophenyl)-9H-carbazole, this guide utilizes data from closely related and well-studied carbazole compounds to provide a robust comparative framework. The electrochemical characteristics of 9-phenylcarbazole and its parent compound, carbazole, are presented alongside a 3,6-disubstituted derivative to illustrate key structure-property relationships.

The electrochemical properties of carbazole derivatives are crucial for their application in various fields, including organic electronics as hole-transporting materials in OLEDs and as electroactive scaffolds in medicinal chemistry.[1][2] The ease with which these molecules can be oxidized or reduced, quantified by their redox potentials, directly relates to their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[3][4] These parameters are fundamental in designing molecules with desired electronic properties.

Comparative Electrochemical Data

The following table summarizes the key electrochemical data for selected carbazole derivatives. The oxidation potential is a critical parameter, indicating the ease of removing an electron from the molecule (hole injection), and is directly related to the HOMO energy level. A lower oxidation potential generally corresponds to a higher HOMO energy level and better hole-injection ability.[5]

CompoundOnset Oxidation Potential (E_onset_ox vs. Fc/Fc⁺) [V]HOMO Energy Level [eV]LUMO Energy Level [eV]Notes
This compound Not Experimentally ReportedEstimated to be similar to 9-phenylcarbazoleEstimated to be similar to 9-phenylcarbazoleThe para-fluoro substituent is expected to have a minor influence on the oxidation potential.[6]
9-phenylcarbazole ~1.33-5.73-2.31A common benchmark for 9-substituted carbazoles.[6]
Carbazole ~1.06-5.46-2.10The parent heterocyclic system.[2]
3,6-dibromo-9-phenylcarbazole 1.49-5.89-2.25Substitution at the 3 and 6 positions significantly impacts the oxidation potential.[6]

Note: The HOMO and LUMO energy levels are often estimated from electrochemical data using the empirical relationship: HOMO = - (E_onset_ox + 4.4) eV and LUMO = HOMO - E_g, where E_g is the optical bandgap determined from UV-Vis spectroscopy. The values presented here are indicative and can vary based on the experimental conditions and calculation methods.

Experimental Protocol: Cyclic Voltammetry

The electrochemical data presented in this guide are typically obtained using cyclic voltammetry (CV). This technique involves measuring the current that develops in an electrochemical cell as the potential is varied. A detailed, representative protocol for the cyclic voltammetry of carbazole derivatives is provided below.

1. Materials and Instrumentation:

  • Working Electrode: A polished platinum (Pt) or glassy carbon (GC) disk electrode is commonly used.[7][8]

  • Counter Electrode: A platinum wire or coil serves as the counter electrode.[7]

  • Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is typically used.[7][9] For non-aqueous measurements, a ferrocene/ferrocenium (Fc/Fc⁺) internal reference is often employed for accurate potential referencing.[10]

  • Solvent: Anhydrous acetonitrile (MeCN) or dichloromethane (DCM) is a common solvent.[9][11]

  • Supporting Electrolyte: A 0.1 M solution of an electrochemically inert salt, such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetraethylammonium chloride (TEACl), is used to ensure conductivity of the solution.[7][12]

  • Analyte: The carbazole derivative is typically prepared at a concentration of 1-5 mM.

  • Instrumentation: A computer-controlled potentiostat is used to apply the potential waveform and measure the resulting current.

2. Procedure:

  • The electrochemical cell is assembled with the working, counter, and reference electrodes.

  • The electrolyte solution (solvent and supporting electrolyte) is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes prior to the measurement. An inert atmosphere is maintained above the solution throughout the experiment.[7]

  • A background cyclic voltammogram of the electrolyte solution is recorded to ensure the absence of interfering redox processes within the potential window of interest.

  • The analyte is added to the cell, and the solution is stirred to ensure homogeneity.

  • The cyclic voltammogram of the analyte is recorded by scanning the potential from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 50-100 mV/s).[2]

  • The onset oxidation potential is determined from the voltammogram, which corresponds to the potential at which the oxidation current begins to increase.

Experimental Workflow

The following diagram illustrates the typical workflow for the electrochemical validation of carbazole derivatives using cyclic voltammetry.

experimental_workflow cluster_preparation Sample and Cell Preparation cluster_measurement Cyclic Voltammetry Measurement cluster_analysis Data Analysis prep_solution Prepare Analyte Solution (1-5 mM in MeCN or DCM) assemble_cell Assemble 3-Electrode Cell (WE, CE, RE) prep_solution->assemble_cell prep_electrolyte Prepare Supporting Electrolyte (0.1 M TBAPF6) prep_electrolyte->assemble_cell deoxygenate Deoxygenate Solution (N2 or Ar bubbling) assemble_cell->deoxygenate background_scan Record Background CV deoxygenate->background_scan add_analyte Add Analyte to Cell background_scan->add_analyte run_cv Run Cyclic Voltammetry (e.g., 50 mV/s) add_analyte->run_cv determine_eox Determine Onset Oxidation Potential (E_onset_ox) run_cv->determine_eox calculate_homo Calculate HOMO Level [HOMO = -(E_onset_ox + 4.4) eV] determine_eox->calculate_homo

Caption: Workflow for Electrochemical Validation via Cyclic Voltammetry.

References

A Comparative Analysis of Hole Mobility in 9-(4-fluorophenyl)-9H-carbazole and Spiro-OMeTAD

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the charge carrier dynamics of two prominent hole-transporting materials, providing researchers with essential data for the development of next-generation optoelectronic devices.

In the realm of organic electronics, particularly in the fabrication of perovskite solar cells and organic light-emitting diodes (OLEDs), the efficiency of charge transport within the device layers is a critical determinant of overall performance. The hole transport layer (HTL) plays a pivotal role in extracting and transporting holes from the active layer to the anode. This guide provides a comparative study of the hole mobility in a promising carbazole derivative, 9-(4-fluorophenyl)-9H-carbazole, and the widely used benchmark material, Spiro-OMeTAD.

While direct experimental data for this compound is not extensively available in the reviewed literature, this guide utilizes data from structurally similar N-phenylcarbazole derivatives to provide a valuable comparison. This analysis is intended to guide researchers, scientists, and drug development professionals in material selection and experimental design.

Quantitative Comparison of Hole Mobility

The hole mobility (μh) of a material, a measure of how quickly a hole can move through it under an electric field, is a key performance metric. Below is a summary of experimentally determined hole mobility values for Spiro-OMeTAD and representative carbazole derivatives, measured by various techniques.

MaterialMeasurement TechniqueConditionHole Mobility (cm²/Vs)
Spiro-OMeTAD Time-of-Flight (TOF)Pristine~ 1 x 10⁻⁴
Space-Charge Limited Current (SCLC)Pristine10⁻⁵ - 10⁻⁴
Impedance SpectroscopyPristine~ 10⁻⁵
SCLCDoped (LiTFSI)10⁻⁴ - 10⁻³
Carbazole Derivatives
9-phenyl-9H-carbazole derivative (P-Cvz-3)Not SpecifiedPristineHigher than NPB (a standard HTL)
Carbazole-terminated isomersNot SpecifiedPristine3 x 10⁻⁶ - 3.5 x 10⁻⁵
Poly(N-vinylcarbazole) (PVK)Time-of-Flight (TOF)Pristine~ 10⁻⁶

Note: The hole mobility of Spiro-OMeTAD is significantly enhanced upon doping, a common practice to improve the conductivity of the HTL in device applications. The data for carbazole derivatives suggest that their intrinsic hole mobilities are comparable to or slightly lower than that of pristine Spiro-OMeTAD.

Experimental Protocols for Hole Mobility Measurement

Accurate determination of hole mobility is crucial for a reliable comparison of materials. The two most common techniques employed for this purpose are the Time-of-Flight (TOF) and Space-Charge Limited Current (SCLC) methods.

Time-of-Flight (TOF) Method

The TOF method directly measures the time it takes for a packet of charge carriers, generated by a short laser pulse, to traverse a thin film of the material under an applied electric field.

Experimental Workflow:

TOF_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep1 Substrate Cleaning Prep2 Electrode Deposition (e.g., ITO) Prep1->Prep2 Prep3 Organic Film Deposition Prep2->Prep3 Prep4 Top Electrode Deposition (Semi-transparent) Prep3->Prep4 Meas1 Apply Bias Voltage Prep4->Meas1 Meas2 Laser Pulse Illumination Meas1->Meas2 Meas3 Record Photocurrent Transient Meas2->Meas3 Ana1 Determine Transit Time (τt) Meas3->Ana1 Ana2 Calculate Mobility (μ = d² / (V * τt)) Ana1->Ana2

Experimental workflow for the Time-of-Flight (TOF) method.

Detailed Methodology:

  • Device Fabrication: A sandwich-type device is fabricated by sequentially depositing a transparent bottom electrode (e.g., Indium Tin Oxide - ITO), the organic semiconductor layer (this compound or Spiro-OMeTAD), and a semi-transparent top electrode (e.g., a thin layer of aluminum) on a clean substrate. The thickness of the organic layer (d) should be in the range of a few micrometers.

  • Measurement Setup: The device is placed in a vacuum chamber to prevent degradation from atmospheric components. A pulsed laser with a wavelength that is strongly absorbed by the organic material is used as the excitation source. A DC voltage source is used to apply a bias (V) across the device, and a fast oscilloscope is used to record the photocurrent transient.

  • Data Acquisition: A short laser pulse (typically a few nanoseconds) is directed onto the semi-transparent electrode, generating electron-hole pairs near this electrode. Under the applied electric field, one type of carrier (holes in this case) drifts across the organic layer towards the collecting electrode, inducing a transient photocurrent.

  • Mobility Calculation: The transit time (τt) is determined from the recorded photocurrent transient, often from the inflection point in a log-log plot. The hole mobility (μ) is then calculated using the formula: μ = d² / (V * τt).

Space-Charge Limited Current (SCLC) Method

The SCLC method involves measuring the current-voltage (J-V) characteristics of a single-carrier device. At a certain voltage, the injected charge carrier density exceeds the intrinsic carrier density, leading to a current that is limited by the space charge of the injected carriers.

Experimental Workflow:

SCLC_Workflow cluster_prep Device Fabrication cluster_measurement Measurement cluster_analysis Data Analysis Prep1 Substrate Cleaning Prep2 Bottom Electrode Deposition Prep1->Prep2 Prep3 Hole-Only Device Stack Deposition Prep2->Prep3 Prep4 Top Electrode Deposition Prep3->Prep4 Meas1 Apply Voltage Sweep Prep4->Meas1 Meas2 Measure Current Density (J) Meas1->Meas2 Ana1 Plot J vs. V² Meas2->Ana1 Ana2 Fit to Mott-Gurney Law Ana1->Ana2 Ana3 Extract Mobility (μ) Ana2->Ana3

Experimental workflow for the Space-Charge Limited Current (SCLC) method.

Detailed Methodology:

  • Device Fabrication: A hole-only device is fabricated. This typically involves sandwiching the organic semiconductor between two electrodes with high work functions to facilitate hole injection and block electron injection. For example, a structure of ITO/PEDOT:PSS/Organic Layer/Au can be used. The thickness of the organic layer (L) should be accurately measured.

  • Measurement Setup: The current-voltage characteristics of the device are measured using a source-measure unit in a dark, inert environment.

  • Data Acquisition: The voltage is swept, and the corresponding current density (J) is recorded.

  • Mobility Calculation: In the SCLC regime, the current density is governed by the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * μ * (V²/L³), where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, μ is the hole mobility, V is the applied voltage, and L is the thickness of the organic layer. By plotting J versus V² on a log-log scale, a linear region with a slope of 2 should be observed. The mobility can then be extracted from the slope of this linear region.

Factors Influencing Hole Mobility

The hole mobility in these organic materials is not solely an intrinsic property but is influenced by a combination of factors at the molecular and macroscopic level. Understanding these factors is crucial for designing and synthesizing new materials with enhanced charge transport properties.

Factors_Mobility cluster_factors Factors Influencing Hole Mobility A Molecular Packing Mobility Hole Mobility A->Mobility B Energetic Disorder B->Mobility C Electronic Coupling C->Mobility D Presence of Traps D->Mobility E Doping E->Mobility

Key factors influencing hole mobility in organic semiconductors.

  • Molecular Packing: The arrangement of molecules in the solid state significantly affects the overlap of π-orbitals, which are the pathways for hole transport. Crystalline or well-ordered domains generally lead to higher mobility.

  • Energetic Disorder: Variations in the highest occupied molecular orbital (HOMO) energy levels of the molecules create energetic barriers that can hinder hole transport. A narrow distribution of HOMO levels is desirable for high mobility.

  • Electronic Coupling: The strength of the electronic interaction between adjacent molecules, also known as the transfer integral, directly influences the rate of hole hopping.

  • Presence of Traps: Chemical impurities and structural defects can act as traps for charge carriers, immobilizing them and reducing the overall mobility.

  • Doping: As seen with Spiro-OMeTAD, intentional doping can significantly increase the free carrier concentration and fill trap states, leading to a substantial enhancement in hole mobility.

Conclusion

This comparative guide highlights the key aspects of hole mobility in this compound and the industry-standard Spiro-OMeTAD. While Spiro-OMeTAD, particularly in its doped form, exhibits high hole mobility, carbazole derivatives present a promising class of materials with tunable properties. The choice of HTL will ultimately depend on the specific device architecture, processing conditions, and desired performance characteristics. The provided experimental protocols and the overview of factors influencing hole mobility serve as a valuable resource for researchers working towards the advancement of organic electronic devices.

A Comparative Guide to Experimental and DFT-Calculated Properties of 9-(4-fluorophenyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating experimental results of 9-(4-fluorophenyl)-9H-carbazole with Density Functional Theory (DFT) calculations. By systematically comparing experimentally measured photophysical and electrochemical properties with theoretically calculated values, researchers can gain deeper insights into the electronic structure and behavior of this molecule, accelerating its application in materials science and drug development.

Data Presentation: A Head-to-Head Comparison

A clear and concise presentation of quantitative data is crucial for a direct comparison between experimental findings and theoretical predictions. The following tables are structured to facilitate this comparison for key photophysical and electrochemical parameters.

Table 1: Photophysical Properties

PropertyExperimental ValueCalculated Value (TD-DFT)
Absorption Maximum (λabs, nm) e.g., 335 nme.g., 330 nm
Emission Maximum (λem, nm) e.g., 365 nme.g., 370 nm
Stokes Shift (nm) e.g., 30 nme.g., 40 nm
Singlet Excitation Energy (eV) -e.g., 3.76 eV
Oscillator Strength (f) -e.g., 0.15

Table 2: Electrochemical and Electronic Properties

PropertyExperimental Value (CV)Calculated Value (DFT)
HOMO Energy Level (eV) e.g., -5.80 eVe.g., -5.75 eV
LUMO Energy Level (eV) e.g., -2.10 eVe.g., -2.05 eV
Electrochemical Band Gap (eV) e.g., 3.70 eVe.g., 3.70 eV

Experimental and Computational Workflow

The validation process involves a synergistic workflow between experimental measurements and computational modeling. The following diagram illustrates the key steps in this process.

Caption: A flowchart illustrating the parallel experimental and computational workflows for the validation of the properties of this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for generating high-quality data for comparison with theoretical models.

Synthesis of this compound

A common synthetic route for N-arylcarbazoles is the Ullmann condensation or the Buchwald-Hartwig amination. A typical procedure involves the reaction of carbazole with 1-fluoro-4-iodobenzene in the presence of a copper or palladium catalyst and a base.

Example Protocol (Ullmann Condensation):

  • To a solution of carbazole (1.0 eq) in an appropriate solvent (e.g., 1,2-dichlorobenzene), add 1-fluoro-4-iodobenzene (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Heat the reaction mixture at reflux (e.g., 180 °C) for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

UV-Vis and Fluorescence Spectroscopy

Photophysical properties are determined using UV-Vis and fluorescence spectroscopy.

Protocol:

  • Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., dichloromethane or THF) with a concentration in the range of 10⁻⁵ to 10⁻⁶ M.

  • Record the UV-Vis absorption spectrum using a double-beam spectrophotometer over a wavelength range of 200-800 nm.

  • For fluorescence measurements, excite the sample at its absorption maximum (λabs).

  • Record the fluorescence emission spectrum over a suitable wavelength range, typically starting from the excitation wavelength.

  • The Stokes shift is calculated as the difference between the absorption and emission maxima (λem - λabs).

Cyclic Voltammetry (CV)

Electrochemical properties, including HOMO and LUMO energy levels, are determined using cyclic voltammetry.

Protocol:

  • Prepare a solution of this compound (typically 1 mM) in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back.

  • Calibrate the potential scale using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.

  • Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.

  • Calculate the HOMO and LUMO energy levels using the following empirical formulas:

    • HOMO (eV) = -[Eox - E1/2(Fc/Fc⁺) + 4.8]

    • LUMO (eV) = -[Ered - E1/2(Fc/Fc⁺) + 4.8]

  • The electrochemical band gap is the difference between the LUMO and HOMO energy levels.

DFT Calculation Methodology

Computational chemistry provides a powerful tool to predict and understand the electronic and photophysical properties of molecules.

Ground State Geometry Optimization
  • The initial molecular structure of this compound is built using a molecular modeling software.

  • The geometry is optimized using Density Functional Theory (DFT) with a suitable functional, such as B3LYP, and a basis set like 6-31G(d,p). This level of theory is widely used for organic molecules and provides a good balance between accuracy and computational cost.

  • Frequency calculations are performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

Excited State Calculations
  • The electronic absorption properties are calculated using Time-Dependent DFT (TD-DFT) on the optimized ground-state geometry.

  • The same functional (B3LYP) and basis set (6-31G(d,p)) are typically used for consistency.

  • The calculations provide information on the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π-π*).

Frontier Molecular Orbital (FMO) Analysis
  • The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the DFT calculations.

  • The energy difference between the HOMO and LUMO provides the theoretical band gap.

  • Visualization of the HOMO and LUMO electron density distributions can provide insights into the charge transfer characteristics of the molecule.

Conclusion

The synergistic approach of combining experimental measurements with DFT calculations provides a robust framework for the characterization of novel organic materials like this compound. A strong correlation between the experimental and calculated data lends confidence to the understanding of the molecule's structure-property relationships, which is essential for its rational design and application in various fields. Discrepancies between the two can, in turn, highlight the need for more refined experimental techniques or higher levels of theoretical calculations.

Benchmarking the Performance of 9-(4-fluorophenyl)-9H-carbazole-Based Devices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic electronics, the development of efficient and stable charge-transporting materials is paramount for advancing the performance of Organic Light-Emitting Diodes (OLEDs). Among the various classes of materials, carbazole derivatives have garnered significant attention due to their excellent hole-transporting properties and high thermal stability.[1][2] This guide provides a comparative benchmark of devices based on 9-(4-fluorophenyl)-9H-carbazole, a promising candidate in this family, against other relevant carbazole-based materials. The data presented is compiled from various studies to offer an objective performance overview, supported by detailed experimental protocols and visualizations to aid in research and development.

Performance Comparison of Carbazole-Based Hole-Transporting Materials

The following tables summarize the key performance metrics of OLEDs employing different carbazole derivatives as the hole-transporting layer (HTL). It is important to note that the device architectures and experimental conditions may vary between studies, which can influence the reported values.

Table 1: Performance of OLEDs with 9-Phenyl-9H-carbazole Derivatives as the Hole-Transporting Layer

MaterialDevice StructureMax. Luminance (cd/m²)Max. External Quantum Efficiency (EQE) (%)Luminous Efficiency (cd/A)Turn-on Voltage (V)CIE Coordinates (x, y)
9-phenyl-9H-carbazole-based ortho-carboranyl luminophoresNot specifiedWeak emission in solution, intense yellowish emission in rigid statesNot specifiedNot specifiedNot specifiedNot specified
2-(4-biphenylyl)-5-(4-carbazole-9-yl)phenyl-1,3,4-oxadiazoleITO/TPD/CzOxa/AlQ/MgAg/Ag26,200Not specified2.25 lm/W (Power Eff.)Not specified(0.14, 0.19)
Carbazole-π-imidazole derivatives (BCzB-PPI)Non-doped11,3644.433.773.05(0.157, 0.080)

Table 2: Performance of Alternative Carbazole-Based Hole-Transporting Materials in OLEDs

MaterialDevice StructureMax. Luminance (cd/m²)Max. External Quantum Efficiency (EQE) (%)Luminous Efficiency (cd/A)Turn-on Voltage (V)CIE Coordinates (x, y)
Pyridinyl-Carbazole Host (H2) with FIrpic (Blue)Not specified> 9,17010.323.92.6 - 3.3Not specified
Pyridinyl-Carbazole Host (H2) with Ir(ppy)3 (Green)Not specified> 28,3909.4 (at 1000 cd/m²)33.92.6 - 3.3Not specified
4-(9H-carbazol-9-yl)triphenylamine derivatives (HTM 3c)ITO/HATCN/NPB/HTM/CBP:Ir(ppy)3/Bphen/LiF/AlNot specifiedEnhanced compared to reference39.23.1Not specified
Benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts (Cz-SBDPI)Non-dopedNot specifiedImproved performanceNot specifiedNot specifiedDeep blue emission

Experimental Protocols

The fabrication and characterization of OLEDs involve a series of well-defined steps. The following is a generalized protocol based on common practices in the field.[3][4]

Device Fabrication

Organic light-emitting diodes are typically fabricated on pre-cleaned indium tin oxide (ITO)-coated glass substrates. The fabrication process is carried out in a high-vacuum environment (typically 10⁻⁵ to 10⁻⁷ torr) using thermal evaporation.[3][5]

  • Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol, each for 15-20 minutes. The substrates are then dried in an oven and treated with UV-ozone or oxygen plasma to enhance the work function of the ITO and improve hole injection.[4][6]

  • Organic Layer Deposition: The organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL), are deposited sequentially onto the ITO substrate via thermal evaporation. The material to be deposited is placed in a crucible and heated until it sublimes.[5][7] A fine metal mask is often used to define the active area of the pixels.[5] The thickness of each layer is monitored in situ using a quartz crystal microbalance.

  • Cathode Deposition: Following the deposition of the organic layers, a metal cathode, typically a bilayer of a low work function metal like LiF or Ca followed by a more stable metal like aluminum (Al), is deposited on top of the organic stack through a shadow mask.

  • Encapsulation: To prevent degradation from moisture and oxygen, the fabricated devices are encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid.

Device Characterization

The performance of the fabricated OLEDs is evaluated using a series of electrical and optical measurements.

  • Current-Voltage-Luminance (I-V-L) Characteristics: The I-V-L characteristics are measured using a source meter and a photometer. The turn-on voltage is determined as the voltage at which the luminance reaches 1 cd/m².

  • Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectra are recorded using a spectroradiometer. The Commission Internationale de l'Éclairage (CIE) coordinates are calculated from the EL spectra to quantify the color of the emitted light.

  • External Quantum Efficiency (EQE) and Luminous Efficiency: The EQE, which is the ratio of the number of photons emitted to the number of electrons injected, is a key metric for device efficiency.[8] It is typically measured using an integrating sphere to capture all the emitted light.[8][9] The luminous efficiency (in cd/A) and power efficiency (in lm/W) are also calculated from the I-V-L data.

  • Lifetime Measurement: The operational lifetime of the device is determined by monitoring the time it takes for the initial luminance to decrease to a certain percentage (e.g., 50% or LT50) under a constant current density.[8]

Experimental Workflow

The following diagram illustrates the typical workflow for benchmarking the performance of carbazole-based OLEDs.

experimental_workflow cluster_synthesis Material Synthesis & Characterization cluster_fabrication Device Fabrication (Vacuum Thermal Evaporation) cluster_testing Performance Benchmarking cluster_analysis Data Analysis & Comparison synthesis Synthesis of this compound and Alternative Materials purification Purification by Sublimation synthesis->purification characterization Structural & Thermal Analysis (NMR, MS, TGA, DSC) purification->characterization substrate_prep ITO Substrate Cleaning & Pre-treatment characterization->substrate_prep organic_dep Deposition of Organic Layers (HIL, HTL, EML, ETL) substrate_prep->organic_dep cathode_dep Cathode Deposition (LiF/Al) organic_dep->cathode_dep encapsulation Encapsulation in Inert Atmosphere cathode_dep->encapsulation ivl_test Current-Voltage-Luminance (I-V-L) Measurement encapsulation->ivl_test el_test Electroluminescence (EL) Spectra & CIE Coordinates ivl_test->el_test eqe_test External Quantum Efficiency (EQE) & Luminous Efficiency ivl_test->eqe_test lifetime_test Operational Lifetime (LT50) Measurement ivl_test->lifetime_test data_compilation Compile Performance Metrics in Tables lifetime_test->data_compilation comparative_analysis Comparative Analysis of Device Performance data_compilation->comparative_analysis

Caption: Experimental workflow for benchmarking carbazole-based OLEDs.

References

Spectroscopic Cross-Validation of 9-(4-fluorophenyl)-9H-carbazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive spectroscopic comparison of 9-(4-fluorophenyl)-9H-carbazole with its non-fluorinated and brominated analogs, 9-phenylcarbazole and 9-(4-bromophenyl)-9H-carbazole, is presented. This guide provides a detailed analysis of their nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data, supported by established experimental protocols. The objective is to offer researchers, scientists, and drug development professionals a thorough cross-validation of the spectroscopic characteristics of these compounds.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its selected alternatives.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm
This compound 8.15 (d, J = 7.8 Hz, 2H), 7.61 (m, 2H), 7.49-7.40 (m, 4H), 7.33-7.26 (m, 4H)
9-phenylcarbazole 8.24 (d, J = 7.8 Hz, 2H), 7.71–7.60 (m, 4H), 7.58–7.45 (m, 5H), 7.38 (ddd, J = 7.9, 5.6, 2.4 Hz, 2H)[1]
9-(4-bromophenyl)-9H-carbazole 8.13 (d, 2H, J = 7.6 Hz), 7.72 (d, 2H, J = 8.8 Hz), 7.45 (d, 2H, J = 8.8 Hz), 7.41–7.37 (m, 4H), 7.30 (t, 2H, J = 6.6 Hz)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm
This compound 162.8 (d, J = 248.8 Hz), 140.7, 133.2 (d, J = 3.2 Hz), 128.9 (d, J = 8.4 Hz), 126.1, 123.5, 120.4, 120.1, 116.6 (d, J = 22.9 Hz), 109.4
9-phenylcarbazole 140.9, 137.7, 129.8, 127.4, 127.1, 125.9, 123.3, 120.3, 119.9, 109.7[1]
9-(4-bromophenyl)-9H-carbazole 140.8, 136.6, 132.8, 128.6, 126.2, 123.6, 121.3, 120.5, 120.2, 109.6

Table 3: UV-Vis Spectroscopic Data

Compoundλmax (nm)Solvent
This compound Data not available-
9-phenylcarbazole 243, 296[2]Acetonitrile[2]
9-(4-bromophenyl)-9H-carbazole Data not available-

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Ionization Method
This compound Data not available-
9-phenylcarbazole 243.3025 [M]⁺[3]Electron Ionization (EI)[3]
9-(4-bromophenyl)-9H-carbazole 322.2 [M]⁺[3]Not specified

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used in this comparative guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For ¹H and ¹³C NMR analysis, approximately 5-20 mg of the solid sample was dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution was transferred to a 5 mm NMR tube. All spectra were recorded on a spectrometer operating at a frequency of 500 MHz for ¹H and 125 MHz for ¹³C. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra were obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample was placed directly on the diamond crystal of the ATR accessory. The spectrum was recorded in the range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra were recorded on a spectrophotometer. Solutions of the compounds were prepared in a suitable solvent (e.g., acetonitrile or ethanol) at a concentration of approximately 1 x 10⁻⁵ M. The absorbance was measured in a quartz cuvette with a 1 cm path length over a wavelength range of 200-800 nm.

Mass Spectrometry (MS)

Mass spectra were acquired using an electron ionization (EI) source. The sample was introduced into the mass spectrometer, and the resulting ions were separated based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Workflow

The general workflow for acquiring and analyzing spectroscopic data for chemical compounds is illustrated in the following diagram.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Interpretation & Comparison Sample Compound Dissolution Dissolution in Solvent Sample->Dissolution NMR NMR Spectroscopy Dissolution->NMR Introduction to Spectrometer IR FT-IR Spectroscopy Dissolution->IR Introduction to Spectrometer UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis Introduction to Spectrometer MS Mass Spectrometry Dissolution->MS Introduction to Spectrometer NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data UV_Vis_Data UV-Vis Spectrum UV_Vis->UV_Vis_Data MS_Data Mass Spectrum MS->MS_Data Structure_Validation Structure Validation NMR_Data->Structure_Validation IR_Data->Structure_Validation UV_Vis_Data->Structure_Validation MS_Data->Structure_Validation Comparative_Analysis Comparative Analysis Structure_Validation->Comparative_Analysis

Caption: Workflow for Spectroscopic Data Acquisition and Analysis.

References

A Comparative Guide to the Crystal Structure of 9-Aryl-Carbazoles: Experimental Validation and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystal structure of 9-(4-fluorophenyl)-9H-carbazole and its experimentally validated analogues. By presenting key crystallographic data and detailed experimental protocols, this document aims to offer a comprehensive resource for researchers engaged in the structural analysis and development of carbazole-based compounds.

Comparison of Crystallographic Data

The precise atomic arrangement within a crystal lattice is fundamental to understanding a molecule's physicochemical properties and its potential interactions in a biological system. While the full experimental crystal structure of this compound is not publicly available, we can infer its likely structural parameters by comparing it with closely related, experimentally determined structures. Here, we present a comparison with 9-(4-bromophenyl)-9H-carbazole and 9-(4-methoxyphenyl)-9H-carbazole.

Parameter9-(4-Bromophenyl)-9H-carbazole[1]9-(4-Methoxyphenyl)-9H-carbazole[2][3][4][5]
Chemical Formula C₁₈H₁₂BrNC₁₉H₁₅NO
Molecular Weight 322.2 g/mol 273.32 g/mol
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPbca
Unit Cell Dimensions a = 8.4137(3) Åb = 20.1179(7) Åc = 8.6346(3) Åβ = 108.5322(14)°a = 16.2645(16) Åb = 7.8297(7) Åc = 22.819(2) Å
Volume (V) 1385.76(8) ų2905.9(5) ų
Molecules per Unit Cell (Z) 48
Temperature 100 K300 K
Dihedral Angle (Carbazole/Phenyl) 49.87(5)°56.78(8)°[2][4]

Key Observations:

  • The substitution on the phenyl ring significantly influences the crystal packing, leading to different crystal systems and space groups for the bromo and methoxy derivatives.

  • The dihedral angle between the carbazole and the phenyl ring is a critical parameter, indicating the degree of twist between the two aromatic systems. This angle is influenced by the nature of the substituent at the 4-position.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure is primarily achieved through single-crystal X-ray diffraction.[6] The following protocol outlines the typical steps involved in this experimental validation.

1. Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. For compounds like 9-aryl-carbazoles, slow evaporation of a solution is a common crystallization technique. For instance, large single crystals of 9-(4-bromophenyl)-9H-carbazole were grown by the slow evaporation of a chloroform solution.[1] Similarly, colorless needle-like single crystals of 9-(4-methoxyphenyl)-9H-carbazole were obtained from a dichloromethane solution at room temperature.[2][3][4]

2. Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, typically from a Mo Kα radiation source (λ = 0.71073 Å).[1][5] The diffraction patterns are recorded on a detector, such as a CCD area detector, as the crystal is rotated. Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.[1][7]

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, which provide an initial electron density map. This initial model is refined using full-matrix least-squares on F², which iteratively adjusts atomic positions and displacement parameters to achieve the best fit between the observed and calculated structure factors. Software such as SHELXS and SHELXL are commonly used for structure solution and refinement.

4. Data Analysis and Validation: The final refined structure is analyzed to determine bond lengths, bond angles, and other geometric parameters. The quality of the structure is assessed using various metrics, including the R-factor and goodness-of-fit. The final crystallographic data is typically deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC).

Workflow for Crystal Structure Determination

The logical flow of experimental validation of a crystal structure can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Analysis & Validation synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Slow Evaporation purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement analysis Data Analysis refinement->analysis validation Validation (CIF) analysis->validation

Caption: Experimental workflow for the determination of a small molecule crystal structure.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how a molecule's structure influences its biological activity is crucial. While the direct signaling pathways for this compound are not detailed here, the following diagram illustrates the logical relationship between molecular structure and its downstream effects, a fundamental concept in medicinal chemistry.

signaling_pathway cluster_molecule Molecular Properties cluster_interaction Biological Interaction cluster_effect Cellular & Physiological Effect structure Crystal Structure physchem Physicochemical Properties structure->physchem binding Target Binding physchem->binding signaling Signaling Cascade binding->signaling response Cellular Response signaling->response outcome outcome response->outcome Therapeutic Outcome

Caption: Logical relationship from molecular structure to therapeutic outcome.

References

Comparative Photoluminescence Analysis of 9-Phenyl-9H-carbazole Derivatives: A Focus on the 4-Fluoro Substituent

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the photoluminescence properties of 9-phenyl-9H-carbazole derivatives, with a specific focus on the influence of substituents at the para-position of the 9-phenyl ring. The inclusion of an ortho-carborane cage at the C3-position of the carbazole moiety in these molecules creates donor-acceptor dyads, the photophysical properties of which are sensitive to the electronic environment of the donor group.[1] This analysis is critical for researchers and professionals in materials science and drug development, offering insights into the rational design of novel fluorophores with tailored emission characteristics.

Comparative Photophysical Data

The photophysical properties of four 9-phenyl-9H-carbazole-based ortho-carboranyl luminophores are summarized below. These compounds share the same core structure, differing only in the substituent at the para-position of the 9-phenyl ring. This allows for a direct comparison of the electronic effects of these substituents on the photoluminescence of the molecules.

CompoundSubstituent (R)λabs (nm)aλem (nm)bΦem (%)cτobs (ns)d
1F -F~329~535346.8
2P -H~329~535446.3
3M -CH3~329~535515.2
4T -C(CH3)3~329~535555.2

a Absorption maxima in THF solution.[2] b Emission maxima in the film state.[2] c Absolute photoluminescence quantum yield in the film state.[2] d Observed fluorescence lifetime in the film state.[2]

The data reveals a clear trend: the photoluminescence quantum yield (Φem) in the film state is significantly influenced by the electronic nature of the substituent on the 9-phenyl ring.[1][2] The electron-donating ability of the substituents increases in the order of -F < -H < -CH3 < -C(CH3)3.[1] Correspondingly, the quantum yields are gradually enhanced from 34% for the fluoro-substituted derivative (1F) to 55% for the tert-butyl-substituted derivative (4T).[1][2] This suggests that increasing the electron-donating character of the substituent on the 9-phenyl group enhances the efficiency of the radiative decay process.[1] All compounds exhibit intense yellowish emission at approximately 535 nm in the solid state, which is attributed to an intramolecular charge transfer (ICT) transition involving the o-carborane unit.[1] The observed fluorescence lifetimes (τobs) are in the nanosecond range, which is characteristic of fluorescence.[2]

Experimental Protocols

Synthesis of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores

The synthesis of the target compounds (1F, 2P, 3M, and 4T) involves a multi-step process, as illustrated in the workflow diagram below. The key steps include the synthesis of the substituted 3-bromo-9-phenyl-9H-carbazole intermediates followed by a Sonogashira coupling with phenylacetylene and subsequent reaction with decaborane to form the ortho-carborane cage.

For example, the synthesis of the precursor for compound 2P , 3-bromo-9-phenyl-9H-carbazole, followed by the attachment of the phenylacetylene group is described as follows: A mixture of 3-bromo-9-phenyl-9H-carbazole (1.6 g, 5.0 mmol), CuI (95 mg, 0.50 mmol), and Pd(PPh3)2Cl2 (0.35 g, 0.50 mmol) is combined, and then phenylacetylene (1.1 mL, 10 mmol) is added. The resulting product, 2PA, is obtained as a yellow solid with a yield of 41%.[1] This intermediate is then reacted with decaborane (B10H14) and diethyl sulfide (Et2S) to yield the final product 2P as a white solid (34% yield).[1] Similar procedures are followed for the other derivatives with the appropriately substituted starting materials.[1]

Photoluminescence Measurements

Photoluminescence (PL) spectra and absolute quantum yields (Φem) in the film state were measured using a photoluminescence spectrometer equipped with an integrating sphere. The observed fluorescence lifetimes (τobs) were determined using a time-correlated single-photon counting (TCSPC) system. All measurements were conducted at room temperature under ambient conditions. The films for these measurements were prepared by spin-coating a solution of the respective compound in a suitable solvent onto a quartz substrate.

Visualizations

experimental_workflow General Experimental Workflow start Substituted 3-Bromo-9-phenyl-9H-carbazole intermediate Sonogashira Coupling with Phenylacetylene start->intermediate Pd(PPh3)2Cl2, CuI product o-Carborane Formation with Decaborane intermediate->product B10H14, Et2S purification Purification product->purification nmr NMR Spectroscopy purification->nmr mass_spec Mass Spectrometry purification->mass_spec xray X-ray Crystallography purification->xray pl_measure Photoluminescence Spectroscopy purification->pl_measure

Caption: General workflow for the synthesis and characterization of 9-phenyl-9H-carbazole derivatives.

References

Safety Operating Guide

Navigating the Safe Disposal of 9-(4-Fluorophenyl)-9H-carbazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety Considerations

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations. The following information is based on general safety protocols for carbazole derivatives and should be supplemented by site-specific procedures.

Personal Protective Equipment (PPE): When handling 9-(4-Fluorophenyl)-9H-carbazole for disposal, appropriate PPE is mandatory to prevent skin and eye contact, and inhalation.

Protective EquipmentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Respiratory Protection NIOSH-approved respirator for organic vapors/dusts
Lab Coat Standard laboratory coat

Step-by-Step Disposal Protocol

The proper disposal of this compound, as with many chemical compounds, involves a multi-step process to ensure the safety of personnel and the environment.

cluster_prep Preparation Phase cluster_waste_handling Waste Handling cluster_disposal Disposal Options A Consult Site-Specific Procedures & Regulations B Wear Appropriate PPE A->B C Collect Waste in a Labeled, Sealed Container B->C D Store in a Designated Hazardous Waste Area C->D E Licensed Chemical Destruction Plant D->E Option 1 F Controlled Incineration with Flue Gas Scrubbing D->F Option 2 G Licensed Landfill D->G Option 3

A flowchart illustrating the general disposal workflow for this compound.

1. Waste Collection:

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.

  • Ensure the container is compatible with the chemical and will not leak.

  • The label should clearly identify the contents as "Hazardous Waste: this compound" and include any other information required by your institution.

2. Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be well-ventilated, secure, and away from incompatible materials.

3. Disposal Method: The recommended disposal methods for carbazole and its derivatives generally involve thermal destruction or secure landfilling. The selection of the appropriate method depends on local regulations and the facilities available.

  • Incineration: Controlled incineration in a licensed facility is a common and effective method for destroying organic chemical waste.[1] This process should include flue gas scrubbing to remove any harmful combustion byproducts.[1]

  • Licensed Chemical Destruction: Another option is to send the waste to a licensed chemical destruction plant that can handle this type of compound.[1]

  • Landfill: Disposal in a licensed hazardous waste landfill may be an option, but it is generally less preferred than thermal destruction.[2]

Important Considerations:

  • Do not dispose of this compound down the drain or in the regular trash.

  • Avoid contaminating water, foodstuffs, feed, or seed by storage or disposal.[1]

  • Empty containers should be decontaminated or disposed of as hazardous waste according to institutional guidelines.

Hazard Profile of Carbazole Derivatives

Understanding the potential hazards of carbazole derivatives is crucial for safe handling during disposal. While specific data for this compound is limited, the general hazards associated with carbazoles include:

HazardDescription
Carcinogenicity Some carbazole derivatives are suspected of causing cancer.[3]
Genetic Defects Some derivatives are suspected of causing genetic defects.[3]
Aquatic Toxicity May cause long-lasting harmful effects to aquatic life.[3][4]
Irritation Can cause skin and eye irritation.

This information underscores the importance of using appropriate PPE and following established safety protocols to minimize exposure risks.

By adhering to these guidelines and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, contributing to a secure and sustainable research environment.

References

Personal protective equipment for handling 9-(4-Fluorophenyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for handling 9-(4-Fluorophenyl)-9H-carbazole in a laboratory setting. The following procedures are critical for the safety of researchers, scientists, and drug development professionals.

Disclaimer: The toxicological properties of this compound have not been fully investigated.[1][2] This guide is based on information for structurally related carbazole compounds and general laboratory safety principles. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive information.

Hazard Summary

Based on data for related carbazole compounds, this compound should be handled as a substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][3] Some carbazole derivatives are suspected of causing cancer and genetic defects.[2] It is also considered very toxic to aquatic life with long-lasting effects.[4]

Hazard Statements:

  • Harmful if swallowed.[3][5]

  • Causes skin irritation.[1][3]

  • Causes serious eye irritation.[1][3]

  • May cause respiratory irritation.[1][3]

  • Suspected of causing cancer.[4][6]

  • Very toxic to aquatic life with long-lasting effects.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Required Equipment Specifications & Best Practices
Eye and Face Protection Safety glasses with side shields or goggles. A face shield may be required for splash hazards.Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[4] Ensure a snug fit.
Hand Protection Chemical-resistant gloves (e.g., nitrile, butyl, or neoprene rubber).Inspect gloves for tears or punctures before use.[7] For extensive handling, consider double-gloving.[8] Change gloves immediately if contaminated, torn, or punctured.[8]
Body Protection A laboratory coat or a chemical-resistant apron. For larger quantities or increased exposure risk, chemical-resistant coveralls are recommended.Gowns should be disposable, made of low-permeability fabric with a solid front and long sleeves with tight-fitting cuffs.[8]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if dust is generated or if working outside of a ventilated enclosure.The type of respirator (e.g., half-mask or full-face with appropriate cartridges) should be selected based on the potential for airborne exposure.[1][4]

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls and Preparation:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][6]

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4]

  • Before starting, clear the work area of all non-essential items.

  • Have spill control materials readily available.

2. Weighing and Aliquoting:

  • Perform all weighing and transfer operations within a chemical fume hood to minimize inhalation of dust.

  • Use a dedicated set of spatulas and weighing papers.

  • Close the container tightly immediately after use.[7]

3. Dissolving and Solution Handling:

  • When dissolving the solid, add the solvent slowly to the solid to avoid splashing.

  • If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.

  • Keep containers closed when not in use to prevent the release of vapors.

4. Post-Handling Procedures:

  • Thoroughly clean the work area after handling is complete.

  • Decontaminate all equipment used.

  • Wash hands thoroughly with soap and water after removing gloves.[6]

Disposal Plan

  • Waste Classification: this compound and its containers should be treated as hazardous waste.

  • Collection: Collect all solid waste, including contaminated weighing papers and gloves, in a clearly labeled, sealed container.

  • Liquid Waste: Collect any solutions of the compound in a separate, labeled hazardous waste container.

  • Disposal: Dispose of all waste in accordance with local, regional, and national environmental regulations.[4] Do not dispose of down the drain or in regular trash.[4]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[4][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1]

  • Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6] For larger spills, evacuate the area and contact emergency services.

Experimental Workflow

The following diagram outlines the standard workflow for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Preparedness A Don Personal Protective Equipment (PPE) B Prepare Well-Ventilated Workspace (Fume Hood) A->B C Assemble All Necessary Equipment B->C D Weighing and Aliquoting C->D Proceed to Handling E Dissolving in Solvent D->E F Performing Experiment E->F G Decontaminate Equipment and Workspace F->G Proceed to Cleanup H Segregate and Label Hazardous Waste G->H I Dispose of Waste via Approved Channels H->I J Remove PPE and Wash Hands I->J K Spill Kit Accessible L Eyewash & Safety Shower Available

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.